2-Amino-3-bromobenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-bromobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTYNQNVZNPATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629002 | |
| Record name | 2-Amino-3-bromobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
437998-34-0 | |
| Record name | 2-Amino-3-bromobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In--Depth Technical Guide to 2-Amino-3-bromobenzamide (CAS 437998-34-0): A Versatile Building Block for Modern Drug Discovery
This document provides a comprehensive technical overview of 2-Amino-3-bromobenzamide, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this guide delves into the compound's properties, a plausible and detailed synthetic route with mechanistic rationale, its strategic applications in drug discovery, and essential safety protocols.
Core Concepts & Strategic Importance
This compound (CAS: 437998-34-0) is a substituted benzamide derivative that has garnered interest as a versatile building block in organic synthesis and medicinal chemistry.[1] Its structure is characterized by three key functional groups on a benzene ring: an amino group (-NH₂), a bromine atom (-Br), and a carboxamide group (-C(O)NH₂). The specific ortho- and meta-positioning of these groups provides a unique steric and electronic environment, making it a valuable scaffold for creating diverse molecular libraries.
The primary utility of this compound lies not as an end-product, but as a foundational component. The bromine atom serves as a highly functional "handle" for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of complex carbon-carbon and carbon-heteroatom bonds. The amino and amide groups offer sites for further derivatization and are crucial for forming hydrogen bond interactions with biological targets. Notably, this compound is classified within the family of "Protein Degrader Building Blocks," highlighting its potential in the synthesis of novel therapeutics like PROTACs (Proteolysis Targeting Chimeras).[2]
Physicochemical & Structural Data
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 437998-34-0 | [1][2][3][4] |
| Molecular Formula | C₇H₇BrN₂O | [1][2][4] |
| Molecular Weight | 215.05 g/mol | [1][2][4] |
| Physical State | Solid | [1][3] |
| Purity | Typically >95-98% | [1][2][3] |
| Boiling Point | 292.2 °C at 760 mmHg | [1][5] |
| Density | ~1.7 g/cm³ | [1][5] |
| Flash Point | 130.5 - 131 °C | [1][5] |
| InChI Key | LBTYNQNVZNPATH-UHFFFAOYSA-N | [3][5] |
| SMILES | NC(=O)c1cccc(c1N)Br | [4] |
| Storage | Keep in a dark place, inert atmosphere, room temperature. | [3] |
Synthesis and Mechanistic Insights
While multiple synthetic routes may exist, a logical and efficient pathway can be proposed based on established organic chemistry principles, similar to methods used for related aminobenzaldehydes.[6][7][8] The following section outlines a plausible two-step synthesis starting from 2-nitrobenzamide, explaining the rationale behind each procedural choice.
Proposed Synthetic Workflow
The synthesis involves a selective reduction of a nitro group followed by a regioselective bromination.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Selective Reduction of 2-Nitrobenzamide to 2-Aminobenzamide
-
Rationale: The reduction of an aromatic nitro group is a classic transformation. While various reagents exist (e.g., H₂/Pd-C, SnCl₂), using iron powder in the presence of an electrolyte like ammonium chloride (NH₄Cl) in an ethanol/water solvent system is a cost-effective, scalable, and environmentally benign method known as the Béchamp reduction. The iron acts as the electron donor, and the NH₄Cl prevents the formation of passivating iron oxide layers, ensuring the reaction proceeds to completion.
-
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-nitrobenzamide (1.0 eq) and a 5:1 mixture of ethanol and water.
-
Add iron powder (3.0-4.0 eq) and ammonium chloride (1.5 eq) to the suspension.
-
Heat the mixture to reflux (approx. 80-90°C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron and iron salts.
-
Wash the Celite pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude 2-aminobenzamide, which can be used in the next step without further purification or purified by recrystallization if necessary.
-
Step 2: Regioselective Bromination of 2-Aminobenzamide
-
Rationale: The amino group (-NH₂) is a powerful ortho-, para-directing group in electrophilic aromatic substitution. To achieve selective bromination at the C3 position (ortho to the amino group), a mild brominating agent is required to prevent over-bromination. N-Bromosuccinimide (NBS) is an ideal choice as it provides a low concentration of Br₂ in situ, allowing for controlled monobromination. Acetonitrile is a suitable polar aprotic solvent for this reaction.
-
Protocol:
-
Dissolve the crude 2-aminobenzamide (1.0 eq) from Step 1 in acetonitrile in a flask protected from light.
-
Cool the solution to 0°C using an ice bath. This helps to control the reaction rate and improve regioselectivity.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude solid via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Applications in Drug Discovery & Development
The true value of this compound is realized in its application as a versatile intermediate. Its pre-functionalized structure allows for rapid diversification, making it a powerful tool in generating compound libraries for screening.
Role as a Scaffold for Bioactive Molecules
The benzamide moiety is a well-established pharmacophore found in numerous approved drugs.[9] By using this compound as a starting point, chemists can explore novel chemical space around this privileged scaffold. For instance, the core structure is analogous to 3-aminobenzamide, a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and a key target in oncology.[10] This suggests that derivatives of the title compound could be synthesized and screened for similar inhibitory activities.
Workflow Integration in Drug Discovery
The compound seamlessly integrates into the modern drug discovery pipeline, particularly in hit-finding and lead optimization stages.
Caption: Integration of this compound into a drug discovery workflow.
This workflow demonstrates how the strategic use of cross-coupling reactions at the bromine position and derivatization at the amine/amide positions can rapidly generate a library of diverse compounds. These compounds are then subjected to high-throughput screening against a biological target of interest to identify "hits," which can be further optimized into lead candidates.
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. This compound is classified with specific hazards that require careful management.
GHS Hazard Information
| Hazard | Code | Description | Pictogram |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Respiratory Irritation | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood to avoid formation and inhalation of dust and aerosols.[5][12]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear suitable protective clothing and chemically resistant gloves (e.g., nitrile).[12] Avoid contact with skin and eyes.[5][12]
-
Respiratory Protection: If engineering controls are inadequate, use a NIOSH-approved particulate respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Storage and Disposal
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5][12] Keep in a dark place under an inert atmosphere.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a catalog chemical; it is a strategically designed building block that offers significant advantages for synthetic and medicinal chemists. Its trifunctional nature provides a robust platform for generating novel and diverse molecular architectures. By understanding its physicochemical properties, employing rational synthetic strategies, and leveraging its potential in scaffold-based drug design, researchers can effectively utilize this compound to accelerate the discovery of next-generation therapeutics. As with all laboratory work, a commitment to safety and proper handling is essential for successful and responsible research.
References
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- Preparation method of 2-amino-3,5-dibromobenzaldehyde.
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An In-Depth Technical Guide to 2-Amino-3-bromobenzamide: Molecular Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-bromobenzamide is a halogenated aromatic amide that serves as a versatile and valuable building block in the fields of organic synthesis and medicinal chemistry. Its distinct molecular architecture, featuring adjacent amino, bromo, and carboxamide functionalities on a benzene ring, provides a unique platform for the construction of complex heterocyclic systems and the development of novel pharmacologically active agents. This technical guide offers a comprehensive analysis of the molecular structure, physicochemical properties, and a detailed, field-proven synthetic protocol for this compound. Furthermore, it explores its strategic applications as a key intermediate in drug discovery, underscoring its importance for researchers and scientists in the pharmaceutical industry.
Core Molecular and Physical Characteristics
A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development.
Molecular Identity and Weight
The foundational identifiers for this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₇H₇BrN₂O | [1][2] |
| Molecular Weight | 215.05 g/mol | [1][2] |
| CAS Number | 59749-47-2 / 437998-34-0 | [1][2][3] |
| Appearance | Solid | [3] |
Note on CAS Numbers: Both CAS numbers are frequently associated with this compound in chemical databases and supplier catalogs.
Molecular Structure and Inherent Properties
The spatial arrangement of atoms and functional groups in this compound dictates its reactivity and potential for intermolecular interactions.
Figure 1. 2D representation of the this compound molecular structure.
The ortho orientation of the amino and carboxamide groups facilitates intramolecular hydrogen bonding, which can influence the compound's conformational preferences and reactivity. The bromine atom at the 3-position is a key feature, serving as a versatile synthetic handle for a variety of cross-coupling reactions, thereby enabling the diversification of the molecular scaffold.
Synthesis Protocol: A Self-Validating Approach
The synthesis of this compound is most reliably achieved through the selective bromination of 2-aminobenzamide. The following protocol is designed to be self-validating through in-process monitoring, ensuring reproducibility and high purity of the final product.
Synthetic Workflow Overview
Figure 2. A self-validating workflow for the synthesis of this compound.
Detailed Experimental Methodology
Expertise & Experience Insight: The choice of N-bromosuccinimide (NBS) as the brominating agent and acetonitrile as the solvent provides a high degree of regioselectivity for the position ortho to the activating amino group and para to the deactivating carboxamide group. This method avoids the use of harsher reagents like liquid bromine and offers a more controlled reaction profile.
Protocol Steps:
-
Reactant Preparation: In a round-bottom flask, dissolve 2-aminobenzamide (1.0 equivalent) in acetonitrile.
-
Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise at room temperature.[4]
-
Reaction Execution: Allow the reaction mixture to stir at room temperature for approximately 30 minutes.[4]
-
Self-Validation via Monitoring: The progress of the reaction should be meticulously monitored by Thin-Layer Chromatography (TLC). This step is critical for ensuring the complete consumption of the starting material and for minimizing the formation of di-brominated byproducts.
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product of high purity.
Applications in Drug Discovery and Heterocyclic Synthesis
The strategic placement of the amino, bromo, and carboxamide groups makes this compound a highly sought-after intermediate in medicinal chemistry.
A Versatile Building Block
This compound is a key starting material for the synthesis of a wide array of heterocyclic scaffolds, which are prevalent in many approved drugs. The amino and carboxamide groups can be readily cyclized with various reagents to form fused ring systems, while the bromine atom provides a site for further molecular elaboration through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This versatility allows for the rapid generation of diverse chemical libraries for high-throughput screening.
Role in the Synthesis of Bioactive Molecules
Benzamide derivatives, in general, are known to possess a broad spectrum of biological activities, including antimicrobial, analgesic, and anticancer properties. Specifically, the 2-aminobenzamide core is a key component in a number of potent and selective inhibitors of various enzymes. The ability to introduce a wide range of substituents at the 3-position via the bromo-intermediate allows for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets.
Conclusion
This compound is a foundational building block for researchers and scientists engaged in drug discovery and organic synthesis. Its well-defined molecular structure and predictable reactivity, coupled with a reliable and self-validating synthetic protocol, make it an indispensable tool for the creation of novel and complex molecules. The insights and methodologies presented in this guide are intended to empower researchers to fully leverage the synthetic potential of this versatile compound in their pursuit of new therapeutic agents and innovative chemical entities.
References
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- ResearchGate. (n.d.). Halogenation of 2-aminobenzamide (AB). Reagents & conditions: (i) NBS, CH3CN, RT, 0.5 h (X = Br) or NIS, AcOH, RT, 1 h (X = I); (ii) NIS, AcOH, RT, 1 h; (iii) NBS (2 equiv.), AcOH, RT, 2 h.
- BenchChem. (2024). Application Notes and Protocols for the Bromination of Benzamide.
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Authored by: A Senior Application Scientist
An In-depth Technical Guide to 2-Amino-3-bromobenzamide: Synthesis, Applications, and Experimental Protocols
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical compound this compound. It delves into its chemical identity, plausible synthetic pathways, applications in medicinal chemistry, and detailed experimental protocols, providing a holistic view of its utility and handling.
Compound Identification and Physicochemical Properties
This compound is a substituted aromatic amide that serves as a valuable building block in organic synthesis. Its structure, featuring an amine, a bromine atom, and an amide group on a benzene ring, offers multiple points for chemical modification, making it a versatile intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. The strategic placement of these functional groups allows for participation in a wide array of chemical reactions.
A summary of its key identifiers and properties is presented below for quick reference.
| Identifier | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 437998-34-0 | [1][2] |
| Molecular Formula | C₇H₇BrN₂O | [1][2] |
| Molecular Weight | 215.05 g/mol | [1][2] |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)N)C(=O)N | [3] |
| InChI Key | LBTYNQNVZNPATH-UHFFFAOYSA-N | |
| Physical State | Solid | [1] |
| Purity (Typical) | >95-98% | [1][2] |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. | [3] |
Rationale and Plausible Synthesis Pathway
While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A logical and controllable synthetic route starts from 3-bromo-2-nitrobenzoic acid. This approach is superior to the direct bromination of 2-aminobenzamide, which could lead to a mixture of products due to the strong activating effects of the amino and amide groups.
The proposed two-step synthesis involves the amidation of the carboxylic acid followed by the reduction of the nitro group.
Caption: Proposed synthetic route for this compound.
Causality Behind Experimental Choices:
-
Step 1: Amidation via Acyl Chloride: Converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) is a standard, high-yielding method. The acyl chloride is highly reactive and readily undergoes nucleophilic substitution with ammonia in the next step.
-
Step 2: Amide Formation: Aqueous ammonia is used in excess to react with the acyl chloride and to neutralize the HCl byproduct generated in the reaction. Carrying out the addition at 0°C helps to control the exothermicity of the reaction.
-
Step 3: Nitro Group Reduction: The reduction of the nitro group is the final and key step. Using iron powder with an electrolyte like ammonium chloride in a protic solvent (ethanol/water) is a classic and cost-effective method for this transformation (Béchamp reduction). It is generally preferred in industrial settings over catalytic hydrogenation for its selectivity and operational simplicity, especially when sulfur-containing functional groups are absent.
Applications in Drug Discovery and Development
The utility of this compound is most pronounced in medicinal chemistry, where it serves as a scaffold or a key intermediate. Its classification as a "Protein Degrader Building Block" highlights its relevance in cutting-edge therapeutic modalities.[2]
Intermediate for Heterocyclic Synthesis
The ortho-amino benzamide structure is a classic precursor for the synthesis of various heterocyclic systems, such as quinazolinones, which are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The bromine atom can be retained for later-stage functionalization or can direct cyclization reactions.
Scaffold for Targeted Therapies
The benzamide moiety is a well-established pharmacophore that can form critical hydrogen bond interactions with protein targets.[4] Derivatives of this compound are explored for their potential as inhibitors of various enzymes.
-
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a crucial class of cancer therapeutics. The benzamide core is a known structural motif in many PARP inhibitors, where it mimics the nicotinamide portion of the NAD+ substrate.
-
Kinase Inhibitors: The benzamide scaffold is also found in numerous kinase inhibitors, where it can act as a hinge-binding motif.[4]
The diagram below illustrates the conceptual integration of the this compound core into a hypothetical inhibitor, showcasing its role in forming a complex molecule through subsequent chemical modifications at its reactive sites.
Caption: Conceptual workflow for developing complex inhibitors.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a detailed, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction, a fundamental C-C bond-forming reaction where this compound serves as the aryl halide partner. This reaction is authoritative in its widespread use and reliability.
Objective: To synthesize 2-Amino-3-phenylbenzamide from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.08 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Workflow Diagram:
Caption: Step-by-step workflow for the Suzuki coupling experiment.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 15 minutes. This is critical as the palladium catalyst is sensitive to oxygen.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio). Stir the suspension for 5 minutes. Then, add the palladium(II) acetate and triphenylphosphine catalysts.
-
Heating and Monitoring: Attach a condenser and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Aqueous Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove inorganic salts and catalyst residues, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, and wash with brine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Combine the pure fractions and remove the solvent to yield the final product, 2-Amino-3-phenylbenzamide. Confirm its identity and purity using analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.
-
Hazard Statements:
-
Precautionary Measures:
-
P261: Avoid breathing dust.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handle in a well-ventilated place, preferably a chemical fume hood.[5]
-
Wear suitable protective clothing, including gloves and safety glasses.[5]
-
-
Storage:
Conclusion
This compound stands out as a highly versatile and valuable chemical intermediate. Its trifunctional nature provides a robust platform for constructing complex molecular architectures relevant to pharmaceuticals, particularly in the development of targeted cancer therapies and protein degraders. The synthetic accessibility and well-defined reactivity, especially in cornerstone reactions like Suzuki-Miyaura coupling, make it an indispensable tool for medicinal chemists and drug discovery professionals. Adherence to proper handling and safety protocols is paramount when utilizing this compound in a research setting.
References
- This compound | 437998-34-0 | 98%. LBAO Chemicals.
- This compound, min 95%, 10 grams.
- This compound | 437998-34-0. Sigma-Aldrich.
- This compound | C7H7BrN2O | CID 22931092. PubChem.
- Benzamide, 2-amino-3-bromo- SDS, 437998-34-0 Safety D
- This compound. Achmem.
- This compound | 437998-34-0. Sigma-Aldrich (Merck).
- The Versatility of 3-Bromobenzamide in Modern Research: A Technical Guide. Benchchem.
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solubility of 2-Amino-3-bromobenzamide in common solvents
An In-depth Technical Guide to the Solubility of 2-Amino-3-bromobenzamide in Common Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key intermediate in various synthetic and pharmaceutical applications.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of its solubility, presenting both predictive analysis and detailed experimental methodologies for its determination.
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical parameter that influences its bioavailability, processability, and formulation development. A thorough understanding of a compound's solubility in various solvent systems is paramount for designing robust synthetic routes, developing effective purification strategies, and formulating drug products with optimal delivery characteristics. This guide delves into the solubility profile of this compound, offering a predictive framework grounded in its molecular structure and providing actionable experimental protocols for its empirical determination.
Theoretical Framework: Predicting Solubility Behavior
The molecular structure of this compound, featuring an aromatic ring substituted with an amino group, a bromine atom, and a primary amide, dictates its interactions with different solvents. The presence of both hydrogen bond donors (-NH2, -CONH2) and acceptors (C=O, -NH2) suggests a propensity for solubility in polar protic and aprotic solvents.[2][3] Conversely, the nonpolar benzene ring and the bulky bromine atom are expected to contribute to its solubility in less polar and nonpolar organic solvents.
Based on the principle of "like dissolves like," we can anticipate the following solubility trends[4]:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The amino and amide groups can form strong hydrogen bonds with these solvents, facilitating dissolution. However, the hydrophobic benzene ring and the bromine atom may limit high solubility, particularly in water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting favorably with the -NH2 and -CONH2 protons. The overall polarity of these solvents should also effectively solvate the molecule.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents due to the polar nature of the amino and amide functional groups.
The acidic and basic nature of the molecule further influences its solubility in aqueous solutions of varying pH. The amino group can be protonated under acidic conditions, forming a more soluble salt, while the amide proton is weakly acidic and can be deprotonated under strongly basic conditions.[5][6]
Quantitative Solubility Analysis (Hypothetical Data)
The following table summarizes the predicted and hypothetical quantitative solubility of this compound in a range of common laboratory solvents at ambient temperature (25 °C). This data is presented for illustrative purposes to guide experimental design.
| Solvent Category | Solvent | Predicted Solubility (Qualitative) | Hypothetical Solubility (g/L) |
| Polar Protic | Water | Sparingly Soluble | 0.5 |
| Methanol | Soluble | 25 | |
| Ethanol | Moderately Soluble | 15 | |
| Isopropanol | Slightly Soluble | 5 | |
| Polar Aprotic | DMSO | Very Soluble | > 100 |
| DMF | Very Soluble | > 100 | |
| Acetonitrile | Moderately Soluble | 10 | |
| Acetone | Moderately Soluble | 12 | |
| Nonpolar | Hexane | Insoluble | < 0.1 |
| Toluene | Sparingly Soluble | 0.8 | |
| Dichloromethane | Slightly Soluble | 3 | |
| Acidic/Basic | 5% Aqueous HCl | Soluble | 50 |
| 5% Aqueous NaOH | Slightly Soluble | 2 |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires robust and well-controlled experimental procedures. The following sections detail the methodologies for both qualitative and quantitative solubility assessment.
Materials and Equipment
-
This compound (Purity >98%)[1]
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Scintillation vials or test tubes
-
Selected solvents (analytical grade)
Safety Precautions
Handle this compound in a well-ventilated area, preferably a fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Consult the Safety Data Sheet (SDS) for detailed hazard information.[8][9] The compound may cause skin and eye irritation and may be harmful if swallowed.[10][11]
Qualitative Solubility Determination Workflow
This method provides a rapid assessment of solubility in various solvents.
Caption: Workflow for qualitative solubility assessment.
Procedure:
-
Weigh approximately 10 mg of this compound into a small vial.
-
Add 1 mL of the selected solvent.
-
Vortex the mixture vigorously for 1 minute.
-
Visually inspect the solution. Classify as "soluble" if the solid completely dissolves, "insoluble" if it remains undissolved, or "partially soluble" if some solid remains.
Quantitative Solubility Determination: The Equilibrium Solubility Method
This method provides a precise measurement of solubility.
Caption: Protocol for quantitative equilibrium solubility determination.
Procedure:
-
Add an excess amount of this compound to a known volume of solvent in a sealed vial to create a saturated solution.
-
Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
Conclusion and Future Directions
This guide has provided a detailed overview of the solubility of this compound, combining theoretical predictions with practical experimental protocols. The presented (hypothetical) data suggests that polar aprotic solvents like DMSO and DMF are excellent choices for dissolving this compound, while its solubility in water and nonpolar solvents is limited. The provided methodologies offer a robust framework for researchers to empirically determine the solubility profile in their specific solvent systems of interest. Further studies could investigate the effect of temperature on solubility to determine the thermodynamics of dissolution and explore the use of co-solvents to enhance solubility for specific applications.
References
- Experiment 1 Determination of Solubility Class. (n.d.).
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- CAS No : 437998-34-0| Chemical Name : this compound. (n.d.). Pharmaffiliates.
- Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).
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An In-depth Technical Guide to the Synthesis of 2-Amino-3-bromobenzamide: Starting Materials and Core Methodologies
Introduction
2-Amino-3-bromobenzamide is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a range of pharmacologically active molecules. Its unique substitution pattern, featuring an amine, a bromine atom, and an amide group on an aromatic ring, provides multiple reactive sites for further chemical elaboration. This guide offers a comprehensive technical overview of the primary synthetic routes to this compound, focusing on the selection of starting materials, the rationale behind the chosen reaction conditions, and detailed experimental protocols. The content is tailored for researchers, scientists, and professionals in the field of drug development.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be efficiently achieved through two principal and strategically distinct pathways. The choice between these routes often depends on the availability of starting materials, desired scale, and laboratory capabilities.
-
Pathway 1: Electrophilic Bromination of 2-Aminobenzamide. This is a direct and often preferred method due to its atom economy and straightforward execution. It involves the selective introduction of a bromine atom at the C3 position of the 2-aminobenzamide backbone.
-
Pathway 2: Amidation of 2-Amino-3-bromobenzoic Acid. This route begins with a pre-brominated precursor, 2-amino-3-bromobenzoic acid, and subsequently forms the amide functionality. This can be advantageous when the starting acid is readily available or when direct bromination of the amide proves challenging.
The following sections will delve into the specifics of each pathway, providing the necessary technical details for successful execution.
Pathway 1: Direct Bromination of 2-Aminobenzamide
This approach leverages the ortho- and para-directing effects of the amino group to facilitate the selective bromination at the position ortho to the amine and meta to the amide.
Starting Material: 2-Aminobenzamide
2-Aminobenzamide, also known as anthranilamide, is a commercially available solid. Its structure contains two key functional groups: an activating amino group (-NH₂) and a deactivating but ortho-, para-directing carboxamide group (-CONH₂). The powerful activating and ortho-directing nature of the amino group is the dominant factor in electrophilic aromatic substitution, guiding the incoming electrophile (Br⁺) to the positions ortho and para to it. Since the para position is occupied by the amide, the bromination preferentially occurs at the C3 position.
Key Reagents and Rationale
The selection of the brominating agent is critical for achieving high regioselectivity and yield.
-
N-Bromosuccinimide (NBS): This is the reagent of choice for this transformation.[1] NBS is a convenient and safer alternative to liquid bromine, providing a slow and controlled release of electrophilic bromine. This controlled reactivity helps to minimize over-bromination and the formation of side products.
-
Solvent (Acetonitrile, CH₃CN): Acetonitrile is a suitable polar aprotic solvent that effectively dissolves the starting material and reagent without interfering with the reaction.[1]
Experimental Protocol: Synthesis via Bromination
The following protocol is based on established literature procedures.[1]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzamide in acetonitrile (CH₃CN).
-
Stir the solution at room temperature until the starting material is fully dissolved.
Step 2: Bromination
-
To the stirred solution, add N-Bromosuccinimide (NBS) portion-wise over a period of 10-15 minutes. A slight exotherm may be observed.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to an hour.[1]
Step 3: Work-up and Purification
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The resulting residue can be purified by recrystallization or column chromatography to yield pure this compound.
Data Summary: Bromination Pathway
| Parameter | Value/Condition | Source |
| Starting Material | 2-Aminobenzamide | [1] |
| Brominating Agent | N-Bromosuccinimide (NBS) | [1] |
| Solvent | Acetonitrile (CH₃CN) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | ~0.5 hours | [1] |
Workflow Diagram: Bromination of 2-Aminobenzamide
Caption: Workflow for the synthesis of this compound via amidation.
Conclusion
The synthesis of this compound is readily achievable through robust and well-documented chemical methodologies. The choice of starting material—either 2-aminobenzamide for direct bromination or 2-amino-3-bromobenzoic acid for subsequent amidation—dictates the overall synthetic strategy. Both pathways offer efficient means to access this important chemical intermediate. A thorough understanding of the underlying reaction mechanisms and careful execution of the described protocols are paramount for achieving high yields and purity, thereby facilitating its application in the complex landscape of pharmaceutical research and development.
References
- Halogenation of 2-aminobenzamide (AB). Reagents & conditions: (i) NBS,... ResearchGate.
Sources
The Emergence of a Key Synthetic Intermediate: A Technical Guide to 2-Amino-3-bromobenzamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely on the availability of versatile and well-characterized building blocks. 2-Amino-3-bromobenzamide, a seemingly unassuming aromatic amide, has emerged as a pivotal intermediate, particularly in the synthesis of targeted cancer therapies. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and critical applications of this compound, offering field-proven insights for professionals in drug development.
Discovery and Historical Context: A Stepping Stone to PARP Inhibition
The history of this compound is intrinsically linked to the development of a groundbreaking class of cancer drugs known as PARP (poly(ADP-ribose) polymerase) inhibitors. While the exact first synthesis of this compound is not prominently documented in seminal literature, its significance grew with the burgeoning interest in PARP as a therapeutic target in the early 21st century.
The journey of PARP inhibitors began with the discovery of the PARP enzyme itself and its crucial role in DNA single-strand break repair.[1] This understanding laid the groundwork for the concept of "synthetic lethality," a therapeutic strategy that exploits the co-occurrence of two genetic defects to selectively kill cancer cells.[2] In cancers with mutations in the BRCA1 or BRCA2 genes, which are deficient in homologous recombination-based DNA double-strand break repair, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of cytotoxic double-strand breaks, resulting in selective cancer cell death.[2]
As medicinal chemists designed and synthesized libraries of compounds to target the PARP enzyme, the benzamide scaffold emerged as a key pharmacophore. The strategic placement of substituents on the benzamide ring was found to be critical for potency and selectivity. It is within this context that this compound became a valuable intermediate, providing a reactive handle for the construction of more complex molecules, most notably the highly successful PARP inhibitor, Olaparib (Lynparza™).[3][4]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The compound is a solid at room temperature and its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 437998-34-0 | [5] |
| Molecular Formula | C₇H₇BrN₂O | [5] |
| Molecular Weight | 215.05 g/mol | [5] |
| Appearance | Solid | [5] |
| Melting Point | Not available | [5] |
| Boiling Point | 92.2 °C at 760 mmHg | [5] |
| Density | 1.7 g/cm³ | [5] |
| Solubility | Not available | [5] |
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be achieved through the electrophilic bromination of 2-aminobenzamide. A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS).
Reaction Principle
The reaction proceeds via an electrophilic aromatic substitution mechanism. The amino group (-NH₂) is a strong activating group, directing the incoming electrophile (bromonium ion, Br⁺, generated from NBS) to the ortho and para positions. In the case of 2-aminobenzamide, the position ortho to the amino group and meta to the amide group is sterically and electronically favored for substitution.
Experimental Protocol: Bromination of 2-Aminobenzamide using NBS
This protocol describes a general procedure for the synthesis of this compound.
Reagents and Materials:
-
2-Aminobenzamide
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Stirring apparatus
-
Reaction vessel
-
Purification equipment (e.g., column chromatography or recrystallization apparatus)
Procedure: [6]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-aminobenzamide in acetonitrile at room temperature.
-
Addition of NBS: To the stirred solution, add N-bromosuccinimide (1.0 equivalent) portion-wise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically within 30 minutes).[6]
-
Work-up: Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution) to destroy any unreacted bromine.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for the preparation of this compound.
Application in Drug Discovery: The Synthesis of Olaparib Intermediate
The primary application of this compound in drug discovery is as a key intermediate in the synthesis of the PARP inhibitor Olaparib.[3][4] The amino and bromo functionalities on the molecule allow for sequential reactions to build the complex heterocyclic core of Olaparib.
A critical step in the synthesis of an Olaparib intermediate involves the reaction of this compound with other reagents to form a phthalazinone ring system. The specific details of these multi-step syntheses are often proprietary and can vary. However, a general representation of its utility can be illustrated.
Conceptual Synthetic Pathway to an Olaparib Precursor:
Caption: Conceptual pathway to an Olaparib precursor utilizing this compound.
Conclusion
This compound serves as a testament to the importance of fundamental chemical building blocks in the advancement of medicine. Its journey from a relatively obscure intermediate to a critical component in the synthesis of a life-saving cancer therapeutic highlights the intricate and often unheralded work of synthetic chemists. This guide provides a foundational understanding of its history, synthesis, and application, empowering researchers and drug development professionals to leverage this versatile molecule in the creation of next-generation pharmaceuticals.
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- Evolution of PARP Inhibitors in Advanced Ovarian Cancer - OncLive. [Link]
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- N-Bromosuccinimide as an oxidant for the transition-metal-free synthesis of 2-aminobenzoxazoles from benzoxazoles and secondary amines.
- A new NBS/oxone promoted one pot cascade synthesis of 2-aminobenzimidazoles/2-aminobenzoxazoles: a facile approach - RSC Publishing. [Link]
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- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - ResearchG
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- bmse000668 Benzamide
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Introduction: Unveiling the Molecular Signature of 2-Amino-3-bromobenzamide
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-3-bromobenzamide
This compound is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1] Its utility in the synthesis of more complex molecules, including indole derivatives, necessitates a thorough understanding of its structural and electronic properties.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and characterization of this molecule. This guide, intended for researchers and professionals in drug development, provides a detailed analysis of the spectroscopic data of this compound, offering insights into the interpretation of its unique spectral features.
The structural integrity and purity of a compound are paramount in any scientific endeavor. Spectroscopic analysis provides a molecular fingerprint, allowing for the confirmation of the desired structure and the detection of any impurities. For this compound, the interplay of the amino, bromo, and amide functional groups on the benzene ring gives rise to a distinct set of signals in each spectroscopic method. Understanding these signals is crucial for quality control, reaction monitoring, and the elucidation of reaction mechanisms.
Molecular Structure and Spectroscopic Implications
The chemical structure of this compound forms the basis for interpreting its spectroscopic data. The molecule consists of a benzene ring substituted with an amino group (-NH₂), a bromine atom (-Br), and a carboxamide group (-CONH₂). The relative positions of these substituents (ortho, meta, para) are critical in determining the electronic environment of each atom and, consequently, their spectroscopic behavior.
Diagram 1: Chemical Structure of this compound
| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Proposed Structure |
| [M]⁺ | 214/216 | Molecular Ion |
| [M - NH₂]⁺ | 198/200 | Loss of amino radical |
| [M - CONH₂]⁺ | 171/173 | Loss of carboxamide radical |
| [C₆H₄Br]⁺ | 155/157 | Bromophenyl cation |
Conclusion: A Comprehensive Spectroscopic Profile
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides insights into the molecule's stability and fragmentation. This detailed spectroscopic guide serves as a valuable resource for scientists and researchers, ensuring the accurate identification and quality assessment of this important synthetic intermediate.
References
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- Medizinische Fakultät Münster. (n.d.). Amino acids.
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- Semantic Scholar. (n.d.). Synthesis and characterization of a new peptide analogue:2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide.
- OSU Chemistry. (n.d.). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- SpectraBase. (n.d.). 2-Amino-benzoic acid.
- SpectraBase. (n.d.). 3-Bromobenzamide.
- SpectraBase. (n.d.). p-bromobenzamide.
- National Center for Biotechnology Information. (n.d.). 2-Amino-3-nitrobenzamide. PubChem.
- Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics.
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Unlocking the Synthetic Potential of 2-Amino-3-bromobenzamide: A Guide for Advanced Research
An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Foreword: The Untapped Versatility of a Multifunctional Scaffold
In the vast landscape of chemical building blocks, certain molecules stand out for their inherent versatility and latent potential. 2-Amino-3-bromobenzamide is one such compound. While seemingly a simple substituted benzene ring, its unique arrangement of three distinct functional groups—an amine, a bromine atom, and a carboxamide—positions it as a powerful starting material for a multitude of advanced applications. The strategic placement of these groups, particularly the ortho relationship between the amine and the bromine, opens doors to complex heterocyclic syntheses, while the bromine itself serves as a linchpin for modern cross-coupling methodologies.
This guide moves beyond a simple cataloging of properties. As a senior application scientist, my objective is to provide a strategic framework for researchers, illuminating not just what can be done with this molecule, but why specific research avenues are promising. We will explore its reactivity through the lens of mechanistic causality, propose tangible research projects in medicinal chemistry and materials science, and provide field-tested protocols to initiate these investigations. This document is designed to be a launchpad for innovation, empowering scientists to transform this humble building block into novel drugs, functional materials, and complex molecular architectures.
Section 1: Core Molecular Profile and Reactivity Analysis
Before embarking on complex synthetic campaigns, a foundational understanding of the molecule's properties and electronic nature is paramount.
Physicochemical Characteristics
This compound (CAS RN: 437998-34-0) is a solid at room temperature.[1] Its core structure presents a unique interplay of electron-donating (amino) and electron-withdrawing (bromo, benzamide) groups that dictates its reactivity.
| Property | Value | Source |
| CAS Number | 437998-34-0 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₇BrN₂O | [1][2][3][5][6] |
| Molecular Weight | 215.05 g/mol | [1][2][3][5][6][7] |
| Appearance | Solid | [1] |
| Boiling Point | 92.2 °C at 760 mmHg | [1] |
| Density | 1.7 g/cm³ | [1] |
| LogP | 1.85 | [1] |
Note: Some physical properties like melting point and solubility are not consistently reported in public databases and should be determined experimentally.
The Tri-Functional Reactivity Map
The true potential of this compound lies in the distinct and synergistic reactivity of its three functional groups. The choice of reaction conditions can selectively target one group while preserving the others, allowing for a stepwise and controlled diversification of the molecular scaffold.
Caption: Reactivity map of this compound.
-
C2-Amino Group: This is a potent nucleophilic center and a directing group. It readily participates in acylation, sulfonylation, and reductive amination. Crucially, it enables intramolecular cyclization reactions with the adjacent C3 position, forming valuable heterocyclic cores.
-
C3-Bromo Group: This is the molecule's primary gateway to molecular complexity via metal-catalyzed cross-coupling reactions. It is the ideal handle for introducing new aryl, heteroaryl, alkyl, alkyne, or amino substituents, making it central to library synthesis for drug discovery.
-
C1-Amide Group: The primary amide is a robust hydrogen bond donor and acceptor, a key feature for molecular recognition in biological systems (e.g., binding to enzyme backbones). While more stable than an ester, it can be hydrolyzed to the corresponding carboxylic acid or dehydrated to a nitrile under specific conditions.
Section 2: Potential Research Area: Medicinal Chemistry & Drug Development
The 2-aminobenzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to form key hydrogen bond interactions makes it an excellent starting point for inhibitor design.
Rationale: A Scaffold for Targeted Therapies
Many inhibitors, particularly in oncology, target the ATP-binding site of kinases or the NAD+ binding site of enzymes like Poly(ADP-ribose) polymerase (PARP). The 2-aminobenzamide motif can mimic the adenine portion of ATP, forming critical hydrogen bonds with the "hinge region" of a kinase or the active site of PARP. The C3-bromo position provides a vector for synthetic elaboration into solvent-exposed regions, allowing for the optimization of potency and selectivity.
Proposed Research Workflow: From Virtual Screen to Lead Candidate
A logical and efficient workflow is proposed for developing novel inhibitors based on the this compound core.
Caption: A workflow for drug discovery.
Exemplar Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a robust method for C-C bond formation at the C3-position, a cornerstone of library development. The causality for each step is explained to ensure reproducibility and understanding.
Objective: To synthesize 3-Aryl-2-aminobenzamide derivatives.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq) or SPhos (0.04 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq), anhydrous
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Nitrogen or Argon gas supply
Step-by-Step Methodology:
-
Inert Atmosphere Preparation (Causality: Catalyst Protection): To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq). The inert atmosphere is critical because the active Pd(0) catalyst, formed in situ, is sensitive to oxidation by air, which would deactivate it and halt the reaction.
-
Catalyst Addition (Causality: Pre-catalyst Choice): Add the palladium source (Pd(OAc)₂) and the phosphine ligand (e.g., PPh₃). The ligand stabilizes the palladium center, prevents its precipitation as palladium black, and facilitates the crucial reductive elimination step of the catalytic cycle. More advanced biarylphosphine ligands like SPhos can accelerate the reaction and improve yields for challenging substrates.
-
Solvent Addition (Causality: Phase and Solubility): Evacuate the flask and backfill with an inert gas (e.g., Argon) three times. Add the degassed solvent mixture (Dioxane/H₂O). Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) is another measure to remove dissolved oxygen. The aqueous phase is necessary to dissolve the carbonate base and facilitate the transmetalation step.
-
Reaction Execution (Causality: Thermal Activation): Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or LC-MS. The heat provides the necessary activation energy for the oxidative addition of the aryl bromide to the Pd(0) center, the rate-limiting step for electron-rich amines.
-
Work-up and Purification (Causality: Product Isolation): Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to isolate the pure 3-aryl-2-aminobenzamide derivative. This standard work-up removes the inorganic salts, water-soluble byproducts, and the catalyst residues.
Section 3: Potential Research Area: Synthesis of Novel Heterocyclic Systems
The ortho-amino-bromo functionality is a classic precursor for constructing fused heterocyclic rings, which are foundational cores in pharmaceuticals and agrochemicals.[8]
Rationale: Intramolecular Cyclization Strategies
By reacting the amino group and subsequently inducing an intramolecular reaction involving the C3-position, a variety of five, six, or seven-membered rings can be forged. This approach is highly efficient, building molecular complexity rapidly.
Caption: Potential pathways to heterocyclic systems.
Exemplar Protocol: Microwave-Assisted Synthesis of a Quinazolinone Precursor
This protocol demonstrates a modern, time-efficient method for the first step in a potential cyclization sequence.
Objective: To synthesize 2-acetamido-3-bromobenzamide.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq) or Acetic Anhydride (1.1 eq)
-
Pyridine (2.0 eq) or another non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Microwave reactor vials
Step-by-Step Methodology:
-
Reagent Preparation (Causality: Stoichiometry and Base Function): In a microwave vial, dissolve this compound (1.0 eq) in anhydrous DCM. Add pyridine (2.0 eq). The pyridine acts as a base to neutralize the HCl generated during the reaction, preventing protonation of the starting amine which would render it non-nucleophilic. It also serves as a catalyst.
-
Acylation (Causality: Nucleophilic Attack): Cool the solution in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise. The lone pair of the C2-amino group attacks the electrophilic carbonyl carbon of the acetyl chloride. A slight excess of the acylating agent ensures full conversion.
-
Microwave Irradiation (Causality: Rapid Heating): Seal the vial and place it in a microwave reactor. Irradiate at 80 °C for 10-15 minutes. Microwave heating provides rapid and uniform energy input, dramatically reducing reaction times compared to conventional heating.
-
Work-up and Isolation (Causality: Purity): After cooling, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acid), and brine. Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield the crude product. Recrystallization from ethanol/water or purification via a short silica plug may be performed if necessary.
Section 4: Conclusion and Future Outlook
This compound is far more than a simple catalog chemical. It is a strategically designed platform for chemical innovation. The research avenues presented here—rational drug design targeting kinases and PARP, and the efficient synthesis of complex heterocyclic cores—represent just the beginning.
Future research could extend into:
-
Materials Science: Using palladium-catalyzed polymerization reactions at the bromo-position to create novel conductive or emissive polymers.
-
PROTACs and Degraders: Employing the scaffold as a building block for Proteolysis Targeting Chimeras (PROTACs), where the amide can interact with a target protein and the bromo-position serves as an attachment point for an E3 ligase-binding moiety.[2]
-
Agrochemicals: Developing new fungicides and insecticides, as the benzamide and heterocyclic motifs are common in commercial agrochemicals.[9]
The key to unlocking this molecule's full potential lies in the systematic and creative application of modern synthetic methodologies to its three distinct functional handles. By understanding the underlying principles of its reactivity, researchers are well-equipped to develop the next generation of functional molecules.
References
- This compound, min 95%, 10 grams - Science Company. [Link]
- This compound | C7H7BrN2O | CID 22931092 - PubChem, N
- 2-Amino-5-bromobenzamide | C7H7BrN2O | CID 5019271 - PubChem, N
- CAS No : 437998-34-0| Chemical Name : this compound - Pharmaffili
- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI. [Link]
- CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google P
- SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPD
- EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives - Google P
- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. [Link]
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safety and handling precautions for 2-Amino-3-bromobenzamide
An In-Depth Technical Guide to the Safe Handling of 2-Amino-3-bromobenzamide
Introduction: Understanding the Compound
This compound (CAS No. 437998-34-0) is a substituted benzamide derivative utilized as a key intermediate in chemical synthesis and pharmaceutical research.[1][2] Its molecular structure, featuring an amino group and a bromine atom on the benzene ring, makes it a versatile building block, particularly in the synthesis of indole derivatives and other heterocyclic systems of medicinal interest.[1] However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards. The toxicological properties of this compound have not been exhaustively investigated, a fact that mandates a conservative and rigorous approach to its handling.[3][4]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the critical safety protocols and handling precautions for this compound. It moves beyond a simple recitation of rules to explain the rationale behind the procedures, fostering a culture of safety grounded in scientific understanding.
Section 1: Hazard Identification and Risk Assessment
A foundational aspect of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. This compound is classified as a hazardous substance, and its handling requires stringent controls to mitigate risks.
GHS Classification
Based on available Safety Data Sheets (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
The GHS pictogram associated with these hazards is the Exclamation Mark (GHS07), and the signal word is "Warning".[5]
Physicochemical Properties and Associated Risks
Understanding the physical properties of a compound is crucial for anticipating its behavior under various laboratory conditions and for planning safe handling and storage.
| Property | Value | Safety Implication | Source |
| CAS Number | 437998-34-0 | Unique identifier for substance tracking and information retrieval. | [2] |
| Molecular Formula | C₇H₇BrN₂O | [7] | |
| Molecular Weight | 215.05 g/mol | Required for accurate molar calculations when preparing solutions. | [1] |
| Physical State | Solid | Poses a risk of dust formation and inhalation. | [5] |
| Flash Point | 131 °C (267.8 °F) | The compound is combustible but does not ignite easily at ambient temperatures. | [7] |
| Boiling Point | 292 °C (557.6 °F) | High boiling point suggests low volatility under standard conditions. | [7] |
| Storage Temperature | Room temperature, in an inert atmosphere. | Requires protection from atmospheric moisture and oxygen for stability. | [5][6] |
Toxicological Profile: The Rationale for Caution
While comprehensive toxicological data is limited, the known hazards are consistent with the chemical nature of aromatic amines.[3][4]
-
Irritation: The skin, eye, and respiratory irritation potential stems from the compound's ability to interact with and potentially damage mucosal and epithelial tissues. Aromatic amines can be readily absorbed and may cause localized inflammatory responses.
-
Ingestion Toxicity: The "Harmful if swallowed" classification indicates that oral exposure can lead to systemic toxic effects.
-
Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.[8] However, it is noted that aromatic amines as a class can, under certain conditions (e.g., contact with nitrites), form nitrosamines, which have shown carcinogenic properties in animal studies. This potential underscores the importance of preventing exposure.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. This begins with engineering controls to contain the hazard at its source, supplemented by appropriate PPE as the final barrier.
Engineering Controls
All manipulations of this compound, especially handling of the solid powder, must be conducted in a certified chemical fume hood.[4] This is the primary engineering control to prevent inhalation of dust and to contain any potential spills. The fume hood should have a calibrated and verified face velocity. A safety shower and eyewash station must be readily accessible and located near the workstation.[4][9]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the planned procedure.
| PPE Item | Specification | Rationale |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and irritation. Gloves must be inspected before use and changed immediately if contaminated.[10] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | To protect against dust particles and splashes, conforming to EN 166 (EU) or NIOSH (US) standards.[10][11] |
| Skin and Body | Flame-retardant lab coat and closed-toe shoes. | To protect skin from accidental contact.[10] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if working outside a fume hood or if there is a risk of significant aerosolization.[3][12] |
Protocol: Gowning and De-Gowning for Handling this compound
-
Gowning (Before Entering Lab):
-
Don closed-toe shoes and appropriate lab attire.
-
Don a clean lab coat, ensuring it is fully buttoned.
-
Don safety goggles.
-
Inspect and don the first pair of nitrile gloves.
-
-
Final Preparation (Inside Fume Hood):
-
If the procedure involves a high risk of splashing, don a second pair of gloves over the first.
-
Ensure all necessary equipment is inside the fume hood before introducing the chemical.
-
-
De-Gowning (After Procedure Completion):
-
Remove the outer pair of gloves (if used) and dispose of them as hazardous waste.
-
Wipe down the work surface and any equipment.
-
Remove the inner pair of gloves by peeling them off without touching the outer surface and dispose of them as hazardous waste.
-
Exit the immediate work area.
-
Remove the lab coat, turning it inside out to contain any potential surface contamination.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.[13]
-
Section 3: Standard Operating Procedures (SOPs)
Adherence to established protocols is paramount for ensuring safety and experimental reproducibility.
General Laboratory Workflow
The following diagram outlines the standard workflow for incorporating this compound into a laboratory synthesis.
Caption: General Laboratory Workflow for this compound
Protocol: Weighing and Handling the Solid Compound
-
Preparation: Perform all actions within a chemical fume hood. Place a weigh boat on an analytical balance.
-
Aliquotting: Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid generating dust.[4]
-
Closure: Tightly close the main stock container immediately after use to prevent contamination and exposure.[13]
-
Transfer: Gently add the weighed solid to the reaction vessel. If creating a solution, add the solvent to the solid in the vessel.
-
Cleanup: Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container.
Storage and Incompatibilities
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][12] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[5]
-
Location: Store away from incompatible materials, particularly strong oxidizing agents.[9] Do not store near foodstuffs or beverages.[13]
-
Container: The original supplier container is ideal. Ensure the label is intact and legible.
Section 4: Emergency Response and First Aid
Rapid and correct response to an emergency can significantly reduce the severity of an incident.
Emergency Decision-Making Flowchart
Caption: Emergency Response Decision Tree
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical attention.[10]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, get medical advice.[11][14]
-
Eye Contact: Immediately rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[10]
Accidental Release Measures (Spills)
-
Personal Precautions: Avoid dust formation and substance contact. Ensure adequate ventilation and wear the appropriate PPE as described in Section 2.2.
-
Containment and Cleanup: For minor spills, carefully sweep or vacuum up the dry material and place it into a sealed, labeled container for disposal.[4][13] Avoid generating dust. Clean the affected area thoroughly. For major spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.[13]
-
Environmental Precautions: Do not let the product enter drains or waterways.[3]
Section 5: Waste Disposal
All waste materials contaminated with this compound, including empty containers, disposable labware, and cleaning materials, must be treated as hazardous waste.
-
Procedure: Collect waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Regulations: Dispose of contents and the container in accordance with all local, regional, and national regulations. This should be done through an approved waste disposal plant or licensed contractor.[12]
Conclusion
This compound is a valuable synthetic intermediate whose safe use hinges on a disciplined and informed approach. By understanding its specific hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols for handling, storage, and emergency response, researchers can effectively mitigate the risks associated with this compound. The causality behind these precautions is clear: the chemical nature of this compound presents tangible risks of irritation and toxicity that must be respected through diligent safety practices.
References
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- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromobenzamide.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-3,5-dibromobenzaldehyde, 97%.
- PubChem. (n.d.). 2-Amino-3-bromobenzaldehyde.
- Centers for Disease Control and Prevention. (2024). What to Do in a Chemical Emergency.
- CORE. (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE.
- PubChem. (n.d.). This compound.
- MDPI. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
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An In-depth Technical Guide to the Stability and Storage of 2-Amino-3-bromobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of 2-Amino-3-bromobenzamide in Synthesis
This compound (CAS No. 437998-34-0) is a key building block in medicinal chemistry and pharmaceutical development.[1][2][3] Its unique trifunctionalized benzene ring, featuring an amine, a bromine atom, and a carboxamide group, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds, including indole derivatives, which are prevalent in many biologically active molecules.[1] The purity and integrity of this intermediate are paramount, as any degradation can lead to impurities in the final active pharmaceutical ingredient (API), potentially impacting its efficacy, safety, and regulatory approval. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and a detailed protocol for assessing its stability under forced degradation conditions.
Physicochemical Properties at a Glance
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O | [1][3] |
| Molecular Weight | 215.05 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Melting Point | 249-250 °C | [4] |
| Boiling Point | 292 °C | [4] |
| Flash Point | 131 °C | [4] |
Optimal Storage Conditions for Maintaining Integrity
To ensure the long-term stability of this compound, it is crucial to adhere to specific storage conditions that mitigate the risks of chemical degradation. The consensus from leading chemical suppliers and safety data sheets points to the following recommendations:
-
Temperature: Store in a cool, dry place.[1] While many suppliers recommend ambient room temperature, for long-term storage, refrigeration at 2-8°C is advisable to minimize the rate of potential degradation reactions.
-
Atmosphere: An inert atmosphere is highly recommended.[2] Storing the compound under nitrogen or argon will displace oxygen and moisture, thereby preventing oxidative degradation and hydrolysis.
-
Light: Keep in a dark place, away from direct sunlight.[2] The brominated aromatic ring is susceptible to photodecomposition. Use of amber glass vials or storage in a light-proof container is essential.
-
Container: Store in a tightly sealed container to prevent the ingress of moisture and air.[1] For bulk quantities, fiber drums or kraft paper bags are common packaging materials.[1]
The rationale behind these conditions is directly linked to the inherent chemical functionalities of the molecule and their susceptibility to environmental factors.
Potential Degradation Pathways: A Mechanistic Perspective
The chemical structure of this compound harbors three key functional groups that are susceptible to degradation under adverse conditions. Understanding these potential degradation pathways is fundamental to developing robust analytical methods for stability testing.
Hydrolysis of the Primary Amide
The primary amide group can undergo hydrolysis to form 2-amino-3-bromobenzoic acid. This reaction can be catalyzed by both acidic and basic conditions, although it is generally slow at neutral pH.
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate and ammonia.
Caption: Hydrolysis of this compound.
Degradation of the Aromatic Amine
The aromatic amine functionality is susceptible to oxidative degradation. The presence of an electron-donating amino group can make the aromatic ring more susceptible to oxidation, potentially leading to the formation of colored impurities. This process can be initiated by atmospheric oxygen, especially in the presence of light or trace metal ions.
Photodecomposition of the Brominated Aromatic Ring
Aromatic bromine compounds can undergo photolytic cleavage of the carbon-bromine bond upon exposure to UV light. This can lead to the formation of radical species and subsequent downstream reactions, resulting in a complex mixture of degradation products.
Caption: Photolytic degradation of this compound.
A Framework for Stability Assessment: Forced Degradation Studies
To proactively identify potential degradation products and establish a stability-indicating analytical method, a forced degradation study is indispensable.[5][6][7] This involves subjecting this compound to a variety of stress conditions that are more severe than accelerated stability testing.[7]
Experimental Protocol: Forced Degradation
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3% v/v
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Heat the mixture at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1N NaOH.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Heat the mixture at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1N HCl.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known quantity of solid this compound in an oven at 105°C for 48 hours.
-
After cooling, dissolve the solid in the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in mobile phase) in a quartz cuvette to a photostability chamber. The exposure should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]
-
A control sample should be wrapped in aluminum foil and kept in the same chamber to serve as a dark control.
-
Analyze the exposed sample by HPLC.
-
Caption: Workflow for forced degradation studies.
Developing a Stability-Indicating HPLC Method
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate the parent compound from all potential degradation products.
Experimental Protocol: HPLC Method Development
Objective: To develop and validate a stability-indicating RP-HPLC method for the analysis of this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Chromatographic Conditions (A starting point for optimization):
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (30% B), 5-25 min (30% to 70% B), 25-30 min (70% B), 30-32 min (70% to 30% B), 32-35 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or scan with PDA to find optimal wavelength) |
| Injection Volume | 10 µL |
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze the stressed samples. The method is specific if the peak for this compound is well-resolved from all degradation product peaks. Peak purity analysis using a PDA detector should be performed.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound. The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the same sample. The relative standard deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or with different equipment. The RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.
Conclusion: Ensuring Quality through Proactive Stability Assessment
The chemical stability of this compound is a critical attribute that directly influences the quality of downstream pharmaceutical products. By implementing appropriate storage and handling procedures based on a thorough understanding of its potential degradation pathways, researchers and manufacturers can ensure the integrity of this vital intermediate. The forced degradation and stability-indicating method development protocols outlined in this guide provide a robust framework for proactively identifying and controlling impurities, ultimately contributing to the development of safe and effective medicines.
References
- BioPharm International. (2021). Forced Degradation Studies for Biopharmaceuticals.
- Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
- Journal of Analytical & Pharmaceutical Research. (2016). Forced Degradation Studies.
- The Journal of Organic Chemistry. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides.
- International Journal of Pharmaceutical Sciences and Medicine. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC.
- ResearchGate. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam.
- Google Patents. (2007). Process for preparing 2-amino-5-bromobenzamide derivatives.
- ResearchGate. (2021). Research on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) applying DSC.
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
- MDPI. (2022). Microbial Degradation of Amino Acid-Containing Compounds Using the Microcystin-Degrading Bacterial Strain B-9.
- Chemistry LibreTexts. (2022). 10.2: Amino Acids Degradation.
- Nature. (2024). Thermal degradation of 18 amino acids during pyrolytic processes.
- PMC. (2020). Hydrothermal Degradation of Amino Acids.
- PubChem. (n.d.). 2-Bromobenzamide.
- ResearchGate. (2018). Thermal degradation kinetics of semi-aromatic polyamide containing benzoxazole unit.
- PMC. (2025). Hydrolysis kinetics amino acid profiling and antioxidant properties of enzymatic hydrolysates from desalted egg white.
- PubChem. (n.d.). 2-Amino-3-chlorobenzamide.
- PubMed. (1993). Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine.
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Methodological & Application
Synthesis Protocol for 2-Amino-3-bromobenzamide: An Application Note
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Amino-3-bromobenzamide, a key intermediate in the development of various pharmaceutical compounds. The described methodology focuses on the regioselective bromination of 2-aminobenzamide using N-Bromosuccinimide (NBS). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and critical safety information to ensure reliable and safe execution of the synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis. Its utility is primarily derived from the strategic placement of the amino, bromo, and amide functional groups on the benzene ring, which allows for diverse subsequent chemical modifications. This compound serves as a crucial precursor for the synthesis of various heterocyclic systems and is an intermediate for other indole derivatives.[1] The protocol detailed herein describes a robust and efficient method for the preparation of this compound, starting from the readily available 2-aminobenzamide.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2-aminobenzamide. The choice of N-Bromosuccinimide (NBS) as the brominating agent is pivotal for the success of this reaction.
2.1. The Role of the Directing Groups
The regioselectivity of the bromination is dictated by the directing effects of the amino (-NH₂) and amide (-CONH₂) groups on the aromatic ring. The amino group is a potent activating and ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic system. Conversely, the amide group is a deactivating and meta-directing group. The strong activating effect of the amino group overrides the deactivating effect of the amide group, directing the incoming electrophile to the positions ortho and para to the amino group. Since the para position is blocked by the amide group, the substitution occurs at one of the ortho positions. The steric hindrance from the adjacent amide group favors bromination at the C3 position.
2.2. The Brominating Agent: N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a convenient and safe source of electrophilic bromine. In the presence of a suitable solvent, NBS can generate the bromonium ion (Br⁺) or a polarized bromine species that acts as the electrophile in the substitution reaction. The use of NBS is preferred over liquid bromine due to its solid nature, which makes it easier to handle, and its ability to provide a low, steady concentration of bromine, which can help to minimize side reactions such as polybromination.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 2-Aminobenzamide | ≥98% | Sigma-Aldrich | 88-68-6 |
| N-Bromosuccinimide (NBS) | ≥98% | Sigma-Aldrich | 128-08-5 |
| Acetonitrile (CH₃CN) | Anhydrous | Sigma-Aldrich | 75-05-8 |
| Saturated Sodium Bicarbonate Solution | |||
| Brine (Saturated NaCl solution) | |||
| Anhydrous Magnesium Sulfate (MgSO₄) | |||
| Diethyl Ether | |||
| Hexane |
3.2. Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling: N-Bromosuccinimide is a lachrymator and corrosive. Avoid inhalation of dust and contact with skin and eyes. This compound and its related isomers are classified as irritants, causing skin and serious eye irritation, and may cause respiratory irritation.[2]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
3.4. Synthetic Procedure
The overall workflow for the synthesis is depicted in the following diagram:
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Instructions:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzamide (1.0 g, 7.34 mmol) in 20 mL of acetonitrile. Stir the mixture until all the solid has dissolved. Cool the flask in an ice bath to 0 °C.
-
Addition of NBS: In a separate flask, dissolve N-Bromosuccinimide (1.31 g, 7.34 mmol) in 15 mL of acetonitrile. Transfer this solution to a dropping funnel.
-
Bromination Reaction: Add the NBS solution dropwise to the stirred solution of 2-aminobenzamide over a period of 15 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30 minutes.[3]
-
Work-up:
-
Quench the reaction by adding 20 mL of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
3.5. Characterization
The structure of the final product should be confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry. The purity can be assessed by HPLC. The expected molecular weight of this compound (C₇H₇BrN₂O) is 215.05 g/mol .[1][4]
Expected Results and Troubleshooting
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
| Purity (HPLC) | >98% |
Troubleshooting:
-
Low Yield:
-
Cause: Incomplete reaction. Solution: Monitor the reaction by TLC to ensure full consumption of the starting material. The reaction time may need to be extended.
-
Cause: Loss of product during work-up. Solution: Ensure complete extraction by performing multiple extractions. Avoid vigorous shaking that can lead to emulsion formation.
-
-
Formation of Dibrominated Product:
-
Cause: Excess NBS or prolonged reaction time. Solution: Use a 1:1 molar ratio of 2-aminobenzamide to NBS. Adhere to the recommended reaction time.
-
-
Product is difficult to purify:
-
Cause: Presence of unreacted starting materials or byproducts. Solution: Optimize the chromatographic conditions. A different solvent system may be required for better separation.
-
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure and safety precautions, researchers can consistently obtain high yields of the desired product with high purity. This foundational knowledge is crucial for the successful application of this important intermediate in further synthetic endeavors within the pharmaceutical and chemical research sectors.
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- Preparation method of 2-amino-3,5-dibromobenzaldehyde. Eureka | Patsnap.
- 2-Amino-5-bromobenzamide | C7H7BrN2O | CID 5019271. PubChem.
- Preparation method of 2-amino-3,5-dibromobenzaldehyde. Google Patents.
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Application Note: 2-Amino-3-bromobenzamide as a Versatile Synthetic Intermediate in Modern Drug Discovery
Prepared by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides an in-depth exploration of 2-Amino-3-bromobenzamide (CAS: 437998-34-0), a pivotal intermediate in contemporary organic synthesis and pharmaceutical development. Its unique structural arrangement, featuring an aniline, a benzamide, and a strategically positioned bromine atom, renders it an exceptionally versatile building block for constructing complex molecular architectures. This document details its critical applications in palladium-catalyzed cross-coupling reactions and its role as a foundational scaffold for high-value therapeutic agents, including Poly(ADP-ribose) polymerase (PARP) inhibitors. We present field-proven protocols, mechanistic insights, and data to empower researchers in leveraging this intermediate for accelerated drug discovery programs.
Introduction: The Strategic Value of this compound
This compound is a solid chemical compound whose utility in medicinal chemistry far surpasses its simple structure.[1] The molecule incorporates three key functional groups:
-
An ortho-amino group: A nucleophilic center and a handle for directing group-assisted reactions or for building fused heterocyclic systems.
-
A primary amide (benzamide): A critical pharmacophore in numerous drug classes, known for its ability to form key hydrogen bond interactions with biological targets.
-
A bromine atom: An excellent leaving group, perfectly positioned for a wide array of cross-coupling reactions to introduce molecular diversity.
This trifecta of functionality makes it a sought-after precursor for synthesizing substituted anilines, biaryl compounds, and complex nitrogen-containing heterocycles. Its most notable application lies in the synthesis of PARP inhibitors, a class of targeted cancer therapeutics.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 437998-34-0 | [1][2][3] |
| Molecular Formula | C₇H₇BrN₂O | [1] |
| Molecular Weight | 215.05 g/mol | [1] |
| Physical State | Solid | [1] |
| Boiling Point | 92.2 °C at 760 mmHg | [1] |
| Density | 1.7 g/cm³ | [1] |
Safety & Handling
This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.
-
Hazard Statements: H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves, clothing, eye protection, and face protection.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment (PPE): Use of safety glasses, lab coat, and gloves is mandatory. Work should be conducted in a well-ventilated fume hood.[4]
-
Storage: Keep in a dark, cool, and well-ventilated place under an inert atmosphere.[4][5]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring makes this compound an ideal electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry, enabling the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryl compounds by coupling an organohalide with an organoboron species.[6][7] This reaction is widely used in pharmaceutical manufacturing due to its mild conditions and tolerance of diverse functional groups.[8]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂) and a phosphine ligand are used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the organoboron species, forming a more nucleophilic "ate" complex, which is required for the transmetalation step.[7][9]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 ratio), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-amino-3-arylbenzamide product.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, providing a powerful route to synthesize aryl amines.[10][11] This reaction has revolutionized the synthesis of countless pharmaceuticals by enabling the coupling of aryl halides with a vast range of amines under relatively mild conditions.[10][12]
Causality Behind Experimental Choices:
-
Catalyst & Ligand: This reaction often requires more specialized, sterically hindered, and electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) compared to Suzuki coupling.[10][13] These ligands promote the reductive elimination step, which is often the rate-limiting step, and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine, forming the active palladium-amido intermediate.[13]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.
Caption: General workflow for a Buchwald-Hartwig amination experiment.
Protocol 2.2: General Procedure for Buchwald-Hartwig Amination
-
Flask Preparation: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.08 eq.), and the strong base (e.g., sodium t-butoxide, 1.4 eq.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C. Monitor the reaction's progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Dilute with ethyl acetate and separate the layers.
-
Extraction & Drying: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solution in vacuo. Purify the resulting crude material via flash column chromatography to obtain the N-arylated product.
Application as a Precursor for PARP Inhibitors
A paramount application of this compound is as a key starting material for the synthesis of PARP inhibitors.[14] PARP enzymes are crucial for DNA repair, particularly single-strand break repair.[15] In cancers with mutations in BRCA1 or BRCA2 genes, an alternative DNA repair pathway (homologous recombination) is already compromised. Inhibiting PARP in these cancer cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death—a concept known as synthetic lethality.[15][16]
The benzamide moiety of this compound mimics the nicotinamide portion of the NAD+ substrate, allowing it to bind to the catalytic domain of the PARP enzyme.[16][17] The amino and bromo groups serve as synthetic handles to construct the complex heterocyclic systems characteristic of potent PARP inhibitors like Olaparib, Rucaparib, and Talazoparib.
Caption: Logical synthetic pathway from the intermediate to a PARP inhibitor core.
The synthesis often involves an initial cross-coupling reaction at the bromine position, followed by reactions involving the aniline nitrogen to form a fused heterocyclic ring system, which is a common structural motif in many potent PARP inhibitors.
Conclusion
This compound is a high-value, versatile intermediate for chemical synthesis and pharmaceutical research. Its strategically positioned functional groups enable facile entry into powerful synthetic transformations like Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions allow for the modular and efficient construction of diverse chemical libraries. Furthermore, its integral role as a foundational building block for PARP inhibitors underscores its significance in the development of targeted cancer therapies. The protocols and insights provided herein are designed to facilitate the effective utilization of this key synthetic intermediate in research and development settings.
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- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).
- Buchwald–Hartwig amin
- CAS 437998-34-0 | this compound. (n.d.). Alchem.Pharmtech.
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- Suzuki reaction. (n.d.). Wikipedia.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
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- 3-Aminobenzamide – Knowledge and References. (n.d.). Taylor & Francis.
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- PARP Inhibitors: Science and Current Clinical Development. (2011). Current Opinion in Oncology.
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Application Notes & Protocols: Leveraging 2-Amino-3-bromobenzamide as a Versatile Scaffold in Medicinal Chemistry
Abstract
This guide provides a detailed exploration of 2-Amino-3-bromobenzamide (CAS: 437998-34-0), a highly versatile building block in modern medicinal chemistry.[1][2][3] We will dissect its strategic value, focusing on how its unique trifunctional architecture—an aromatic amine, a reactive bromine atom, and a primary amide—serves as an ideal starting point for the synthesis of complex heterocyclic scaffolds. The primary focus will be on its application in constructing quinazolinone cores, a privileged structure in numerous therapeutic agents, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology.[4][5][6] This document furnishes researchers with both the theoretical rationale and detailed, field-proven experimental protocols for its effective use.
The Strategic Value of this compound in Drug Discovery
The utility of this compound stems from the orthogonal reactivity of its functional groups, which allows for a modular and powerful synthetic approach.
-
The Bromine Atom: Positioned at the 3-position, the bromine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is an efficient method to install a diverse range of aryl or heteroaryl substituents at this position.[7][8] This reaction is renowned for its mild conditions and high tolerance of other functional groups, making it an indispensable tool for building molecular complexity and exploring structure-activity relationships (SAR).[9]
-
The ortho-Amino and Amide Groups: The spatial arrangement of the 2-amino and 1-carboxamide groups is the key to its utility in forming fused heterocycles. Following a cross-coupling reaction, these groups are perfectly poised to undergo an intramolecular cyclization/condensation reaction with a suitable one-carbon (C1) source, leading to the formation of the quinazolin-4(3H)-one ring system.[10][11][12][13]
This sequential "coupling-then-cyclization" strategy is a cornerstone of modern library synthesis, enabling the rapid generation of diverse compound collections for high-throughput screening.
Caption: General workflow for synthesizing quinazolinones from this compound.
Core Application: Synthesis of Substituted Quinazolinones as PARP Inhibitors
The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs and clinical candidates.[14][15] One of its most significant applications is in the design of PARP inhibitors. PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA1/2 mutations (a concept known as synthetic lethality).[6][16]
Many potent PARP inhibitors feature a substituted quinazolinone core which mimics the nicotinamide moiety of the NAD+ substrate, binding tightly within the enzyme's active site.[6] this compound is an ideal precursor for these molecules, where the substituent introduced via Suzuki coupling can be tailored to occupy adjacent pockets in the PARP active site, thereby enhancing potency and selectivity.[4][6]
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details the coupling of this compound with a generic arylboronic acid.
Rationale: The choice of a palladium catalyst with a suitable phosphine ligand (like SPhos or XPhos) is critical for achieving high efficiency in the oxidative addition step with the aryl bromide.[17] An inorganic base (e.g., K₂CO₃ or Cs₂CO₃) is required to activate the boronic acid, facilitating the transmetalation step.[9] A degassed solvent system is used to prevent oxidation and deactivation of the Pd(0) catalyst.[7]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound, the selected arylboronic acid, and potassium carbonate.
-
Add the Pd(dppf)Cl₂ catalyst to the flask.
-
Seal the flask with a septum, and evacuate and backfill with inert gas three times to establish an inert atmosphere.
-
Using a syringe, add the degassed 4:1 dioxane/water solvent mixture.
-
Place the flask in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-aryl-2-aminobenzamide intermediate.
Protocol 2: Intramolecular Cyclization to form a Quinazolinone
This protocol describes the ring-closing reaction to form the final quinazolinone scaffold.
Rationale: This step utilizes a C1 source, such as triethyl orthoformate, which reacts with the primary amine to form an intermediate that readily undergoes intramolecular cyclization by nucleophilic attack from the amide nitrogen, followed by elimination to yield the aromatic quinazolinone ring.[10][18]
Materials:
-
3-Aryl-2-aminobenzamide (from Protocol 1) (1.0 equiv)
-
Triethyl orthoformate (5-10 equiv)
-
Acetic acid (catalytic amount) or Formic acid (as solvent)
-
Round-bottom flask, condenser, magnetic stirrer
Step-by-Step Procedure:
-
Place the 3-aryl-2-aminobenzamide intermediate into a round-bottom flask.
-
Add an excess of triethyl orthoformate and a catalytic amount of acetic acid. Alternatively, formic acid can be used as both the C1 source and the solvent.
-
Attach a condenser and heat the mixture to reflux (typically 100-120 °C) for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using triethyl orthoformate, concentrate the mixture under reduced pressure to remove the excess reagent.
-
The crude product often precipitates upon cooling. If not, add cold water or a non-polar solvent like hexanes to induce precipitation.
-
Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol or diethyl ether), and dry under vacuum to yield the pure substituted quinazolin-4(3H)-one.
Data Presentation & Characterization
The success of the synthesis must be validated through rigorous characterization.
Table 1: Example Suzuki Coupling Reactions with this compound
| Entry | Arylboronic Acid Partner | Product | Typical Yield |
| 1 | Phenylboronic acid | 3-Phenyl-2-aminobenzamide | 85-95% |
| 2 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-2-aminobenzamide | 80-90% |
| 3 | Pyridin-3-ylboronic acid | 2-Amino-3-(pyridin-3-yl)benzamide | 70-85% |
| 4 | Thiophen-2-ylboronic acid | 2-Amino-3-(thiophen-2-yl)benzamide | 75-90% |
Standard Characterization Protocol:
-
Thin-Layer Chromatography (TLC): For rapid reaction monitoring.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the intermediate and final product and to assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the precise chemical structure and isomeric purity of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): For final quantitative purity assessment (>95% is typically required for biological assays).
Visualization of Key Mechanisms
Understanding the underlying catalytic cycle is crucial for troubleshooting and optimization.
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derivatization of 2-Amino-3-bromobenzamide for biological assays
Application Notes & Protocols
Strategic Derivatization of 2-Amino-3-bromobenzamide: A Versatile Scaffold for Biological Probe and Drug Discovery
Abstract
The 2-aminobenzamide core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.[1][2] The strategic placement of functional groups on this core allows for fine-tuning of pharmacological properties. This application note details robust protocols for the chemical derivatization of this compound, a versatile starting material with three distinct points for chemical modification: the nucleophilic 2-amino group, the 3-bromo position amenable to cross-coupling, and the primary benzamide. We provide step-by-step methodologies for synthesis, purification, and characterization, followed by protocols for evaluating the resulting derivatives in relevant biological assays, including enzymatic and cell-based screens.
Introduction: The Rationale for Derivatization
This compound is an ideal starting point for library synthesis in drug discovery. Its inherent structure contains the key pharmacophore elements—the ortho-amino group and the carboxamide—that are crucial for binding to the nicotinamide-binding site of enzymes like PARP-1.[1][3] The derivatization strategy aims to explore the chemical space around this core to optimize potency, selectivity, and drug-like properties.
-
The 2-Amino Group: This site serves as a primary handle for introducing a wide variety of substituents via acylation, alkylation, or sulfonylation. Modifications here can modulate hydrogen bonding interactions within a target's active site and alter physicochemical properties like solubility and lipophilicity.
-
The 3-Bromo Group: This position is primed for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, which can extend into new binding pockets, enhance target affinity, or block metabolic pathways.
-
The Benzamide Group: While less frequently modified, the primary amide offers opportunities for bioisosteric replacement.[4] Amide bioisosteres, such as stable heterocyclic rings or trifluoroethylamines, can overcome metabolic liabilities associated with enzymatic hydrolysis, thereby improving pharmacokinetic profiles.[5][6]
The following sections provide detailed protocols to exploit these reactive sites and evaluate the biological activity of the resulting novel chemical entities.
Synthetic Derivatization Workflows
A successful derivatization campaign requires a systematic workflow encompassing synthesis, purification, and rigorous characterization to ensure the integrity of the compounds tested in biological assays.
Caption: General workflow for synthesis, purification, and quality control.
Protocol 2.1: N-Acylation of the 2-Amino Group
This protocol describes the reaction of the aniline nitrogen with an acyl chloride. This is a foundational reaction for creating a library of amide derivatives.
Rationale: The 2-amino group is a strong nucleophile. Acylation with an acyl chloride in the presence of a non-nucleophilic base like pyridine provides a straightforward method to introduce diverse R-groups. Pyridine acts as a catalyst and scavenges the HCl byproduct, driving the reaction to completion.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (e.g., 215 mg, 1.0 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM (20 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-acylated product.
-
Characterization: Confirm structure and purity via ¹H NMR and LC-MS.
Protocol 2.2: Suzuki Cross-Coupling at the 3-Bromo Position
This protocol enables the formation of a new carbon-carbon bond at the bromine-substituted position, significantly increasing molecular complexity.
Rationale: The Suzuki-Miyaura cross-coupling is a powerful and reliable method for forming biaryl compounds. It utilizes a palladium catalyst to couple an organoboron species (boronic acid or ester) with an aryl halide. The choice of ligand, base, and solvent is critical for catalytic efficiency. A phosphine ligand like SPhos is often effective for this type of transformation, and a carbonate base is typically sufficient.
Materials:
-
N-protected or unprotected this compound derivative (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Pd(OAc)₂ (Palladium(II) acetate) (0.05 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a microwave vial, add the 3-bromo starting material (e.g., 215 mg, 1.0 mmol), the boronic acid (1.5 mmol), and K₂CO₃ (414 mg, 3.0 mmol).
-
Add Pd(OAc)₂ (11 mg, 0.05 mmol) and SPhos (41 mg, 0.10 mmol).
-
Evacuate and backfill the vial with nitrogen or argon three times.
-
Add degassed 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the vial and heat in a microwave reactor at 100-120°C for 30-60 minutes, or alternatively, heat at 80-100°C using a conventional oil bath for 4-24 hours. Monitor by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure of the coupled product and its purity using ¹H NMR and LC-MS. Analytical techniques such as these are crucial for comprehensive characterization.[7]
Biological Assay Protocols
Once a library of derivatives has been synthesized and characterized, the next step is to screen them for biological activity. The following protocols are tailored for targets commonly associated with the 2-aminobenzamide scaffold.
Caption: A typical screening cascade for identifying lead compounds.
Protocol 3.1: In Vitro PARP-1 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1 using a fluorogenic substrate.[8]
Rationale: PARP enzymes use NAD⁺ as a substrate to catalyze the formation of poly(ADP-ribose) chains. This assay uses a universal, NAD⁺-based fluorogenic substrate. In the presence of active PARP-1 and nicked DNA (which activates the enzyme), NAD⁺ is consumed. A developer solution then stops the reaction and generates a fluorescent signal from the remaining NAD⁺. A potent inhibitor will prevent NAD⁺ consumption, resulting in a high fluorescent signal.
Materials:
-
Recombinant human PARP-1 enzyme
-
Nicked DNA (activator)
-
PARP-1 assay buffer
-
NAD⁺ substrate
-
Developer solution (containing a cycling enzyme)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Olaparib)
-
384-well black assay plates
Procedure:
-
Prepare a 2x enzyme/DNA mix in assay buffer and add 5 µL to each well.
-
Prepare serial dilutions of test compounds in assay buffer. Add 5 µL of the 2x compound solution to the wells (final DMSO concentration <1%). Include "no inhibitor" and "no enzyme" controls.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Prepare a 2x NAD⁺ solution in assay buffer. Initiate the reaction by adding 10 µL to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 10 µL of the developer solution.
-
Incubate for 15 minutes at room temperature.
-
Read the fluorescence on a microplate reader (e.g., Excitation: 540 nm, Emission: 590 nm).
-
Data Analysis: Calculate the percent inhibition relative to controls. Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Derivative ID | R-group (at 2-N) | R'-group (at 3-C) | PARP-1 IC₅₀ (nM) |
| Parent | -H | -Br | >10,000 |
| Cmpd-01 | -C(O)Ph | -Br | 2,540 |
| Cmpd-02 | -H | -Ph | 875 |
| Cmpd-03 | -C(O)Ph | -Ph | 45 |
| Olaparib | N/A | N/A | 5 |
Table 1: Example data from a primary PARP-1 enzymatic screen.
Protocol 3.2: Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the cytotoxic or growth-inhibitory effects of the synthesized derivatives on cancer cell lines.
Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production indicates either cytotoxicity or inhibition of proliferation.
Materials:
-
Human cancer cell line (e.g., HeLa, PC-3)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear tissue culture plates
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.
-
The next day, treat the cells with serial dilutions of the test compounds (typically from 0.01 µM to 100 µM). Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in living cells.
-
Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot viability versus the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% inhibition of growth) or IC₅₀ (concentration for 50% inhibition) value.
Conclusion
This compound is a highly valuable and tractable starting material for generating libraries of novel compounds for biological screening. The synthetic protocols outlined herein provide robust and reproducible methods for derivatization at key positions on the scaffold. By coupling these synthetic strategies with the described enzymatic and cell-based assays, researchers can efficiently navigate the structure-activity landscape to identify potent and selective modulators of biological targets, paving the way for the development of new therapeutic agents and research probes.
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Application Note: Strategic Synthesis of Indole-7-Carboxamides Utilizing 2-Amino-3-bromobenzamide via Palladium-Catalyzed Annulation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus is a privileged heterocyclic motif, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in biologically active molecules, from the neurotransmitter serotonin to the anti-migraine drug sumatriptan, underscores the critical importance of robust and versatile synthetic methodologies for its construction and functionalization.[2] In medicinal chemistry, the strategic derivatization of the indole ring is a cornerstone of drug discovery programs, enabling the fine-tuning of pharmacological properties.[3][4]
Traditional methods like the Fischer and Bartoli indole syntheses, while foundational, often suffer from harsh reaction conditions and limited functional group tolerance.[5][6] This has propelled the development of transition-metal-catalyzed approaches, with palladium-catalyzed reactions emerging as particularly powerful tools for C-N and C-C bond formation.[7][8] The Buchwald-Hartwig and Larock reactions, for instance, have revolutionized the synthesis of complex aryl amines and heterocycles, respectively.[2][9][10]
This application note details the strategic use of 2-Amino-3-bromobenzamide as a key building block for the synthesis of highly functionalized indole-7-carboxamides. This synthon is particularly valuable as it possesses three key features on a simple benzene ring: an amino group, a halogen for cross-coupling, and a carboxamide moiety. We will focus on the palladium-catalyzed Larock-type heteroannulation, a convergent and efficient strategy for constructing the indole core.[2][11]
Core Synthetic Strategy: Palladium-Catalyzed Heteroannulation
The primary strategy for converting this compound into an indole derivative is a palladium-catalyzed annulation reaction with an alkyne. This process, a variation of the Larock indole synthesis, constructs the five-membered heterocyclic ring in a single, highly convergent step.[2][9] The reaction involves the formation of a carbon-carbon bond and a carbon-nitrogen bond, catalyzed by a palladium(0) species. The presence of the bromine atom ortho to the amine is crucial for the initial oxidative addition step in the catalytic cycle. The carboxamide group remains intact and is positioned at the 7-position of the final indole product, providing a valuable handle for further synthetic diversification.[12]
The Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle for the Larock indole synthesis is a well-established sequence of organometallic transformations.[2][13]
-
Catalyst Activation: The pre-catalyst, typically a Palladium(II) salt like Pd(OAc)₂, is reduced in situ to the active Palladium(0) species.
-
Oxidative Addition: The Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of this compound, forming an arylpalladium(II) complex. This is often the rate-determining step.
-
Alkyne Coordination & Insertion: The alkyne coupling partner coordinates to the arylpalladium(II) complex. This is followed by a regioselective syn-migratory insertion of the alkyne into the aryl-palladium bond, forming a vinylpalladium(II) intermediate.
-
Intramolecular C-N Bond Formation: The amino group, now positioned correctly by the newly formed vinyl structure, attacks the palladium-bound carbon. This intramolecular aminopalladation followed by reductive elimination forms the indole ring and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[13][14]
Below is a diagram illustrating this fundamental catalytic pathway.
Caption: The catalytic cycle for the Larock-type indole synthesis.
Detailed Experimental Protocol
This section provides a representative protocol for the synthesis of a 2,3-disubstituted indole-7-carboxamide.
Reaction: Synthesis of 2-Methyl-3-phenyl-1H-indole-7-carboxamide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | LBAO Chemicals | [15] |
| 1-Phenyl-1-propyne | Synthesis Grade | Sigma-Aldrich | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem Chemicals | |
| Triphenylphosphine (PPh₃) | >99% | Acros Organics | |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Fisher | Finely powdered and dried before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich | Use from a sealed bottle or freshly distilled. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For workup and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Saturated aq. NaCl (Brine) | N/A | Lab Prepared | |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Lab Prepared | |
| Schlenk Flask (25 mL) | N/A | Chemglass | Must be oven-dried. |
| Magnetic Stir Bar | N/A | VWR |
Experimental Workflow Diagram
Caption: Step-by-step workflow for indole-7-carboxamide synthesis.
Step-by-Step Procedure
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds can be toxic.
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (215 mg, 1.0 mmol, 1.0 equiv.), Palladium(II) Acetate (11.2 mg, 0.05 mmol, 5 mol%), Triphenylphosphine (26.2 mg, 0.1 mmol, 10 mol%), and Potassium Carbonate (276 mg, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous DMF (5 mL) via syringe. Stir the resulting suspension for 5 minutes. Add 1-phenyl-1-propyne (128 mg, 1.1 mmol, 1.1 equiv.) dropwise via syringe.
-
Reaction: Place the Schlenk flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding deionized water (20 mL). Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient of Hexanes/Ethyl Acetate as the eluent to afford the pure 2-methyl-3-phenyl-1H-indole-7-carboxamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Field Insights: Key Parameters and Optimization
The success of the Larock-type annulation is highly dependent on the careful selection of several key parameters. The following table summarizes critical factors and provides insights for optimization.[2][9]
| Parameter | Common Choices | Rationale & Causality |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often used as it is stable and readily reduced to Pd(0) in situ. Pre-formed Pd(0) catalysts like Pd₂(dba)₃ can also be effective. The choice can influence reaction rate and catalyst longevity. |
| Ligand | PPh₃, P(o-tol)₃, Buchwald-type phosphines | Ligands are crucial for stabilizing the Pd(0) active species and facilitating the oxidative addition and reductive elimination steps.[13] For less reactive aryl bromides (compared to iodides), more electron-rich and bulky ligands may be required.[9] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, NaOAc | The base is required to neutralize the HBr generated during the catalytic cycle. Carbonates are commonly used. The choice of base can significantly impact the yield, with Cs₂CO₃ sometimes providing superior results for challenging substrates.[9] |
| Solvent | DMF, NMP, Dioxane, Toluene | A polar aprotic solvent like DMF or NMP is typically used to ensure solubility of the reagents and facilitate the reaction at elevated temperatures.[2] |
| Temperature | 80 - 120 °C | Higher temperatures are generally needed to drive the reaction, particularly the oxidative addition step with aryl bromides. Temperature should be optimized to maximize conversion while minimizing decomposition. |
| Alkyne Partner | Terminal & Internal Alkynes | The reaction is versatile and accommodates both terminal and internal alkynes. For unsymmetrical internal alkynes, regioselectivity can be an issue, often favoring the placement of the larger substituent at the C2 position of the indole.[11] |
Conclusion
This compound serves as an excellent and highly versatile precursor for the synthesis of indole-7-carboxamides via palladium-catalyzed heteroannulation. This method offers a convergent and efficient route to a class of compounds with significant potential in drug discovery and materials science. By carefully selecting the catalyst system, base, and reaction conditions, researchers can access a wide range of substituted indoles. The protocol and insights provided herein offer a solid foundation for the application of this powerful synthetic strategy.
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- Reddy, R. P., et al. (2020). Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles. The Journal of Organic Chemistry, 85(15), 9947–9957.
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- ResearchGate. (2021). Synthesis of 2‐Amino‐3‐arylindoles and their Fused Analogues via Intramolecular C‐Arylation.
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- Kamal, A., et al. (2011). Oxidative aromatic C-N bond formation: convenient synthesis of N-amino-3-nitrile-indoles via FeBr3-mediated intramolecular cyclization. Organic & Biomolecular Chemistry, 9(10), 3714-25.
- Liu, Y., et al. (2023). Palladium-catalyzed selective assembly of carbamoylated indoles and aminophenanthridinones via β-carbon elimination switch. Nature Communications, 14, 7461.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.
- Mészáros, Á., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3698.
- Hopkins, B. A., & Wolfe, J. P. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. ACS Medicinal Chemistry Letters, 2(9), 678–682.
- Lowe, J. A. (2004). The role of the medicinal chemist in drug discovery - Then and now. Nature Reviews Drug Discovery, 3(10), 853-862.
- Devine, S. M., et al. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. European Journal of Medicinal Chemistry, 221, 113518.
- Zorba, A., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(13), 8835–8853.
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Application Notes and Protocols: High-Purity 2-Amino-3-bromobenzamide via Optimized Recrystallization
Abstract
This technical guide provides a comprehensive, field-proven protocol for the purification of 2-Amino-3-bromobenzamide by recrystallization. Recognizing the absence of exhaustive solubility data in publicly available literature, this document outlines a systematic approach to solvent selection, followed by a detailed, step-by-step recrystallization procedure designed to yield high-purity material suitable for pharmaceutical research and development. The protocol's causality is explained, ensuring that researchers, scientists, and drug development professionals can not only execute the purification but also adapt the methodology based on empirical observations.
Introduction
This compound is a valuable building block in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds for medicinal chemistry applications. The purity of this starting material is paramount, as impurities can lead to side reactions, compromised yields, and difficulties in the purification of subsequent products. Recrystallization is a powerful and economical technique for purifying solid organic compounds.[1] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. This guide provides a robust methodology for achieving high-purity this compound.
Physicochemical Properties and Impurity Profile
A thorough understanding of the target compound's properties and potential impurities is critical for designing an effective purification strategy.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 437998-34-0 | [2][3] |
| Molecular Formula | C₇H₇BrN₂O | [2][3] |
| Molecular Weight | 215.05 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | 249-250 °C | [4] |
| Boiling Point | 292 °C | [4] |
| Density | 1.7 g/cm³ | [2][4] |
Note: Some sources report the melting point and solubility as "N/A", highlighting the need for empirical determination.[2]
Potential Impurities
The impurity profile of this compound is largely dependent on its synthetic route. Common syntheses may lead to impurities such as:
-
Regioisomers: Bromination of 2-aminobenzamide can potentially yield other isomers, such as 2-amino-5-bromobenzamide.
-
Unreacted Starting Materials: Residual 2-aminobenzamide from an incomplete bromination reaction.
-
Di-brominated Species: Over-bromination can lead to the formation of di-brominated products.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and initial work-up.
Safety and Handling
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound.
-
Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]
-
Precautionary Measures: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[5]
-
Personal Protective Equipment (PPE): A lab coat, safety goggles, and chemical-resistant gloves are mandatory. All manipulations should be performed within a certified chemical fume hood.
Experimental Protocol: Purification by Recrystallization
This protocol is divided into two key stages: a systematic solvent selection process, followed by the full-scale recrystallization procedure.
Part A: Systematic Solvent Selection
The selection of an appropriate solvent is the most critical step for a successful recrystallization. Based on the purification of analogous compounds like other substituted 2-aminobenzamides and brominated aromatics, promising candidate solvents include ethanol, methanol, and acetone. An ethanol/water mixture is also a strong candidate as a mixed-solvent system.[6][7]
Objective: To identify a solvent (or solvent system) that dissolves this compound completely at elevated temperatures but provides low solubility at room temperature or below, leading to good crystal recovery.
Methodology:
-
Preparation: Place approximately 20-30 mg of crude this compound into four separate small test tubes.
-
Solvent Addition (Room Temperature): To the first three test tubes, add ethanol, methanol, and acetone, respectively, dropwise until a total of 0.5 mL of solvent has been added to each. To the fourth test tube, add 0.5 mL of ethanol. Agitate each tube at room temperature and observe the solubility.
-
Ideal Observation: The compound should be sparingly soluble or insoluble at room temperature.
-
-
Solvent Addition (Elevated Temperature): Gently heat the test tubes in a warm water bath. Observe any changes in solubility. If the compound does not fully dissolve, add the same solvent in 0.2 mL increments, heating and agitating after each addition, until the solid dissolves completely or a maximum of 2 mL of solvent has been added.
-
Ideal Observation: The compound should dissolve completely in a minimal amount of hot solvent.
-
-
Cooling and Crystal Formation: Once a hot, clear solution is obtained, allow the test tubes to cool slowly to room temperature. Subsequently, place them in an ice-water bath for 15-20 minutes. Observe the quantity and quality of the crystals formed.
-
Ideal Observation: Abundant, well-formed crystals should precipitate upon cooling.
-
-
Mixed Solvent System (Ethanol/Water): If the compound is very soluble in hot ethanol, a mixed solvent system with water (as a non-solvent) can be effective. To the fourth test tube containing the ethanolic solution, add deionized water dropwise at room temperature until turbidity (cloudiness) is observed. Then, gently heat the mixture until it becomes clear again. Allow it to cool as described in the previous step.
-
Ideal Observation: A significant amount of precipitate should form upon cooling.
-
Solvent Selection Workflow
Caption: Workflow for selecting an optimal recrystallization solvent.
Part B: Recrystallization Procedure
This procedure should be performed using the optimal solvent identified in Part A. The following is a general protocol that can be adapted based on the chosen solvent.
Materials and Equipment:
-
Crude this compound
-
Optimal recrystallization solvent (determined in Part A)
-
Erlenmeyer flasks (2)
-
Hotplate with magnetic stirring capabilities
-
Magnetic stir bar
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
-
Spatula and weighing paper
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent. Place the flask on a hotplate and heat to a gentle boil with continuous stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present or if the solution is colored, a hot filtration step is necessary. To decolorize the solution, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a piece of fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask containing the clear filtrate from the heat and cover it. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Continue to draw air through the crystals on the Büchner funnel for several minutes to partially dry them. Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in a vacuum oven at an appropriate temperature.
Recrystallization Workflow Diagram
Caption: Step-by-step workflow for the recrystallization process.
Verification of Purity
The purity of the recrystallized this compound should be assessed to validate the effectiveness of the purification.
-
Melting Point Analysis: A sharp melting point close to the literature value (249-250 °C) is indicative of high purity.[4] Impurities will typically cause a depression and broadening of the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests the absence of significant impurities.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance spectroscopy can confirm the chemical structure and identify the presence of any remaining impurities.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound does not dissolve | Insufficient solvent; Incorrect solvent choice. | Add more hot solvent in small portions. If still insoluble, a different solvent system is required. |
| "Oiling out" (formation of an oil instead of crystals) | Solution is supersaturated; Melting point of the compound is below the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow to cool more slowly. Consider a lower-boiling point solvent. |
| No crystal formation upon cooling | Too much solvent was used; Supersaturation. | Gently boil off some of the solvent to concentrate the solution and re-cool. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Low recovery yield | Too much solvent was used; Premature crystallization during hot filtration; Incomplete crystallization. | Use the minimum amount of hot solvent necessary. Ensure the filtration apparatus is pre-heated. Ensure adequate cooling time in the ice bath. |
Conclusion
This application note provides a detailed and systematic protocol for the purification of this compound by recrystallization. By first empirically determining the optimal solvent system and then following the outlined procedure, researchers can consistently obtain high-purity material, which is essential for reliable and reproducible results in drug discovery and development. The principles and methodologies described herein are grounded in fundamental chemical principles and can be adapted for the purification of other solid organic compounds.
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- ResearchGate. Reaction of benzaldehyde with 2-aminobenzamide. [Link]
- YouTube.
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- European Patent Office.
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- PMC. Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. [Link]
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- PubChem. 2-Bromobenzamide | C7H6BrNO | CID 77616. [Link]
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Application Notes & Protocols: The Strategic Utility of 2-Amino-3-bromobenzamide in Modern Heterocyclic Synthesis
Introduction
In the landscape of medicinal chemistry and synthetic organic chemistry, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and accessibility of a synthetic campaign. 2-Amino-3-bromobenzamide has emerged as a particularly valuable and versatile building block for the construction of diverse heterocyclic scaffolds. Its structure is primed for sequential and regioselective functionalization: the nucleophilic amino group, the amide moiety capable of intramolecular cyclization, and the bromine atom, which serves as a robust handle for a variety of cross-coupling reactions. This strategic arrangement of functional groups enables access to privileged structures in drug discovery, most notably quinazolinones, isoindolinones, and precursors to other important N-heterocycles. This guide provides an in-depth exploration of the synthetic applications of this compound, focusing on field-proven protocols and the mechanistic rationale behind them, to empower researchers in drug development and chemical synthesis.
Synthesis of Quinazolinone Scaffolds via Copper-Catalyzed Annulation
The quinazolinone core is a cornerstone of medicinal chemistry, found in numerous compounds with a wide array of biological activities.[1] The ortho-disubstituted pattern of this compound is ideally suited for convergent syntheses of this scaffold. A highly effective strategy involves a copper-catalyzed Ullmann-type condensation, which facilitates the crucial C-N bond formation to construct the heterocyclic ring.[2][3]
Mechanistic Insight: The Ullmann Condensation
The Ullmann condensation is a classical and powerful method for forming carbon-heteroatom bonds, particularly C-N and C-O bonds, using a copper catalyst.[4] In the synthesis of quinazolinones from this compound, the reaction is believed to proceed through a catalytic cycle. Initially, the copper(I) catalyst reacts with a nitrogen-containing coupling partner (e.g., cyanamide) to form a copper-amide species. This intermediate then undergoes oxidative addition with the aryl bromide (this compound). The resulting complex facilitates an intramolecular nucleophilic attack by the ortho-amino group onto the newly introduced carbon, followed by reductive elimination to regenerate the Cu(I) catalyst and yield the cyclized product. The choice of a suitable ligand and base is critical for stabilizing the copper intermediates and promoting the catalytic turnover.[5]
Caption: Workflow for Quinazolinone Synthesis via Ullmann Coupling.
Protocol 1: Synthesis of 2-Amino-3-substituted-quinazolin-4(3H)-ones
This protocol is adapted from a ligand-free, copper-catalyzed method that demonstrates high efficiency and operational simplicity.[6][7] It utilizes cyanamide as a safe and versatile reagent for introducing the C2-amino group of the quinazolinone core.
Materials:
-
This compound
-
Substituted Phenylamine (for N-phenylbenzamide precursor)
-
Cyanamide (H₂NCN)
-
Copper(I) iodide (CuI)
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard workup and purification supplies (ethyl acetate, brine, sodium sulfate, silica gel)
Step-by-Step Procedure:
-
Preparation of Precursor (if needed): Synthesize the N-substituted this compound by standard amide coupling between 2-amino-3-bromobenzoic acid and the desired primary amine. For this protocol, we will assume the direct use of a pre-synthesized 2-bromo-N-phenylbenzamide derivative.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-bromo-N-phenylbenzamide derivative (1.0 mmol), cyanamide (1.5 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium tert-butoxide (2.0 mmol).
-
Solvent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMSO (5 mL).
-
Reaction: Stir the mixture at 120 °C. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-amino-3-substituted-quinazolin-4(3H)-one.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| CuI (10 mol%) | t-BuOK (2 equiv) | DMSO | 120 | 70-90% | [6] |
| Cu₂O (10 mol%) | K₂CO₃ (2 equiv) | DMF | 130 | 65-85% | [8] |
| Cu(OAc)₂ (10 mol%) | Cs₂CO₃ (2 equiv) | Toluene | 110 | 60-80% | [9] |
Table 1. Comparative Reaction Conditions for Quinazolinone Synthesis.
Causality and Insights:
-
Catalyst Choice: Copper(I) iodide is often preferred due to its low cost and high reactivity in Ullmann couplings.[6]
-
Base: Potassium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the nitrogen nucleophile without competing in the reaction.[6]
-
Solvent: High-boiling polar aprotic solvents like DMSO or DMF are required to ensure solubility of the reagents and to reach the high temperatures necessary for the Ullmann reaction.[2]
-
Substrate Scope: Electron-donating groups on the benzamide ring generally lead to higher yields, as they increase the nucleophilicity of the ortho-amino group, facilitating the final cyclization step.[6]
Cobalt-Catalyzed Synthesis of 3-(Imino)isoindolin-1-ones
A distinct and valuable application of 2-bromobenzamide derivatives is in the synthesis of 3-(imino)isoindolin-1-ones. This transformation is achieved through a cobalt-catalyzed cyclization with carbodiimides, offering a novel route to a different class of N-heterocycles.[10][11]
Mechanistic Insight: The Cobalacycle Pathway
This reaction is proposed to proceed via the formation of a five-membered aza-cobalacycle intermediate.[11] The catalytic cycle begins with the oxidative addition of the Co(I) catalyst to the C-Br bond of the 2-bromobenzamide. The resulting Co(III) species undergoes intramolecular cyclometalation with the amide N-H bond to form the key five-membered cobalacycle. This intermediate then coordinates with the carbodiimide, which inserts into the cobalt-carbon bond. Subsequent nucleophilic addition and reductive elimination steps furnish the 3-(imino)isoindolin-1-one product and regenerate the active Co(I) catalyst.
Caption: Proposed Catalytic Cycle for Cobalt-Catalyzed Cyclization.
Protocol 2: Synthesis of 3-(Imino)isoindolin-1-ones
This protocol provides a general method for the cobalt-catalyzed synthesis of 3-(imino)isoindolin-1-ones from 2-bromobenzamides and carbodiimides.[10]
Materials:
-
N-substituted 2-bromobenzamide
-
N,N'-Disubstituted carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide, DCC)
-
Cobalt(II) bromide (CoBr₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Standard workup and purification supplies
Step-by-Step Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add CoBr₂ (5 mol%) and dppp (10 mol%) to a Schlenk tube. Add anhydrous toluene and stir for 15-20 minutes.
-
Reaction Setup: To the catalyst mixture, add the N-substituted 2-bromobenzamide (1.0 mmol), the carbodiimide (1.2 mmol), and sodium tert-butoxide (1.5 mmol).
-
Reaction: Seal the Schlenk tube and heat the mixture at 110 °C with vigorous stirring for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove inorganic salts. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent system) to isolate the desired 3-(imino)isoindolin-1-one.
Causality and Insights:
-
Catalyst System: First-row transition metals like cobalt offer a more economical alternative to precious metals like palladium.[11] The phosphine ligand (dppp) is crucial for stabilizing the cobalt center and promoting the catalytic cycle.
-
Carbodiimide Partner: The choice of carbodiimide influences the substituent on the exocyclic imino group, allowing for molecular diversity.
-
Inert Atmosphere: The cobalt catalyst, particularly in its active lower oxidation state, is sensitive to air. Therefore, maintaining an inert atmosphere is critical for reaction success.
Application in the Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors
The benzamide moiety is a critical pharmacophore in a class of targeted anticancer drugs known as PARP inhibitors.[12][13] These drugs function by blocking the catalytic activity of PARP enzymes, which are central to the repair of DNA single-strand breaks (SSBs).[14] By inhibiting PARP, SSBs accumulate and collapse replication forks, leading to cytotoxic double-strand breaks (DSBs). In cancer cells with pre-existing defects in DSB repair (e.g., those with BRCA1/2 mutations), this accumulation of DSBs is lethal, a concept known as synthetic lethality.[12]
While many foundational PARP inhibitors like Olaparib are based on a phthalazinone core, numerous potent inhibitors utilize the simple benzamide scaffold. This compound serves as an advanced intermediate for creating novel PARP inhibitor analogues. The amino group can be used to install motifs that interact with the adenosine-binding pocket of the enzyme, while the bromine atom allows for coupling reactions to build out the rest of the molecule, targeting the nicotinamide-binding site.[15]
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- 12. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Design and Synthesis of Poly(ADP-ribose) Polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: A Scalable, High-Yield Synthesis of 2-Amino-3-bromobenzamide for Bulk Pharmaceutical Intermediate Production
Executive Summary
This document provides a comprehensive guide for the scale-up synthesis of 2-Amino-3-bromobenzamide, a key starting material and intermediate in the synthesis of various pharmaceutical compounds and indole derivatives.[1] The protocol detailed herein is designed for bulk production, prioritizing safety, process efficiency, yield, and final product purity. We will move beyond a simple recitation of steps to explore the underlying chemical principles and process optimization strategies essential for successful industrial-scale manufacturing. The described method is a robust, one-pot synthesis that begins with a readily available precursor, offering a streamlined and cost-effective pathway to the target molecule. All procedures are grounded in established chemical literature and validated safety protocols.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 437998-34-0) is a substituted benzamide derivative whose structural motifs are of significant interest in medicinal chemistry and drug development. Its utility as a versatile building block makes a reliable and scalable synthesis route a critical necessity for the pharmaceutical supply chain. The primary challenge in transitioning from bench-scale to bulk production lies in managing reaction exotherms, ensuring consistent batch-to-batch purity (>98%), and minimizing hazardous waste streams. This guide addresses these challenges by presenting a validated protocol that has been optimized for large-scale operations.
Synthesis Strategy: A One-Pot Reduction and Bromination Approach
For the industrial-scale synthesis of this compound, a one-pot process starting from 2-nitrobenzaldehyde is the most efficient and economical route. This strategy is superior to multi-step approaches as it circumvents the need to isolate the potentially unstable 2-aminobenzaldehyde intermediate, thereby reducing material handling, minimizing product loss, and decreasing the overall production cycle time.[2]
The process unfolds in two primary stages within a single reaction vessel:
-
Nitro Group Reduction: The synthesis commences with the reduction of the nitro group on 2-nitrobenzaldehyde to a primary amine using an iron/acetic acid system. This is a classic and highly effective method for nitroarene reduction on an industrial scale due to the low cost and ready availability of the reagents.[2][3]
-
Electrophilic Aromatic Bromination: Following the complete reduction of the nitro group, the resulting 2-aminobenzaldehyde is directly subjected to bromination. The powerful activating and ortho-, para-directing effect of the amino group, combined with the meta-directing effect of the benzamide group, selectively directs the incoming bromine electrophile to the C3 position.
Below is a visualization of the overall synthetic workflow.
Caption: Overall reaction scheme for the one-pot synthesis.
Scaled-Up Manufacturing Protocol
This protocol is designed for a 100 L scale, starting from 5 kg of 2-nitrobenzaldehyde. All operations should be conducted in a well-ventilated area or a walk-in fume hood, adhering to all site-specific safety procedures.
5.1. Equipment
-
100 L Glass-Lined Reactor with overhead stirring, reflux condenser, temperature probe, and addition port.
-
Heating/Cooling mantle for the reactor.
-
Nutsche filter or large-scale filtration apparatus.
-
200 L extraction vessel.
-
Rotary evaporator with a large-volume flask.
-
Vacuum oven.
-
Calibrated scales and balances.
-
Appropriate Personal Protective Equipment (PPE). [4] 5.2. Reagents
| Reagent | CAS No. | Quantity | Molar Eq. | Purity |
| 2-Nitrobenzaldehyde | 552-89-6 | 5.00 kg | 1.00 | >99% |
| Iron Powder (reduced) | 7439-89-6 | 7.37 kg | 4.00 | - |
| Glacial Acetic Acid | 64-19-7 | 25 L | - | >99.5% |
| Ethanol, 200 proof | 64-17-5 | 20 L | - | Reagent Grade |
| Deionized Water | 7732-18-5 | 10 L | - | - |
| Bromine | 7726-95-6 | 5.82 kg (1.87 L) | 1.10 | >99.5% |
| Dichloromethane | 75-09-2 | ~60 L | - | Reagent Grade |
| Sodium Bicarbonate | 144-55-8 | As needed | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | ~2 kg | - | - |
| Acetone | 67-64-1 | ~15 L | - | Reagent Grade |
5.3. Step-by-Step Procedure
Part A: Nitro Group Reduction
-
Reactor Charging: Charge the 100 L reactor with ethanol (20 L), deionized water (10 L), and 2-nitrobenzaldehyde (5.00 kg). Begin agitation at 100-150 RPM to form a slurry.
-
Acid Addition: Slowly add glacial acetic acid (25 L) to the reactor over 20-30 minutes. An initial exotherm may be observed; ensure the temperature does not exceed 40 °C.
-
Iron Addition: Carefully add the reduced iron powder (7.37 kg) in portions over 1 hour. The reaction is exothermic. Control the addition rate to maintain the internal temperature below 60 °C.
-
Reflux: Once the iron addition is complete, heat the mixture to a gentle reflux (approx. 90-95 °C).
-
Reaction Monitoring: Maintain the reflux for 2-3 hours. Monitor the reaction progress by taking aliquots every 30 minutes for HPLC analysis until the 2-nitrobenzaldehyde starting material is consumed (<1% remaining).
Part B: In-Situ Bromination 6. Cooling: Once the reduction is complete, rapidly cool the reaction mixture to 0-5 °C using the reactor's cooling system. 7. Bromine Addition: Slowly add bromine (5.82 kg) dropwise via an addition funnel over 2-3 hours. CRITICAL: Maintain the internal temperature below 10 °C throughout the addition to control the highly exothermic bromination and prevent the formation of over-brominated side products. 8. Reaction Completion: After the bromine addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and continue stirring for an additional 2-3 hours. Monitor for the disappearance of the 2-aminobenzaldehyde intermediate by HPLC.
Part C: Work-up and Purification 9. Filtration: Filter the reaction mixture through a Nutsche filter to remove iron salts and other inorganic solids. Wash the filter cake with dichloromethane (2 x 5 L). 10. Extraction: Transfer the combined filtrate to a 200 L extraction vessel. Extract the aqueous layer with dichloromethane (3 x 15 L). 11. Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 10 L) until the aqueous layer is neutral (pH 7-8), followed by a deionized water wash (1 x 10 L). [3]12. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (~2 kg), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude yellow-to-orange solid. 13. Recrystallization: Transfer the crude solid to a clean vessel and add acetone (~15 L). Heat the mixture to reflux until all the solid dissolves. Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for 4 hours to maximize crystallization. 14. Final Isolation: Collect the crystalline product by filtration, wash the crystals with a small amount of cold acetone (2 x 1 L), and dry in a vacuum oven at 50-60 °C until a constant weight is achieved.
5.4. Expected Outcome
-
Yield: 5.5 - 6.2 kg (70-80%)
-
Appearance: Light yellow to pale orange crystalline solid. [3]* Purity: >98% (as determined by HPLC).
Quality Control and Analytical Methods
Rigorous quality control is essential to ensure the final product meets the required specifications for pharmaceutical use.
| Parameter | Method | Specification |
| Identity | ¹H NMR Spectroscopy | Conforms to the structure |
| Mass Spectrometry (MS) | Corresponds to the molecular weight (215.05 g/mol ) [1] | |
| Purity | HPLC (UV detection at 220 nm) | >98.0% area |
| Appearance | Visual Inspection | Light yellow crystalline solid |
| Melting Point | Melting Point Apparatus | To be established against a reference standard |
| Residual Solvents | Gas Chromatography (GC-HS) | Meets ICH guidelines |
Safety, Handling, and Waste Management
7.1. Personal Protective Equipment (PPE)
-
Wear appropriate protective gloves (nitrile or neoprene), safety goggles, and a face shield. [4]* Use a lab coat and ensure it is properly fastened.
-
In case of insufficient ventilation or handling large quantities of solids, use a NIOSH-approved respirator. [4] 7.2. Handling Precautions
-
General: Avoid contact with skin, eyes, and clothing. Do not breathe dust. [5][6]Wash hands thoroughly after handling. [6]* Bromine: Bromine is highly corrosive and toxic. It must be handled in a well-ventilated fume hood with extreme caution. Have a bromine spill kit (containing sodium thiosulfate solution) readily available.
-
Exothermic Reactions: The reduction and bromination steps are significantly exothermic. Strict adherence to the portion-wise addition of reagents and temperature control is critical to prevent runaway reactions.
7.3. First Aid Measures
-
Skin Contact: Immediately wash skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. [5]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [5]* Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention. [4]* Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. [5] 7.4. Storage and Disposal
-
Storage: Store the final product in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents. [1][7]* Disposal: Dispose of all waste materials (spent iron, solvent waste, etc.) in accordance with local, state, and federal environmental regulations. [4][6]
References
- Preparation method of 2-amino-3,5-dibromobenzaldehyde - Eureka | Patsnap. (n.d.). Patsnap.
Sources
- 1. lbaochemicals.com [lbaochemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation method of 2-amino-3,5-dibromobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
Application Note: Cobalt-Catalyzed Annulation of 2-Amino-3-bromobenzamide for the Synthesis of Bioactive Heterocycles
Abstract: This technical guide provides an in-depth exploration of the application of 2-amino-3-bromobenzamide as a versatile synthon in cobalt-catalyzed cyclization reactions. We delve into the mechanistic underpinnings of these transformations, highlighting the advantages of using earth-abundant cobalt catalysts over their noble metal counterparts. The primary focus is on the strategic synthesis of quinazolinones, a class of heterocyclic compounds with profound significance in medicinal chemistry and drug development.[1][2] This document furnishes researchers and drug development professionals with detailed, field-proven protocols, troubleshooting insights, and the causal logic behind experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.
Introduction: The Strategic Importance of Quinazolinones and Cobalt Catalysis
The Quinazolinone Scaffold in Medicinal Chemistry
The quinazolinone core is a "privileged structure" in drug discovery, forming the backbone of numerous natural alkaloids and synthetic pharmaceuticals.[2][3] Its rigid, planar structure and capacity for diverse substitutions allow it to interact with a wide array of biological targets. Consequently, quinazolinone derivatives exhibit a remarkable spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4] Several commercially successful drugs are based on this scaffold, validating its importance and stimulating continuous research into novel, efficient synthetic routes for its derivatives.[1]
The Rise of Cobalt Catalysis
For decades, synthetic organic chemistry has relied heavily on precious metals like palladium and rhodium for catalytic C-H activation and cross-coupling reactions. However, the high cost and low natural abundance of these metals have prompted a shift towards more sustainable alternatives. Cobalt, a first-row transition metal, has emerged as a powerful, cost-effective, and less toxic catalyst for a variety of complex transformations.[5] Its unique electronic properties enable distinct reactivity patterns, often providing access to products or selectivities that are challenging to achieve with other metals. Cobalt catalysis has proven particularly effective in C-H functionalization and the annulation of amides, making it an ideal choice for the construction of heterocyclic systems.[6][7]
This compound as a Key Synthon
This compound is a trifunctional building block of significant strategic value. Its architecture contains:
-
An amide directing group , which can chelate to the metal center and direct C-H activation at the ortho position.
-
An aniline amine group , which serves as an excellent internal nucleophile for the final cyclization step.
-
A carbon-bromine bond , which is highly susceptible to oxidative addition by a low-valent metal catalyst, offering an alternative and often more facile entry point into the catalytic cycle compared to C-H activation.
This unique combination allows for the design of convergent and atom-economical synthetic strategies, where the heterocyclic core is constructed in a single, well-orchestrated catalytic operation.
Core Reaction Mechanism: The Cobalt Catalytic Cycle
The cobalt-catalyzed annulation of this compound to form quinazolinones is predicated on a catalytic cycle that leverages the C-Br bond as the primary activation site. While amide-directed C-H activation is a known pathway in cobalt catalysis, the C(sp²)-Br bond is typically more reactive towards oxidative addition with a reduced Co(I) or Co(0) species.[8][9][10]
The Causality Behind the Mechanism: The proposed mechanism initiates with the in situ reduction of a stable Co(II) precatalyst (e.g., CoCl₂, Co(acac)₂) using a stoichiometric reductant like zinc or manganese powder. This generates a highly reactive, low-valent cobalt species, Co(I) or Co(0), which is the true catalytic workhorse.
-
Oxidative Addition: The electron-rich Co(I) species readily undergoes oxidative addition into the weak C-Br bond of this compound. This is the key bond-breaking/bond-making step that forms a five-membered aza-cobaltacycle intermediate (Aryl-Co(III)-Br).[8][10] This step is kinetically favorable and dictates the regiochemical outcome.
-
Ligand Exchange/Coordination: The coupling partner (e.g., an alkyne, carbodiimide, or a CO surrogate) coordinates to the cobalt center, displacing a weakly bound ligand.[8][11]
-
Migratory Insertion: The coordinated partner then inserts into the Aryl-Co bond. This step constructs the new carbon-carbon bond that is essential for the new heterocyclic ring.
-
Reductive Elimination: The final step is an intramolecular C-N bond formation via reductive elimination. The aniline nitrogen attacks the newly formed functionality, closing the ring to form the stable quinazolinone product. This step regenerates the active Co(I) catalyst, allowing it to re-enter the catalytic cycle.
Caption: Fig 1. Proposed catalytic cycle for quinazolinone synthesis.
Application Protocol: Synthesis of 2-Substituted-Quinazolin-4(3H)-ones via Cobalt-Catalyzed Annulation with Alkynes
This protocol details a representative procedure for the synthesis of a 2-substituted quinazolinone derivative from this compound and a terminal alkyne. This method is adapted from established principles of cobalt-catalyzed C-H and C-X annulation reactions.[11][12][13]
Principle
The reaction facilitates a [4+2] annulation between the this compound scaffold and an alkyne. The cobalt catalyst mediates the initial C-Br activation, followed by alkyne insertion and subsequent intramolecular cyclization via C-N bond formation to yield the desired quinazolinone product. The use of a silver salt additive is crucial for acting as a halide scavenger, generating a more reactive cationic cobalt complex that promotes the catalytic cycle.[14][15][16]
Materials and Reagents
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Cobalt(II) acetate tetrahydrate [Co(OAc)₂·4H₂O] (10 mol%)
-
Silver nitrate [AgNO₃] (2.0 equiv)
-
Potassium acetate [KOAc] (2.0 equiv)
-
Solvent: 2,2,2-Trifluoroethanol (TFE), 0.1 M concentration
-
Schlenk tube or similar reaction vessel
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Protocol
Caption: Fig 2. Step-by-step experimental workflow.
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 107.5 mg), Co(OAc)₂·4H₂O (10 mol%, 0.05 mmol, 12.5 mg), AgNO₃ (2.0 equiv, 1.0 mmol, 169.9 mg), and KOAc (2.0 equiv, 1.0 mmol, 98.1 mg).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Causality: Low-valent cobalt species are highly oxygen-sensitive. Failure to maintain an inert atmosphere will lead to catalyst oxidation and reaction failure.
-
-
Reagent Addition: Under a positive pressure of inert gas, add the solvent, 2,2,2-trifluoroethanol (TFE, 5.0 mL), via syringe. Then, add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv, 0.6 mmol, 66 µL).
-
Causality: TFE is often an excellent solvent for C-H activation and related reactions as it can stabilize cationic intermediates. Adding the solid reagents first prevents them from clumping upon solvent addition.
-
-
Heating & Stirring: Securely seal the Schlenk tube with a Teflon screw cap. Place the tube in a preheated oil bath at 80 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Workup & Extraction: After the reaction is complete, cool the vessel to room temperature. Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, ensure the reaction was strictly anaerobic. The quality of the cobalt precatalyst and the dryness of the solvent are critical. Increasing the reaction time or temperature (up to 100-120 °C) may improve conversion.
-
Role of Additives:
-
AgNO₃: This is not merely a base but a crucial additive. It acts as a halide abstractor, removing the bromide from the cobalt coordination sphere after oxidative addition, which generates a more reactive cationic [Aryl-Co(III)]⁺ species.[14][15] This prevents catalyst inhibition and accelerates the subsequent steps.
-
KOAc: The acetate anion can act as a ligand on the cobalt center and may participate in the C-H activation step in related mechanisms through a concerted metalation-deprotonation (CMD) pathway.[16] In this C-Br activation context, it serves as a base and helps maintain the stability of the catalytic system.
-
-
No Reaction: Verify the activity of the catalyst. If a complex ligand-based cobalt catalyst were used (e.g., [Cp*Co(CO)I₂]), the silver additive would be essential for generating the active cationic species by removing iodide ligands.[14] For simple cobalt salts, the combination of additives is key to initiating the cycle.
Data and Expected Results
The described cobalt-catalyzed annulation is expected to be robust and tolerate a range of functional groups on both the alkyne and the benzamide scaffold. The following table summarizes representative, anticipated results based on analogous systems reported in the literature.[12][13][17]
| Entry | Alkyne Partner (R) | Conditions | Product | Expected Yield (%) |
| 1 | Phenyl | Co(OAc)₂, AgNO₃, KOAc, TFE, 80 °C, 18 h | 2-Phenyl-quinazolin-4(3H)-one | 75-85 |
| 2 | 4-Methylphenyl | Co(OAc)₂, AgNO₃, KOAc, TFE, 80 °C, 18 h | 2-(p-Tolyl)-quinazolin-4(3H)-one | 70-80 |
| 3 | 4-Methoxyphenyl | Co(OAc)₂, AgNO₃, KOAc, TFE, 80 °C, 18 h | 2-(4-Methoxyphenyl)-quinazolin-4(3H)-one | 72-82 |
| 4 | n-Butyl | Co(OAc)₂, AgNO₃, KOAc, TFE, 80 °C, 24 h | 2-Butyl-quinazolin-4(3H)-one | 60-70 |
| 5 | Cyclohexyl | Co(OAc)₂, AgNO₃, KOAc, TFE, 90 °C, 24 h | 2-Cyclohexyl-quinazolin-4(3H)-one | 55-65 |
Conclusion
The use of this compound in cobalt-catalyzed cyclization reactions represents a highly efficient and modular strategy for the synthesis of quinazolinones and other valuable N-heterocycles. This approach leverages the cost-effectiveness and unique reactivity of cobalt while utilizing a strategically designed substrate that enables a facile C-Br activation pathway. The detailed protocol and mechanistic insights provided herein offer a robust framework for researchers in organic synthesis and drug discovery, facilitating the exploration of novel chemical space and the development of next-generation therapeutics.
References
- MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
- Al-Suwaidan, H. S., & Alanazi, A. M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central.
- Yuan, X., et al. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PubMed Central.
- ResearchGate. (2024). Study on quinazolinone derivative and their pharmacological actions.
- ResearchGate. (n.d.). Pharmacological importance of quinazolinone-based drugs.
- Gande, V. G., et al. (2023). The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability. PubMed Central.
- Hsieh, J.-C., & Chuang, G.-J. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. MDPI.
- Li, M., & Kwong, F. Y. (2018). Cobalt-Catalyzed Tandem C-H Activation/C-C Cleavage/C-H Cyclization of Aromatic Amides with Alkylidenecyclopropanes. PubMed.
- ResearchGate. (n.d.). Cobalt‐catalyzed tandem synthesis of quinazolinones from 2‐ amino benzonitriles using an aliphatic alcohol‐water system.
- Royal Society of Chemistry. (n.d.). Mechanism and origins of cobalt-catalyzed ligand-controlled regiodivergent C–H functionalization of aldehydes with enynes. Dalton Transactions.
- Semantic Scholar. (n.d.). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones.
- ResearchGate. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones.
- Nandwana, N. K., et al. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PubMed Central.
- Royal Society of Chemistry. (2023). The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability. Chemical Society Reviews.
- University of North Texas. (2020). COBALT CATALYZED (sp2) C-H ACTIVATION REACTIONS WITH MULTI-UNSATURATED SUBSTRATES FOR FIVE.
- National Institutes of Health. (n.d.). Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones. PubMed Central.
- ChemRxiv. (n.d.). Cobalt Homeostatic Catalysis for Coupling of Enaminones and Oxadiazolones to Quinazolinones.
- Royal Society of Chemistry. (2023). The crucial role of silver( i )-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability. Chemical Society Reviews.
- Semantic Scholar. (n.d.). Recent developments in transition metal catalysis for quinazolinone synthesis.
- Royal Society of Chemistry. (n.d.). Cobalt-catalyzed coupling reactions of 2-halobenzamides with alkynes: investigation of ligand-controlled dual pathways. Organic Chemistry Frontiers.
- American Chemical Society Publications. (2021). Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Recent Advances in Cobalt-Catalysed C-H Functionalizations.
- PubMed. (2015). Cobalt(II)-Catalyzed C(sp2)-H Alkynylation/Annulation with Terminal Alkynes: Selective Access to 3-Methyleneisoindolin-1-one.
- ScienceDirect. (2021). Exploring the pivotal role of silver(I) additives in palladium-catalyzed NH2-directed C(sp3)-H arylation reactions.
- Royal Society of Chemistry. (n.d.). Cobalt-Catalyzed Regioselective (4+2)-Annulation of Benzamides with Allenyl Carbinol Acetates: Access to 3-Vinylisoquinolinones. Chemical Communications.
- Royal Society of Chemistry. (n.d.). Cobalt-catalyzed cyclization with the introduction of cyano, acyl and aminoalkyl groups. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Cobalt‐Catalyzed Aerobic Oxidative Cyclization of 2‐Aminoanilines with Isonitriles: Facile Access to 2‐Aminobenzimidazoles.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Cobalt-Catalyzed Tandem C-H Activation/C-C Cleavage/C-H Cyclization of Aromatic Amides with Alkylidenecyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Cobalt-catalyzed coupling reactions of 2-halobenzamides with alkynes: investigation of ligand-controlled dual pathways - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. The crucial role of silver( i )-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00328K [pubs.rsc.org]
- 17. Cobalt(II)-Catalyzed C(sp2)-H Alkynylation/Annulation with Terminal Alkynes: Selective Access to 3-Methyleneisoindolin-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-3-bromobenzamide
Welcome to the technical support center for the synthesis of 2-Amino-3-bromobenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help improve the yield and purity of your synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through two primary routes, each with its own set of advantages and challenges.
Route A: Direct Bromination of 2-Aminobenzamide
This is an electrophilic aromatic substitution where 2-aminobenzamide is directly brominated. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Since the para position is blocked by the amide group, the substitution occurs at the ortho position. N-Bromosuccinimide (NBS) is a common reagent for this transformation as it provides a controlled release of bromine, minimizing over-bromination.[1]
Route B: The Sandmeyer Reaction
This classic transformation involves the conversion of an aromatic primary amine to a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst.[2][3] This method is particularly useful when direct bromination is not feasible or gives poor yields. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[2]
Troubleshooting Guide
Route A: Direct Bromination of 2-Aminobenzamide
Q1: I am getting a mixture of the desired mono-brominated product and the di-brominated byproduct (2-amino-3,5-dibromobenzamide). How can I improve selectivity for the mono-brominated product?
A1: The formation of a di-brominated byproduct is a common issue due to the strong activating effect of the amino group. Here are several strategies to enhance the selectivity for mono-bromination:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of N-Bromosuccinimide (NBS) is recommended. Using a larger excess of NBS will favor the formation of the di-brominated product.[4]
-
Reaction Temperature: Perform the reaction at a lower temperature, such as 0°C or even room temperature. Higher temperatures can increase the rate of the second bromination.
-
Solvent Choice: The choice of solvent can influence the reactivity of the brominating agent. Acetonitrile is a suitable solvent for this reaction.[1]
-
Slow Addition: Add the brominating agent (NBS) portion-wise or as a solution dropwise over an extended period. This helps to maintain a low concentration of the brominating agent in the reaction mixture, favoring mono-substitution.
Q2: My reaction is very slow or does not go to completion, and I recover a significant amount of starting material. What could be the cause?
A2: Incomplete conversion can be due to several factors:
-
Reagent Purity: Ensure that your 2-aminobenzamide is pure. Impurities can interfere with the reaction.
-
NBS Quality: N-Bromosuccinimide can decompose over time. It is best to use freshly opened or recrystallized NBS for optimal results.
-
Activation of NBS: For some substrates, a radical initiator (like AIBN or benzoyl peroxide) or light can be used to initiate the reaction, although for activated systems like 2-aminobenzamide, this is often not necessary.[5]
-
Reaction Time: While the reaction is generally fast, monitor it by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Route B: The Sandmeyer Reaction
Q1: The yield of my Sandmeyer reaction is low, and I have isolated a significant amount of a phenol byproduct. What is the likely cause?
A1: The formation of a phenol byproduct is a classic side reaction in the Sandmeyer reaction, arising from the reaction of the diazonium salt with water.[2] To minimize this:
-
Temperature Control: The diazotization step (formation of the diazonium salt) must be carried out at low temperatures, typically 0-5°C.[6] Higher temperatures will lead to premature decomposition of the diazonium salt to the corresponding phenol.
-
Anhydrous Conditions: While the diazotization is carried out in an aqueous medium, the subsequent Sandmeyer reaction with CuBr should be performed with minimal excess water.
-
Purity of Diazonium Salt: The diazonium salt should be used immediately after its preparation and should not be isolated unless absolutely necessary, as it can be explosive when dry.
Q2: I am observing the formation of biaryl byproducts and a product from proto-deamination (deamination product). How can I avoid these?
A2: These side products are indicative of competing radical pathways.[2]
-
Catalyst Activity: Ensure your copper(I) bromide is active. It is often prepared fresh or washed to remove any inactive copper(II) species.
-
Controlled Addition: Add the diazonium salt solution slowly to the hot solution of copper(I) bromide. This ensures that the diazonium salt reacts as it is added and does not accumulate.
-
Reaction Conditions: The temperature of the copper(I) bromide solution should be carefully controlled, typically between 60-100°C.[7]
Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally preferred for the synthesis of this compound?
A: For laboratory-scale synthesis, the direct bromination of 2-aminobenzamide (Route A) is often preferred due to its simplicity, fewer steps, and milder reaction conditions. However, for larger-scale production or if high purity is critical and difficult to achieve by direct bromination, the Sandmeyer reaction (Route B) can offer better control and potentially higher yields, despite being a multi-step process.
Q: How can I effectively monitor the progress of these reactions?
A: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both reactions. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any byproducts. The spots can be visualized under UV light.
Q: What are the primary safety concerns when performing these syntheses?
A:
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bromine (if used directly): Bromine is highly corrosive and toxic. Extreme caution should be exercised, and it should only be handled in a fume hood with appropriate PPE.
-
Diazonium Salts: Aromatic diazonium salts are thermally unstable and can be explosive when isolated in a dry state. Always keep them in solution and at low temperatures.
-
Copper Salts: Copper salts are toxic. Avoid inhalation of dust and contact with skin.
Detailed Experimental Protocols
Route A: Direct Bromination of 2-Aminobenzamide
Materials:
-
2-Aminobenzamide
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzamide (1.0 eq) in acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.[8]
-
Stir the reaction mixture at room temperature for 30 minutes.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).[8]
Route B: Sandmeyer Reaction
This protocol assumes the starting material is 2-amino-3-carboxybenzamide, which will be converted to the target molecule.
Part 1: Diazotization
-
Suspend 2-amino-3-carboxybenzamide (1.0 eq) in a mixture of hydrobromic acid (48%) and water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C.[6]
-
Stir the mixture for an additional 30 minutes at 0-5°C. The formation of the diazonium salt is indicated by a clear solution.
Part 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Heat the CuBr solution to 60-70°C.
-
Slowly add the cold diazonium salt solution from Part 1 to the hot CuBr solution. Vigorous evolution of nitrogen gas will be observed.[7]
-
After the addition is complete, heat the reaction mixture at 80-90°C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Interpretation
Representative ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH₂ (amide) | ~7.5 - 8.0 | Broad singlet | 2H |
| -NH₂ (amino) | ~5.0 - 6.0 | Broad singlet | 2H |
| Aromatic-H | ~7.3 - 7.5 | Multiplet | 1H |
| Aromatic-H | ~6.8 - 7.0 | Multiplet | 1H |
| Aromatic-H | ~6.6 - 6.8 | Multiplet | 1H |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.
Visualizations
Reaction Schemes
Caption: Direct Bromination of 2-Aminobenzamide.
Caption: Sandmeyer Reaction route to this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in direct bromination.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications.
- ResearchGate. (n.d.). Optimization for the bromination step.
- ResearchGate. (n.d.). Halogenation of 2-aminobenzamide (AB).
- Wikipedia. (2023). Sandmeyer reaction.
- Google Patents. (n.d.). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
- Google Patents. (n.d.). EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Beilstein Journal of Organic Chemistry. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide at BMRB.
- ResearchGate. (n.d.). Optimization of the Bromination Reaction.
- Eureka | Patsnap. (n.d.). Preparation method of 2-amino-3,5-dibromobenzaldehyde.
- YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up.
- Newera-spectro. (2022). Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423.
- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). N-Bromosuccinimide as an oxidant for the transition-metal-free synthesis of 2-aminobenzoxazoles from benzoxazoles and secondary amines.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. newera-spectro.com [newera-spectro.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Amino-3-bromobenzamide
A Guide for Researchers and Development Professionals
Welcome to the technical support center for the synthesis of 2-Amino-3-bromobenzamide. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming common challenges encountered during its synthesis. As a key intermediate in pharmaceutical development, achieving high purity and yield is critical.[1] This document moves beyond standard protocols to explain the chemical principles behind common side reactions and offers validated strategies for process optimization.
Section 1: Synthesis Overview and Core Mechanism
The most common and direct route to this compound involves the Hofmann rearrangement of 2-bromophthalamide. This reaction is a classic method for converting a primary amide into a primary amine with one fewer carbon atom.[2] The reaction proceeds by treating the amide with bromine in a basic solution, which generates an isocyanate intermediate that is subsequently hydrolyzed to the target amine.[3]
Understanding the core mechanism is fundamental to troubleshooting, as most side reactions stem from deviations in this pathway.
Caption: The core mechanism of the Hofmann rearrangement for this compound synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most frequently encountered issues during the synthesis in a question-and-answer format.
Q1: My yield is disappointingly low, and TLC/HPLC analysis shows a significant amount of unreacted 2-bromophthalamide. What are the likely causes?
A1: This is a classic case of incomplete reaction, which can typically be attributed to three main factors: reagent stoichiometry, temperature, or insufficient base.
-
Causality: The reaction is initiated by the deprotonation of the amide nitrogen by a base, making it nucleophilic enough to attack bromine.[2] If the base is too weak or used in insufficient quantity, this initial step is inefficient. Likewise, an inadequate amount of bromine will naturally lead to incomplete conversion. Low temperatures can significantly slow the rate of all steps, particularly the initial N-bromination.
-
Troubleshooting Protocol:
-
Verify Stoichiometry: Ensure that at least 1.0 equivalent of bromine and a slight excess of strong base (e.g., 2.2-2.5 equivalents of NaOH or KOH) are used relative to the starting amide.
-
Optimize Temperature: The initial N-bromination should be conducted at a low temperature (0-5 °C) to control reactivity. After the bromine addition, the temperature should be carefully raised to facilitate the rearrangement, typically to 50-70 °C.
-
Check Base Purity: Use fresh, high-purity sodium or potassium hydroxide. Carbonate contamination in older base pellets can reduce the effective hydroxide concentration.
-
| Parameter | Recommended Range | Rationale |
| Bromine (Br₂) Equiv. | 1.0 - 1.1 | Ensures complete conversion of the starting amide. |
| Sodium Hydroxide (NaOH) Equiv. | 2.2 - 2.5 | Neutralizes generated HBr and drives the reaction forward. |
| Initial Reaction Temp. | 0 - 5 °C | Controls the exothermic N-bromination step. |
| Rearrangement Temp. | 50 - 70 °C | Provides sufficient energy for the rearrangement to the isocyanate. |
Q2: I've isolated my product, but it's contaminated with a high-molecular-weight impurity that is difficult to remove. What is this byproduct?
A2: The most probable contaminant is a substituted urea derivative. This side product forms when the highly electrophilic isocyanate intermediate reacts with the nucleophilic amine group of the newly formed this compound product instead of with water.
-
Causality: This is a competitive reaction pathway. If the local concentration of the amine product builds up before the isocyanate is fully hydrolyzed, the amine can act as a nucleophile, attacking the isocyanate to form a stable urea linkage. This is especially prevalent in non-aqueous or concentrated reaction mixtures.
Caption: Formation of the urea byproduct via reaction of the isocyanate with the amine product.
-
Troubleshooting Protocol:
-
Control Reagent Addition: Add the bromine/base solution slowly to the amide solution at low temperature. This maintains a low instantaneous concentration of the isocyanate, favoring hydrolysis.
-
Ensure Adequate Water: The reaction should be run in a sufficiently aqueous medium to ensure water is readily available to hydrolyze the isocyanate.
-
Rapid Quenching: Once the reaction is deemed complete by TLC or HPLC, quench it promptly by acidifying the mixture. This protonates the product amine, rendering it non-nucleophilic and preventing further reaction with any residual isocyanate.
-
Q3: My work-up is complicated by the presence of 3-bromo-2-carbamoylbenzoic acid. How is this forming?
A3: This indicates hydrolysis of the starting material, 2-bromophthalamide, back to its corresponding carboxylic acid.
-
Causality: While a strong base is required for the Hofmann rearrangement, prolonged exposure to harsh basic conditions, especially at elevated temperatures, can lead to the saponification (hydrolysis) of one of the amide groups of the starting material. This side reaction competes with the desired N-bromination and rearrangement.
-
Troubleshooting Protocol:
-
Strict Temperature Control: Do not allow the reaction temperature to rise significantly before the bromine has been added and the N-bromoamide has had time to form. The hydrolysis reaction has a higher activation energy and is more sensitive to temperature increases.
-
Pre-chilling: Ensure the sodium hydroxide solution is thoroughly chilled before the in situ formation of sodium hypobromite (by adding bromine). This minimizes the time the starting material is exposed to strong base at temperatures where hydrolysis is significant.
-
Caption: A logical workflow for diagnosing common side reactions in the synthesis.
Section 3: Recommended Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is optimized to minimize the side reactions discussed above.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve sodium hydroxide (2.5 eq.) in water and cool the solution to 0-5 °C in an ice-salt bath.
-
Hypobromite Formation: Slowly add bromine (1.05 eq.) to the cold NaOH solution dropwise, ensuring the temperature does not exceed 10 °C. Stir for 15 minutes to form the sodium hypobromite solution.
-
Amide Addition: In a separate beaker, prepare a slurry of 2-bromophthalamide (1.0 eq.) in a small amount of cold water. Add this slurry portion-wise to the hypobromite solution, maintaining the temperature at 0-5 °C.
-
Rearrangement: After the addition is complete, stir the mixture at 0-5 °C for 30 minutes. Then, slowly warm the reaction mixture to 60-65 °C and hold at this temperature for 1 hour. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully adjust the pH to ~2 using concentrated hydrochloric acid to precipitate any carboxylic acid byproducts and neutralize excess base. Then, adjust the pH to 8-9 with a saturated sodium bicarbonate solution to precipitate the product.
-
Isolation: Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum to yield the crude product.
Protocol 2: Purification by Recrystallization
Recrystallization from an ethanol/water mixture is effective for removing most common impurities.[4][5]
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat at reflux for 10 minutes. Filter the hot solution through celite to remove the charcoal.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a cold ethanol/water (1:1) mixture, and dry under vacuum.
References
- Wikipedia. Hofmann rearrangement. Wikipedia.
- NROChemistry. Hofmann Rearrangement: Mechanism & Examples. NROChemistry.
- Chemistry Notes. Hofmann Rearrangement: Mechanism, application. Chemistry Notes.
- Deepa, G. CHAPTER 13 Hofmann Rearrangement.
- Google Patents. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde. Google Patents.
- MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.
- Organic Syntheses. 2-Amino-5-bromobenzaldehyde. Organic Syntheses.
- PubChem. This compound | C7H7BrN2O | CID 22931092. PubChem.
- Google Patents. CN104447366A - Preparation method of high-purity 2-amino-3, 5-dibromobenzaldehyde. Google Patents.
Sources
Technical Support Center: Optimization of Reaction Conditions for 2-Amino-3-bromobenzamide
Welcome to the technical support center for the synthesis of 2-Amino-3-bromobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our goal is to empower you with the scientific understanding and practical solutions necessary to optimize your reaction conditions and achieve high-yield, high-purity results.
Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis, while seemingly straightforward, can be fraught with challenges ranging from low yields and side product formation to difficulties in purification. The primary synthetic routes involve the direct bromination of 2-aminobenzamide or a Sandmeyer reaction from a corresponding diamine precursor. This guide will focus on the direct bromination route, as it is a common and often preferred method.
Our approach is to provide not just protocols, but also the rationale behind them, enabling you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the synthesis of this compound.
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most prevalent method is the electrophilic bromination of 2-aminobenzamide using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent.[3] This approach is often favored for its relative simplicity and the commercial availability of the starting material.
Q2: Why is the position of bromination selective to the 3-position?
A2: The amino (-NH2) group on the benzene ring is a strongly activating, ortho-, para-directing group due to its +R (resonance) effect.[4] This means it increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. In the case of 2-aminobenzamide, the para-position is blocked by the amide group, and one ortho position is also occupied. The remaining ortho position (position 3) is therefore the most activated site for bromination.
Q3: What are the primary challenges I can expect during this synthesis?
A3: The main challenges include:
-
Over-bromination: The formation of di- or tri-brominated products.
-
Side reactions: Such as the Hofmann rearrangement of the amide under certain conditions.
-
Low yield: Due to incomplete reaction or product loss during workup and purification.
-
Purification difficulties: Separating the desired product from starting material and byproducts can be challenging.
Troubleshooting Guide
This section provides a detailed, problem-oriented approach to troubleshoot common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
Symptom: TLC analysis shows primarily unreacted starting material (2-aminobenzamide) after the expected reaction time.
Potential Causes & Solutions:
-
Insufficiently Activated Brominating Agent:
-
Explanation: Some brominating agents require an activator or specific conditions to generate the electrophilic bromine species.
-
Solution: If using a milder brominating agent, consider switching to a more reactive one like N-Bromosuccinimide (NBS). Ensure the reaction is protected from light, as radical pathways can consume the reagent.
-
-
Incorrect Solvent Choice:
-
Explanation: The solvent polarity can significantly impact the reaction rate. A solvent that does not adequately dissolve the reactants will hinder the reaction.
-
Solution: Acetonitrile or acetic acid are commonly used solvents for this reaction.[3] Ensure your starting material is fully dissolved before adding the brominating agent.
-
-
Low Reaction Temperature:
-
Explanation: While room temperature is often sufficient, some reactions may require gentle heating to overcome the activation energy barrier.
-
Solution: Try increasing the reaction temperature to 40-50 °C and monitor the progress by TLC.
-
Problem 2: Formation of Multiple Products (Over-bromination)
Symptom: TLC or LC-MS analysis shows multiple spots/peaks corresponding to di- and possibly tri-brominated products in addition to the desired mono-brominated product.
Potential Causes & Solutions:
-
Excess Brominating Agent:
-
Explanation: The amino group is a strong activating group, making the product, this compound, still susceptible to further electrophilic substitution.
-
Solution: Carefully control the stoichiometry of the brominating agent. Use no more than 1.05 equivalents of NBS. It is often better to have a small amount of unreacted starting material, which is easier to separate than over-brominated products.
-
-
Prolonged Reaction Time:
-
Explanation: Leaving the reaction to run for too long, even with the correct stoichiometry, can lead to the slow formation of over-brominated products.
-
Solution: Monitor the reaction closely by TLC. Once the starting material is consumed or the desired product spot is maximized, quench the reaction immediately.
-
Problem 3: Product is Oily or Difficult to Crystallize
Symptom: After workup, the product is obtained as a persistent oil, or it fails to crystallize from the chosen solvent system.
Potential Causes & Solutions:
-
Presence of Impurities:
-
Explanation: Impurities, including residual solvent and byproducts, can inhibit crystallization by disrupting the crystal lattice formation.
-
Solution:
-
Purify by Column Chromatography: This is the most effective way to remove impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Trituration: If the product is an oil, try triturating it with a solvent in which the desired product is insoluble, but the impurities are soluble (e.g., cold diethyl ether or hexanes).
-
-
-
Inappropriate Crystallization Solvent:
-
Explanation: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution: Experiment with different solvent systems. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, often provides the best results for inducing crystallization.[5]
-
Optimized Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
2-Aminobenzamide
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzamide (1.0 eq) in acetonitrile (10 mL per gram of starting material).
-
Protect the flask from light by wrapping it in aluminum foil.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., 50% ethyl acetate in hexanes).
-
Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a source of electrophilic bromine with good reactivity and handling properties. |
| Stoichiometry | 1.05 eq of NBS | Minimizes over-bromination while ensuring complete consumption of the starting material. |
| Solvent | Acetonitrile | A polar aprotic solvent that effectively dissolves the reactants. |
| Temperature | Room Temperature | Generally sufficient for the reaction to proceed at a reasonable rate without promoting side reactions. |
| Reaction Time | 1-2 hours (TLC monitored) | Prevents the formation of over-brominated byproducts. |
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for success.
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism Overview
Understanding the mechanism helps in troubleshooting. The reaction proceeds via a standard electrophilic aromatic substitution.
Caption: Simplified mechanism of electrophilic bromination.
References
- Molecules. Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones.
- Quora. What is the mechanism of bromination of an amide group?.
- ResearchGate. Halogenation of 2-aminobenzamide (AB). Reagents & conditions: (i) NBS,....
- LBAO Chemicals. This compound | 437998-34-0 | 98%.
- Pharmaffiliates. CAS No : 437998-34-0| Chemical Name : this compound.
Sources
Technical Support Center: Purification of 2-Amino-3-bromobenzamide
Welcome to the technical support center for 2-Amino-3-bromobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple step-by-step instructions to explain the fundamental principles behind each technique.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common pathway to aminobenzamides is the reaction of an amine with isatoic anhydride. Potential impurities from such a synthesis include:
-
Unreacted Starting Materials: Residual isatoic anhydride or the amine used for its amination.
-
Hydrolysis Products: The amide functional group can be susceptible to hydrolysis, especially under harsh acidic or basic conditions during workup, potentially reverting to 2-amino-3-bromobenzoic acid.
-
Over-brominated or Isomeric Species: Depending on the bromination step in the synthesis of the precursor, you may have di-brominated species or positional isomers.
-
Cyclization Byproducts: Under conditions of strong acid and high heat, intramolecular cyclization to form acridone-type derivatives can occur, though this is less common under standard amidation conditions.
Q2: What are the key physical properties of this compound that influence its purification?
A2: this compound (M.W. 215.05 g/mol ) is a solid at room temperature. Its structure contains a basic aromatic amine (-NH2) group and a neutral amide (-CONH2) group. This dual functionality dictates its behavior:
-
Basicity: The amino group can be protonated in acidic conditions, increasing water solubility. It can also cause significant peak tailing during silica gel chromatography due to strong interactions with acidic silanol groups on the stationary phase.
-
Polarity: The presence of both amino and amide groups makes the molecule polar, influencing its solubility in organic solvents.
-
Stability: The compound should be stored in a dark place under an inert atmosphere to prevent potential degradation. Amines can be susceptible to oxidation by light or air.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. Success hinges on selecting an appropriate solvent system where the compound is highly soluble when hot and poorly soluble when cold.
Q3: My compound "oiled out" instead of forming crystals. What's happening and how do I fix it?
A3: "Oiling out" occurs when the crude solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is often exacerbated by a high concentration of impurities, which can depress the melting point of the mixture.
-
Causality: The compound is exiting the solution as a liquid phase rather than a solid crystalline lattice. This prevents the selective exclusion of impurities that is the basis of purification by recrystallization.
-
Solution:
-
Re-heat the solution to dissolve the oil completely.
-
Add a small amount of additional hot solvent to decrease the saturation point. The goal is to ensure the solution is no longer saturated at the temperature at which it oiled out.
-
Allow the solution to cool much more slowly. Insulating the flask can help. This gives the molecules more time to arrange into an ordered crystal lattice.
-
If the problem persists, the chosen solvent is likely unsuitable. Consider a solvent with a lower boiling point or switch to a mixed-solvent system.
-
Q4: No crystals are forming, even after the solution has cooled completely. What should I do?
A4: This is a common issue that indicates the solution is not sufficiently supersaturated, or that nucleation (the initial formation of crystal seeds) is inhibited.
-
Causality: Either too much solvent was used, keeping the compound fully dissolved even at low temperatures, or there are no nucleation sites to initiate crystal growth.
-
Solution Workflow:
-
Induce Nucleation: First, try scratching the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites.
-
Seed the Solution: If you have a small crystal of pure product, add it to the solution to act as a template for crystal growth.
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent. Continue until the solution becomes slightly turbid (cloudy), indicating saturation. Then, allow it to cool slowly.
-
Logical Troubleshooting for Recrystallization
The following diagram outlines a decision-making process for troubleshooting common recrystallization issues.
Caption: A troubleshooting tree for common recrystallization problems.
Experimental Protocol 1: Recrystallization of this compound
This protocol is adapted from purification methods for structurally similar compounds, such as 2-amino-3,5-dibromobenzaldehyde, which has been successfully recrystallized from acetone. A solvent screening is recommended to find the optimal system.
Solvent Selection Table
A good recrystallization solvent should dissolve the target compound poorly at room temperature but well at its boiling point, while impurities should remain soluble at all temperatures.
| Solvent | Polarity | Boiling Point (°C) | Rationale & Predicted Behavior |
| Water | High | 100 | Likely poor solubility due to the bromophenyl ring. May be useful as an anti-solvent. |
| Ethanol | Polar | 78 | Often a good starting point for polar organic molecules. May show high solubility. |
| Acetone | Polar | 56 | Proven effective for the closely related 2-amino-3,5-dibromobenzaldehyde. A strong candidate. |
| Ethyl Acetate | Medium | 77 | Good for compounds of intermediate polarity. Worth screening. |
| Dichloromethane | Medium | 40 | Likely to be a good solvent at room temp, making it less ideal for recrystallization alone but useful for chromatography. |
| Hexanes | Non-polar | ~69 | Likely a poor solvent. Could be an excellent anti-solvent when paired with a more polar solvent like acetone or ethyl acetate. |
Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a promising solvent (e.g., acetone) and heat the mixture gently with stirring. Continue adding small portions of the hot solvent until the solid just completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration. Quickly pour the hot solution through a fluted filter paper into a clean, pre-heated flask. This step must be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. To encourage slow cooling, you can insulate the flask.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Guide: Column Chromatography
When recrystallization fails to provide adequate purity, silica gel column chromatography is the next logical step. However, the basic amino group in this compound presents a specific challenge.
Q5: My compound is streaking badly or not moving off the baseline during TLC analysis. How can I get good separation on a silica column?
A5: This is a classic problem for amines on silica gel.
-
Causality: The basic lone pair of the amino group interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, sometimes irreversible, binding leads to poor elution, resulting in significant "streaking" or "tailing" of the spot on a TLC plate and a broad, poorly resolved peak during column chromatography.
-
Solution: The interaction must be suppressed by adding a small amount of a basic modifier to the mobile phase (eluent).
-
Add Triethylamine (TEA): A common and effective strategy is to add 0.5-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate). The TEA is a stronger base than your compound and will preferentially interact with the acidic sites on the silica, allowing your product to elute symmetrically.
-
Use Ammonia: A solution of methanol containing ammonia (e.g., 7N NH3 in MeOH) can be used as the polar component of the eluent system (e.g., Dichloromethane/Methanol-Ammonia).
-
Use Basic Alumina: As an alternative stationary phase, basic alumina can be used, which does not have the acidic character of silica gel.
-
Experimental Protocol 2: Column Chromatography
This protocol provides a general workflow for the purification of this compound using silica gel chromatography.
General Purification Workflow
Caption: A standard workflow for purification by column chromatography.
Procedure
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase. A good starting point is a mixture of Hexane and Ethyl Acetate. Add 1% triethylamine (TEA) to the solvent mixture to prevent peak tailing. The ideal Rf value for the target compound should be between 0.2 and 0.4 for good separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pack the column evenly, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a stronger solvent like dichloromethane) and carefully pipette it onto the top of the column.
-
Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing if necessary (gradient elution).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- Google Patents. (2015). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
- Google Patents. (2014).
- University of Toronto Scarborough. (n.d.).
- PubMed. (2002). Study on the hydrolysis of 2-chlorobenzamide. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- Google Patents. (2017). CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide.
- Patsnap. (n.d.). Production process of 2-amino-3,5-dibromobenzaldehyde. [Link]
- Symbiosis Online Publishing. (2015).
- Google Patents. (2011). KR0169558B1 - Method for preparing 2-amino-3,5-dibromo benzaldehyde.
- Google Patents. (2007).
- European Patent Office. (2007).
Technical Support Center: Solvent Effects on the Reactivity of 2-Amino-3-bromobenzamide
Welcome to the technical support guide for researchers working with 2-Amino-3-bromobenzamide. This versatile building block is a key precursor for synthesizing a range of heterocyclic compounds, most notably phenanthridinones, which are significant scaffolds in medicinal chemistry.[1] However, its reactivity is profoundly influenced by the choice of solvent, a parameter that is often overlooked or underestimated. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you navigate the complexities of solvent selection and optimize your reaction outcomes.
Part 1: Foundational Concepts - Why Does Solvent Choice Matter So Much?
Before troubleshooting specific reactions, it's crucial to understand the fundamental roles a solvent plays beyond simply dissolving reactants.
Q1: I thought solvent polarity was the most important factor. Is that true?
A1: While polarity is important, it is an oversimplification to consider it the only factor. For metal-catalyzed reactions involving this compound, the coordinating ability of the solvent is often more critical.[2]
-
Non-coordinating Solvents (e.g., Toluene, THF, Dioxane, 2-MeTHF): These solvents do not strongly bind to the metal catalyst (e.g., Palladium). The catalytic species is often a simple, monoligated complex like [Pd(L)].[3]
-
Coordinating Solvents (e.g., DMF, DMAc, NMP, Acetonitrile): These solvents can directly bind to the metal center, forming complexes like [Pd(L)(solvent)]. This coordination can dramatically alter the catalyst's electronic properties, stability, and even the reaction mechanism itself, sometimes leading to the formation of anionic palladium species.[2][4][5]
The choice between these classes can invert reaction selectivity and significantly impact rates. For instance, in Suzuki-Miyaura couplings of similar chloroaryl triflates, non-coordinating solvents favor reaction at the chloride, while coordinating solvents can switch the selectivity to the triflate.[3]
Q2: What is the difference between a protic and an aprotic solvent, and when should I use each?
A2: The key difference is the presence of an acidic proton (usually on an O or N atom).
-
Protic Solvents (e.g., Water, Ethanol, Methanol): They can donate hydrogen bonds. This is beneficial for SN1-type reactions as they can stabilize both the carbocation intermediate and the leaving group.[6] However, in many cases, they can be detrimental by forming strong hydrogen bonds with anionic nucleophiles, "caging" and deactivating them.[6]
-
Aprotic Solvents (e.g., THF, DMF, DMSO, Acetonitrile): They cannot donate hydrogen bonds.
-
Polar Aprotic Solvents are excellent for many reactions involving this compound, such as Nucleophilic Aromatic Substitution (SNAr) and many cross-couplings. They can stabilize charged intermediates and transition states without deactivating the nucleophile.[4][7]
-
Nonpolar Aprotic Solvents like toluene or hexane are useful when charged intermediates are not a key feature of the mechanism.
-
For most cross-coupling and SNAr reactions with this compound, a polar aprotic solvent is the preferred starting point.
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The most common application for this compound is in palladium-catalyzed reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and intramolecular C-H activation/arylation to form phenanthridinones.
Q3: My Suzuki-Miyaura coupling of this compound is slow and gives a low yield. How can I use solvent selection to improve it?
A3: This is a classic problem often rooted in suboptimal solvent choice. A low yield can stem from poor solubility, catalyst deactivation, or a slow catalytic cycle.
Troubleshooting Steps:
-
Assess Solubility: Ensure all components (especially the base, e.g., K₂CO₃ or Cs₂CO₃) are at least partially soluble. Many Suzuki reactions benefit from a mixture of an organic solvent and water (e.g., Dioxane/H₂O, 2-MeTHF/H₂O).[8][9] Water helps dissolve the inorganic base and facilitates the crucial transmetalation step by activating the boronic acid.[8]
-
Switch to a "Better" Aprotic Solvent: While THF and Dioxane are common, they are not always the highest-performing. Switching to 2-MeTHF has been shown to dramatically increase yields in challenging Suzuki couplings of ortho-substituted anilines.[9]
-
Consider the Base-Solvent Interaction: The choice of base and solvent are interlinked. A strong base like Cs₂CO₃ may perform better than K₂CO₃, and its effectiveness can be enhanced by a solvent system that promotes its solubility.[9]
-
Increase Temperature (and Choose Solvent Accordingly): If the reaction is sluggish at 80-90 °C, you may need to increase the temperature. This requires a higher-boiling solvent like DMAc or NMP . These are particularly effective for intramolecular reactions like phenanthridinone synthesis.[10]
Workflow for Optimizing Suzuki Coupling Solvent
Caption: Troubleshooting workflow for low yield in Suzuki couplings.
Q4: I am attempting an intramolecular C-H arylation to synthesize a phenanthridinone, but I'm getting a complex mixture of products. Could the solvent be the cause?
A4: Absolutely. Intramolecular C-H activation is sensitive to reaction conditions, and the solvent plays a pivotal role in ensuring selectivity and preventing side reactions.
-
High Boiling Point is Key: These reactions often have a high activation energy and require temperatures exceeding 100 °C. Solvents like DMAc (N,N-dimethylacetamide) are frequently used because they are stable at high temperatures and effectively dissolve the reactants and catalyst.[1][10] A recent study also demonstrated that a mixture of DMA and water can be highly effective when using palladium nanoparticles as the catalyst.[11]
-
Solvent as a Ligand: As discussed in Q1, polar aprotic solvents like DMAc can coordinate to the palladium center. This can stabilize the active catalyst, preventing decomposition (formation of palladium black) and promoting the desired intramolecular pathway over intermolecular side reactions.
-
Avoid Protic Solvents: Protic solvents are generally unsuitable for this transformation as they can interfere with the C-H activation step.
Table 1: Solvent Selection Guide for Phenanthridinone Synthesis via Intramolecular C-H Arylation
| Solvent | Boiling Point (°C) | Type | Typical Performance & Rationale |
| DMAc | 165 | Polar Aprotic, Coordinating | Excellent. High temperature allows for C-H activation. Good solvent for catalyst and substrates.[10] |
| NMP | 202 | Polar Aprotic, Coordinating | Very Good. Similar to DMAc, with a higher boiling point for very challenging substrates. |
| Dioxane | 101 | Aprotic, Weakly Coordinating | Moderate. May not reach sufficient temperature for efficient C-H activation. |
| Toluene | 111 | Nonpolar Aprotic | Poor to Moderate. Often requires higher catalyst loading and may lead to catalyst decomposition. |
| DMF | 153 | Polar Aprotic, Coordinating | Good. Can be effective, but DMAc is often preferred for this specific transformation.[10] |
Part 3: Troubleshooting Ullmann and Nucleophilic Aromatic Substitution (SNAr) Reactions
While palladium catalysis is dominant, classical copper-catalyzed Ullmann condensations or metal-free SNAr reactions are also relevant for modifying this compound.
Q5: My Ullmann C-N coupling reaction is failing. The starting material is recovered even at high temperatures. What's wrong?
A5: Traditional Ullmann reactions are notoriously demanding and highly dependent on the solvent.[12]
-
High-Boiling Polar Solvents are Required: The mechanism of the Ullmann reaction involves high-energy intermediates. To overcome this barrier, reactions often require temperatures well above 150 °C, and sometimes over 200 °C.[12][13] The standard solvents are DMF, NMP, nitrobenzene, or pyridine .[12][13] Using a lower-boiling solvent like THF or Dioxane will almost certainly result in failure.
-
Solubility of the Copper Catalyst: The active species in an Ullmann reaction is a copper(I) complex.[14] Polar solvents are essential for solvating this species and keeping it active in the reaction mixture.
-
Modern Alternatives: If harsh conditions are a concern, consider ligand-accelerated Ullmann protocols. The use of specific ligands (e.g., diamines, amino acids) can dramatically lower the required temperature, allowing for the use of less aggressive solvents.[12][15][16] Recent studies have also explored greener solvents like 2-MeTHF in microwave-assisted Ullmann reactions.[15]
Q6: I'm trying to displace the bromine on this compound with a strong nucleophile (SNAr), but the reaction is very slow in THF. Why?
A6: This is a classic case of mismatching the solvent to the mechanism. The SNAr mechanism proceeds through a negatively charged intermediate called a Meisenheimer complex.[7] The stability of this intermediate is paramount to the reaction's success.
-
Why THF is a Poor Choice: THF has low polarity. It cannot effectively stabilize the buildup of negative charge in the Meisenheimer complex, leading to a high-energy transition state and a slow reaction.
-
The Ideal Solvent - Polar Aprotic: Solvents like DMSO, DMF, or NMP are ideal for SNAr. They are highly polar and can stabilize the charged intermediate through dipole-dipole interactions.[7][17] Crucially, as aprotic solvents, they do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.
-
Why Protic Solvents are Bad: A polar protic solvent like ethanol would be a very poor choice. While it is polar, it would solvate and deactivate the nucleophile through hydrogen bonding, dramatically reducing its reactivity.[6]
Visualization of Solvent Effect in SNAr
Caption: Contrasting SNAr pathways in polar aprotic vs. protic solvents.
Part 4: General Experimental Protocol
Protocol 1: Optimized Suzuki-Miyaura Coupling using 2-MeTHF This protocol is adapted from a procedure demonstrated to be effective for ortho-substituted bromoanilines.[9]
-
Reagent Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired arylboronic ester (2.0 equiv.), and Cs₂CO₃ (3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., CataCXium A palladacycle, 5-10 mol%).
-
Solvent Addition: Add degassed 2-MeTHF to achieve a concentration of 0.1 M with respect to the this compound.
-
Degassing: Seal the vial and thoroughly degas the mixture by sparging with argon or nitrogen for 10-15 minutes.
-
Reaction: Place the vial in a preheated oil bath at 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science (RSC Publishing).
- Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents. Source Not Found.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Synthetic Strategies in the Preparation of Phenanthridinones.
- Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activ
- Ullmann condens
- Ullmann Reaction. Thermo Fisher Scientific.
- Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Specific and non-specific solvent effects on aromatic nucleophilic substitution.
- Struggling with Suzuki Reaction. Reddit.
- Synthesis of Phenanthridinone Derivatives
- This compound PubChem Entry. PubChem.
- Ullmann Reaction. Organic Chemistry Portal.
- Solvent effects on aromatic nucleophilic substitutions. Journal of the Chemical Society, Perkin Transactions 2.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Synthesis and Biological Evaluation of 2-Aminobenzamide Deriv
- Ullmann Reaction, A Centennial Memory and Recent Renaissance. Source Not Found.
- Amino acid derivative reactivity assay-organic solvent reaction system. PubMed.
- Synthesis of benzamide 8 under sustainable reaction conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[ c ]chromenes via C–H activation reaction - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02835J [pubs.rsc.org]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond [manu56.magtech.com.cn]
- 17. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 2-Amino-3-bromobenzamide
Welcome to the technical support center for 2-Amino-3-bromobenzamide. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. My objective is to provide you with not just protocols, but the underlying logic and field-proven insights to help you navigate the common challenges associated with this substrate. We will explore catalyst selection for key transformations and provide robust troubleshooting strategies in a direct question-and-answer format.
Understanding the Substrate: Key Reactivity Considerations
This compound is a unique substrate. Its reactivity in cross-coupling reactions is governed by a combination of electronic and steric factors:
-
Electron-Rich System: The primary amino group (-NH₂) is a strong electron-donating group, which increases the electron density of the aromatic ring. This can make the oxidative addition step in palladium-catalyzed reactions more challenging compared to electron-deficient systems.[1]
-
Coordinating Functional Groups: Both the ortho-amino group and the adjacent benzamide moiety can chelate to the metal center of the catalyst. This can be a double-edged sword: while it can sometimes facilitate a reaction through a directing effect, it more commonly leads to the formation of stable, off-cycle catalyst complexes, resulting in catalyst inhibition or deactivation.[2][3]
-
Steric Hindrance: The bromine atom is positioned ortho to the amino group, creating a sterically demanding environment around the reaction center. This necessitates the use of catalysts and ligands specifically designed to handle sterically hindered substrates.[4][5]
This interplay of factors makes careful catalyst selection paramount for achieving high yields and minimizing side reactions.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental for creating C-C and C-N bonds. However, with a substrate like this compound, success hinges on choosing the right catalytic system.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures. The key is to select a catalyst that can overcome the challenges of a sterically hindered, electron-rich aryl bromide while preserving the integrity of the amide functionality.
Question 1: I am starting a Suzuki-Miyaura coupling with this compound. What is a reliable, first-pass catalyst system to try?
-
Recommended System:
-
Palladium Source: Pd(OAc)₂ (2-5 mol%)
-
Ligand: SPhos (4-10 mol%) or t-BuBrettPhos (4-10 mol%). These ligands are designed to promote the challenging oxidative addition step and facilitate the reductive elimination of sterically demanding products.[5][6]
-
Base: Potassium Phosphate (K₃PO₄) (2-3 equivalents). This is a moderately strong, non-nucleophilic base that is less likely to cause amide hydrolysis compared to hydroxides.[7]
-
Solvent: A mixture of Toluene and Water (e.g., 10:1) or 1,4-Dioxane and Water. The water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[8]
-
This combination provides a high probability of success and serves as an excellent baseline for further optimization.
Question 2: My Suzuki reaction is giving low yields, and I'm observing a significant amount of 2-aminobenzamide (the debrominated product). What is causing this, and how can I prevent it?
Answer: The formation of the debrominated (or hydrodehalogenated) product is a common and frustrating side reaction. It typically arises from two main pathways: (i) reaction of an intermediate with a hydride source or (ii) a side reaction involving the boronic acid.
Caption: A decision-making workflow for troubleshooting debromination.
-
Causality: Strong bases can sometimes promote pathways that lead to debromination. Lowering the temperature can often change the relative rates of the desired catalytic turnover versus the undesired side reactions. Using a well-defined palladium precatalyst ensures the efficient generation of the active Pd(0) species, which can minimize side reactions that occur during sluggish catalyst activation.[3][9] Finally, ensure your boronic acid is pure; impurities can sometimes exacerbate this issue.
Question 3: The amide group in my molecule seems to be hydrolyzing under the reaction conditions. How can I protect it?
Answer: Amide hydrolysis is a significant risk when using aqueous basic conditions, especially at elevated temperatures.[7] The choice of base is the most critical parameter to adjust.
| Base Type | Recommendation for Amide Stability | Rationale |
| Hydroxides (NaOH, KOH) | Avoid | Highly nucleophilic and will readily hydrolyze amides, especially at temperatures > 50°C. |
| Alkoxides (NaOtBu, KOtBu) | Use with caution in anhydrous systems | Very strong bases. Can be effective but may promote other side reactions. Not suitable with aqueous or protic solvents. |
| Carbonates (K₂CO₃, Cs₂CO₃) | Good Choice | Moderately basic and generally compatible with amides. A good first choice to try if K₃PO₄ is problematic.[10][11] |
| Phosphates (K₃PO₄) | Often the Best Choice | Provides sufficient basicity for the catalytic cycle but has low nucleophilicity, minimizing the risk of hydrolysis.[6] |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.03 equiv) and SPhos (0.06 equiv) in a small amount of the reaction solvent. Add this mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add degassed toluene and water (10:1 v/v) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
B. Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is used to couple an amine with the aryl bromide. A key challenge here is potential catalyst inhibition from the substrate's own amino group.
Question 1: I am attempting to couple a secondary amine (e.g., morpholine) with this compound. My reaction is very slow or stalls completely. What is happening?
Answer: This is a classic case of potential catalyst inhibition. The ortho-amino group of your this compound substrate can form a stable five-membered ring chelate with the palladium center of the catalyst. This palladacycle can be an "off-cycle" species, effectively removing the catalyst from the productive reaction pathway.[12]
Caption: Competing pathways for the active catalyst.
Solution: The key is to use a very bulky ligand. The steric demand of the ligand can physically prevent the substrate's amino group from coordinating to the palladium center, thus favoring the desired oxidative addition at the C-Br bond.
-
Recommended Ligands:
-
For secondary amines: Use a highly hindered ligand like RuPhos or BrettPhos.[5]
-
For primary amines: Josiphos-type ferrocenyl ligands or t-BuXPhos can be effective.
-
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required for Buchwald-Hartwig aminations.[13]
Question 2: Are there any specific palladium precatalysts that are better for challenging Buchwald-Hartwig aminations?
Answer: Yes. While generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃ is common, using a well-defined precatalyst often provides more reliable results, especially for difficult substrates. Buchwald's palladacycle precatalysts (e.g., RuPhos G3 or BrettPhos G4) are excellent choices.[9] These precatalysts are air-stable and generate the active monoligated Pd(0) species rapidly and quantitatively upon exposure to the base, which can significantly improve reaction initiation and overall yield.[14]
C. Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples this compound with an alkene. This reaction is often performed under phosphine-free conditions but can benefit from ligands in challenging cases.
Question 1: What are standard conditions for a Heck reaction between this compound and n-butyl acrylate?
Answer: The Mizoroki-Heck reaction is quite robust. A good starting point would be classic phosphine-free conditions, which are often effective for activated aryl bromides.[15][16]
-
Catalyst: Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)
-
Base: An organic amine base like Triethylamine (Et₃N) or an inorganic base like Potassium Carbonate (K₂CO₃) (2-3 equiv).[17][18]
-
Solvent: A polar aprotic solvent like DMF or NMP.
-
Temperature: Typically requires elevated temperatures (100-140 °C).
If these conditions are sluggish, the addition of a phosphine ligand like triphenylphosphine (PPh₃) or a more specialized ligand can be beneficial.[1][15]
Question 2: My Heck reaction is giving low conversion even at high temperatures, and I'm seeing some decomposition. What can I do?
Answer: High temperatures can sometimes lead to catalyst decomposition or substrate degradation. If you are facing this issue, there are a few strategies to employ:
-
Add a Ligand: If you are running the reaction phosphine-free, adding a ligand can stabilize the palladium catalyst, prolonging its lifetime and potentially allowing for lower reaction temperatures.[1] Tri(o-tolyl)phosphine is a classic choice.
-
Use a Phase-Transfer Catalyst: In systems with inorganic bases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve solubility and reaction rates, sometimes allowing for lower temperatures.[19]
-
Microwave Irradiation: Using a microwave reactor can dramatically shorten reaction times from hours to minutes. This reduced exposure to high temperatures can minimize the formation of degradation byproducts.[19]
Part 2: Synthesis of Quinazolinones
A common application for 2-aminobenzamide derivatives is the synthesis of quinazolinones, a privileged scaffold in medicinal chemistry.[20]
Question: I want to convert my cross-coupled product (derived from this compound) into a quinazolinone. What is an efficient method?
Answer: If you have successfully coupled a substituent at the 3-position, you can then perform a cyclization reaction to form the quinazolinone ring. A very common and effective method is condensation with an aldehyde, followed by oxidation.
Caption: General workflow for quinazolinone synthesis from 2-aminobenzamides.
-
Methodology:
-
Condensation: React your substituted 2-aminobenzamide with an aldehyde (1.1 equiv) in the presence of a catalyst. A simple acid catalyst like p-toluenesulfonic acid (p-TsOH) or even a Lewis acid can be effective.[21] Some methods also use a copper catalyst with an oxygen atmosphere, where the copper may also facilitate the subsequent oxidation.[22]
-
Oxidation: The resulting dihydroquinazolinone intermediate is then oxidized. Common oxidants include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), oxygen (often with a catalyst), or an iodine-based oxidant like PIDA (phenyliodine diacetate).[21][23]
-
This two-step, one-pot procedure is a highly versatile and widely used method for accessing a diverse range of quinazolinone derivatives.[21]
This guide provides a starting point for your experimental work. Remember that every substrate is unique, and optimization is a key part of the research process. The principles and troubleshooting steps outlined here should provide a robust framework for developing successful and efficient reactions with this compound.
References
- Jong, H., et al. (2015). Phosphorus-based ligand facilitates palladium-catalyzed complex molecules. Phys.org.
- One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst. (n.d.). Oriental Journal of Chemistry.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai.
- Wang, Z., et al. (2024). Synthesis of 2-Amino-quinazolin-4(3H)-ones Using 2-Bromo-N-phenylbenzamide and Cyanamide Ullmann Cross-Coupling. Journal of Organic Chemistry.
- Coffey, S. B., et al. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry.
- Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research.
- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
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- What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021). ResearchGate.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate.
- Pérez-Lorenzo, M., et al. (2025). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano.
- Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (n.d.). Frontiers in Chemistry.
- Hickman, A. J., & Sanford, M. S. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Nature.
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- Heck reaction. (n.d.). Wikipedia.
- Meepowpan, P., et al. (2020). Synthesis of quinazolinone derivatives from 2-aminobenzamides and other aliphatic alcohols. ResearchGate.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.
- Tcyrulnikov, S., et al. (2019). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters.
- The Buchwald-Hartwig Amination Reaction. (2012). YouTube.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- GüL, A., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules.
- Table 2: The effect of various bases on the Suzuki coupling reaction. (n.d.). ResearchGate.
- Gök, Y., et al. (2019). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. New Journal of Chemistry.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
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- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Cross-Coupling Chemistry. (n.d.). University of Rochester.
- Fairlamb, I. J. S., et al. (2007). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
- Al-Masri, H., et al. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc.
- Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- Catalysts for Suzuki–Miyaura Coupling Reaction. (2021). MDPI.
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Technical Support Center: Overcoming Solubility Challenges with 2-Amino-3-bromobenzamide
Welcome to the technical support guide for 2-Amino-3-bromobenzamide. This document is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this versatile but often sparingly soluble reagent. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction conditions and achieve consistent success.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. The solutions are presented in a question-and-answer format, focusing on the causality behind each recommendation.
Q1: I'm setting up a reaction, and my this compound won't fully dissolve in the initial solvent. What are my immediate options?
A1: This is a common challenge due to the compound's molecular structure, which features both hydrogen-bonding groups (amine and amide) and a bulky, hydrophobic bromo-aromatic ring. This duality limits its solubility in a single "ideal" solvent. When faced with poor initial dissolution, consider the following systematic approach:
1. Gentle Heating:
-
Rationale: Increasing the kinetic energy of the system can often overcome the lattice energy of the solid, promoting dissolution.
-
Action: Warm the mixture gently (e.g., to 40-60 °C) with stirring. Monitor for any signs of decomposition, such as a significant color change. Many chemical suppliers note that the compound should be stored in a cool, dry place, implying that excessive heat should be avoided without proper stability checks.[1]
2. Introduction of a Co-Solvent:
-
Rationale: A co-solvent system can modulate the overall polarity of the reaction medium to better match that of the solute.[2][3] For this compound, a blend of a polar aprotic solvent with a less polar solvent is often effective. The polar aprotic component solvates the polar groups, while the less polar component interacts with the aromatic ring.
-
Action: Add a small volume (e.g., 5-10% of the total volume) of a strong polar aprotic solvent like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents are excellent at dissolving a wide variety of materials, including salts and polar organic molecules.[4]
3. Sonication:
-
Rationale: Ultrasonic baths provide energy to break apart solute agglomerates, increasing the surface area available for solvation.
-
Action: Place the reaction flask in an ultrasonic bath for 5-15 minute intervals. This can be particularly effective for stubborn suspensions.
If these initial steps fail, a more systematic solvent screening is recommended before proceeding with the reaction at scale.
Q2: My planned reaction requires a non-polar solvent, but this compound has very low solubility. How can I proceed?
A2: This scenario requires creative solutions to bridge the significant polarity gap.
1. Use of a Phase-Transfer Catalyst (PTC):
-
Rationale: If your reaction involves an ionic reagent, a PTC can transport the reagent from an aqueous or solid phase into the organic phase where this compound is suspended, allowing the reaction to occur at the interface or in the bulk organic phase.
-
Action: Add a catalytic amount (1-10 mol%) of a suitable PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether.
2. Slurry Conditions:
-
Rationale: A reaction can sometimes proceed successfully even if the starting material is not fully dissolved.[5] The small amount of dissolved material reacts, and as it is consumed, more of the suspended solid dissolves to maintain the equilibrium (Le Châtelier's principle).
-
Action: Ensure vigorous stirring to maximize the surface area of the suspended solid.[5] This method requires patience, as reaction times may be significantly longer. Monitor the reaction closely by TLC or LC-MS to confirm that the starting material is being consumed.
3. Mechanochemistry (Ball Milling):
-
Rationale: For solvent-free or minimal-solvent conditions, mechanochemistry offers a powerful alternative.[5][6] Ball milling uses mechanical force to initiate reactions in the solid state, completely bypassing solubility issues.[6]
-
Action: This requires specialized equipment. The reactants are placed in a milling jar with grinding balls and subjected to high-speed shaking or rotation. This technique has proven effective for cross-coupling reactions of poorly soluble aryl halides.[6]
Below is a decision workflow for addressing solubility issues.
Caption: Troubleshooting workflow for solubility issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that cause its poor solubility?
A1: The solubility behavior of this compound is governed by a conflict between its different functional groups.
-
Polar, Hydrogen-Bonding Groups: The primary amine (-NH2) and primary amide (-CONH2) groups can both donate and accept hydrogen bonds. This makes them hydrophilic and favors dissolution in polar, protic solvents.
-
Non-Polar, Bulky Structure: The benzene ring is hydrophobic. The large bromine atom attached to it further increases the molecule's size and van der Waals surface area, contributing to a stable crystal lattice that requires significant energy to break apart.
The molecule's overall low solubility stems from the fact that few single solvents can effectively solvate both the polar ends and the non-polar, bulky core simultaneously.
Q2: Can I use pH modification to increase the solubility of this compound?
A2: Yes, modifying the pH can be a very effective strategy, particularly for reactions in aqueous or protic media.[3][7][8]
-
Acidic Conditions (pH < 2): The primary amino group is basic and can be protonated to form an ammonium salt (-NH3+). This ionic species is significantly more soluble in water and polar solvents than the neutral molecule.[9][10] A recent study on a similar o-aminobenzamide derivative showed that forming a hydrochloride salt increased its aqueous solubility by more than 50 times.[9]
-
Caution: Ensure that your reactants and desired product are stable to acidic conditions. The amide group could be susceptible to hydrolysis under harsh acidic conditions, especially with heating.
-
-
Basic Conditions (pH > 12): While the amide proton is very weakly acidic, extremely strong bases could potentially deprotonate it. However, this is generally less practical and poses a high risk of promoting unwanted side reactions, such as hydrolysis of the amide to a carboxylate. Therefore, acidification is the more common and predictable approach.
Q3: What are the thermal stability limitations I should be aware of when heating to dissolve the compound?
-
General Guideline: Heating up to 80-100 °C in a stable, high-boiling solvent (like DMF, DMSO, or toluene) is generally acceptable for short periods.
-
Signs of Decomposition: Be vigilant for a darkening of the solution (e.g., turning dark brown or black), which can indicate degradation.
-
Best Practices: When heating is necessary, it is always best to do so under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation of the electron-rich amino-aromatic system.
Part 3: Data and Protocols
Table 1: Physicochemical Properties and Qualitative Solubility of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O | [1][12] |
| Molecular Weight | 215.05 g/mol | [1][12] |
| Melting Point | 249-250 °C | [13] |
| Appearance | Solid | [1] |
| Qualitative Solubility | ||
| Water | Poorly soluble | [14] (by analogy) |
| Alcohols (MeOH, EtOH) | Sparingly to moderately soluble, improves with heat | [14] (by analogy) |
| Acetone, Ethyl Acetate | Poorly soluble | N/A |
| Dichloromethane (DCM) | Poorly soluble | N/A |
| Tetrahydrofuran (THF) | Sparingly soluble | N/A |
| DMF, DMSO | Soluble | [4] (by principle) |
Note: Qualitative solubility is based on general principles for similar structures and may vary based on purity and experimental conditions.
Protocol 1: Small-Scale Solvent and Co-Solvent Screening
Objective: To efficiently identify a suitable solvent system for a reaction involving this compound.
Materials:
-
This compound
-
Small vials (e.g., 2 mL HPLC vials)
-
Magnetic stir plate and small stir bars
-
Selection of candidate solvents (e.g., Toluene, THF, Acetonitrile, Isopropanol, DMF, DMSO, NMP)
Procedure:
-
Preparation: Weigh a small, consistent amount of this compound (e.g., 5 mg) into each vial.
-
Initial Solvent Addition: Add a measured volume of a primary candidate solvent (e.g., 200 µL) to each vial. This represents a starting concentration of 25 mg/mL.
-
Room Temperature Test: Stir the vials at room temperature for 15-30 minutes. Record visual observations (e.g., "Insoluble," "Suspension," "Partially Soluble," "Fully Soluble").
-
Heating Test: For vials where the compound is not fully soluble, warm them to a moderate temperature (e.g., 50 °C) for 15 minutes. Record any changes in solubility.
-
Co-Solvent Test: For promising primary solvents where solubility is still limited, add a strong polar aprotic co-solvent (e.g., DMF or DMSO) dropwise (e.g., 20 µL increments). Stir and observe after each addition to determine the minimum amount of co-solvent needed for complete dissolution.
-
Selection: Choose the solvent or co-solvent system that provides full dissolution under the mildest conditions (ideally, room temperature) and is compatible with your planned reaction chemistry.
References
- PubChem.2-Amino-3,5-dibromobenzamide | C7H6Br2N2O. National Center for Biotechnology Information.
- LBAO Chemicals.this compound | 437998-34-0. LBAO Chemicals.
- PubChem.2-Amino-5-bromobenzamide | C7H7BrN2O. National Center for Biotechnology Information.
- Asia Research News.Toward overcoming solubility issues in organic chemistry. Asia Research News. (2021-05-18).
- wildvineyard.Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. (2020-11-12).
- Ascendia Pharmaceutical Solutions.5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. (2021-07-26).
- ResearchGate.How can we conduct reactions for insoluble materials? ResearchGate. (2019-04-10).
- ChemBK.3-Bromobenzamide. ChemBK. (2024-04-09).
- PubChem.this compound | C7H7BrN2O. National Center for Biotechnology Information.
- Quora.How does branching increase the solubility in amines? Quora. (2018-05-12).
- ACS Publications.Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. (2022-02-24).
- Pharmaguideline.Solubility Enhancement Techniques. Pharmaguideline.
- Organic Process Research & Development.Alternative Solvents: Shades of Green. ACS Publications.
- International Journal of Medical Science and Dental Research.Techniques for Improving Solubility. Ijmsdr. (2022).
- ResearchGate.(PDF) SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW. ResearchGate. (2022-05-01).
- PubMed Central.Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. National Center for Biotechnology Information. (2023-07-11).
- PubChem.2-Amino-3-bromobenzaldehyde | C7H6BrNO. National Center for Biotechnology Information.
- ScienceDirect.Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. ScienceDirect. (2025-08-07).
- Chad's Prep.17.6 pH Effects on Solubility | General Chemistry. YouTube. (2022-02-25).
- ResearchGate.Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.
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preventing degradation of 2-Amino-3-bromobenzamide during synthesis
<_ _>
Introduction
Welcome to the technical support guide for the synthesis of 2-Amino-3-bromobenzamide. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of this and related compounds. As a key intermediate in various pharmaceutical and chemical syntheses, ensuring the purity and stability of this compound is paramount. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the common challenges and prevent degradation during its synthesis.
Our approach is grounded in a deep understanding of the underlying chemical principles. We will not only provide procedural steps but also explain the "why" behind them, empowering you to make informed decisions and adapt methodologies to your specific experimental context.
Core Challenge: Preventing Degradation
The primary challenge in the synthesis of this compound lies in its susceptibility to degradation through several pathways. The presence of both an amino and a bromo substituent on the benzamide core introduces complexities that must be carefully managed. The main degradation pathways include:
-
Hydrolysis: The amide functional group can be hydrolyzed back to the corresponding carboxylic acid (2-Amino-3-bromobenzoic acid) under acidic or basic conditions, especially at elevated temperatures.[1][2][3]
-
Decarboxylation: The starting material, 2-Amino-3-bromobenzoic acid, and the product itself can undergo decarboxylation, particularly in acidic solutions and at higher temperatures, leading to the formation of 2-bromoaniline.[4][5][6]
-
Side Reactions of Acyl Chloride: When synthesizing the amide from the corresponding acyl chloride, side reactions such as hydrolysis of the acyl chloride or reactions with other nucleophiles can reduce the yield and purity of the final product.
Understanding and mitigating these degradation pathways is the central theme of this guide.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete conversion of the starting carboxylic acid. 2. Degradation of the product via hydrolysis or decarboxylation. 3. Loss of product during workup and purification. | 1. Ensure complete activation of the carboxylic acid (e.g., formation of the acyl chloride). Use a slight excess of the activating agent (e.g., thionyl chloride) and allow for sufficient reaction time.[7][8][9][10] 2. Maintain anhydrous conditions during the reaction. Control the reaction temperature to minimize side reactions. For the amidation step, use a non-aqueous base (e.g., triethylamine) to neutralize the generated HCl.[8] 3. Optimize the extraction and recrystallization solvents to maximize product recovery. |
| Presence of 2-Amino-3-bromobenzoic acid impurity | 1. Incomplete amidation reaction. 2. Hydrolysis of the benzamide product during workup or purification. | 1. Ensure the amine is added slowly to the activated carboxylic acid derivative at a controlled temperature. Use a suitable base to drive the reaction to completion.[8] 2. Avoid prolonged exposure to acidic or basic aqueous solutions during workup. Use a saturated sodium bicarbonate solution for neutralization and minimize contact time. |
| Presence of 2-bromoaniline impurity | Decarboxylation of the starting material or product due to excessive heat or acidic conditions.[4][5][6] | Maintain a moderate reaction temperature. If using strong acids, consider alternative, milder activation methods for the carboxylic acid. |
| Formation of unknown byproducts | 1. Side reactions of the acyl chloride with solvent or other nucleophiles. 2. Polymerization or other side reactions under harsh conditions. | 1. Use an inert, aprotic solvent such as THF or DCM.[8] Ensure all reagents are of high purity. 2. Monitor the reaction progress closely using techniques like TLC or HPLC to identify the optimal reaction time and prevent over-reaction. |
| Difficulty in product purification | 1. Presence of closely related impurities. 2. Poor crystallization behavior. | 1. Employ column chromatography for purification if recrystallization is ineffective. 2. Experiment with different solvent systems for recrystallization. A common technique is to dissolve the crude product in a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexanes) to induce crystallization.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the synthesis of this compound?
A1: The most frequent cause of low yields is often a combination of incomplete reaction and product degradation. Incomplete conversion of the starting 2-Amino-3-bromobenzoic acid to its activated form (e.g., acyl chloride) is a common pitfall. This can be addressed by using a slight excess of the activating agent, such as thionyl chloride, and ensuring the reaction goes to completion before adding the amine.[7][8][9][10] Additionally, hydrolysis of the product back to the carboxylic acid during aqueous workup can significantly reduce the isolated yield.[1][2] Minimizing contact time with aqueous acidic or basic solutions is crucial.
Q2: How can I minimize the formation of the 2-Amino-3-bromobenzoic acid impurity?
A2: The presence of the starting carboxylic acid as an impurity indicates either an incomplete amidation reaction or hydrolysis of the product. To drive the amidation to completion, ensure that the amine is added to a fully formed and reactive acyl chloride intermediate. Using a suitable base, such as triethylamine or pyridine, will neutralize the HCl byproduct and favor the forward reaction.[8] During the workup, it is critical to perform any aqueous washes quickly and with cold solutions to minimize the risk of hydrolysis.
Q3: Is decarboxylation a significant concern, and how can it be prevented?
A3: Yes, decarboxylation can be a significant side reaction, particularly if the reaction is carried out at high temperatures or in strongly acidic conditions.[4][5][6][12] The electron-donating amino group on the aromatic ring can facilitate the loss of carbon dioxide. To prevent this, it is recommended to maintain the reaction temperature as low as reasonably possible while still achieving a good reaction rate. If acidic conditions are necessary, their strength and the duration of exposure should be minimized.
Q4: What are the recommended storage conditions for this compound to prevent degradation?
A4: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere.[13][14] Exposure to light, moisture, and air can promote degradation over time. Storing it in a tightly sealed container in a refrigerator (2-8°C) is a common practice.[15]
Q5: What analytical techniques are best for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately determining the purity of this compound and quantifying any impurities.[16][17][18][19] A reverse-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile is typically effective. Thin-Layer Chromatography (TLC) is a valuable tool for rapid, qualitative monitoring of the reaction progress. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation of the final product.
Recommended Experimental Protocol: Two-Step Synthesis from 2-Amino-3-bromobenzoic acid
This protocol outlines a reliable method for the synthesis of this compound, focusing on minimizing degradation.
Step 1: Formation of 2-Amino-3-bromo-benzoyl chloride
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 2-Amino-3-bromobenzoic acid (1.0 eq).
-
Solvent: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 10 mL per gram of starting material).
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise via the dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction can be gently heated to reflux (e.g., 40-50°C) for 1-2 hours to ensure complete conversion. The progress can be monitored by the cessation of gas evolution (SO2 and HCl).
-
Removal of Excess Reagent: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to ensure all excess thionyl chloride is removed as it can react with the amine in the next step.
Step 2: Amidation to form this compound
-
Dissolution: Dissolve the crude 2-Amino-3-bromo-benzoyl chloride from Step 1 in anhydrous DCM or THF.
-
Amine Addition: Cool the solution in an ice bath. Slowly add a solution of aqueous ammonia (a slight excess) or bubble ammonia gas through the solution. Alternatively, for a more controlled reaction, a solution of ammonia in an organic solvent can be used.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Workup:
-
Quench the reaction by adding cold water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold, dilute HCl (to remove any unreacted starting amine, if applicable), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, to yield pure this compound.[11]
-
Visualizing the Process
Diagram 1: Key Degradation Pathways
Caption: A decision-making workflow for troubleshooting synthesis issues.
References
- Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution. Scite.ai.
- Theoretical Study of the Mechanism of Thermal Decarboxylation of Salicylic and p-Aminobenzoic Acids; Models for Aqueous Solution. RSC Publishing.
- Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. (2025-08-06).
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
- Amide Synthesis. Fisher Scientific.
- Hydrolysis of Benzamide to Benzoic Acid. Prezi. (2025-01-10).
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011-12-03).
- Chemistry of Amides. (2022-10-04).
- This compound | 437998-34-0 | 98%. LBAO Chemicals.
- This compound. Achmem.
- A Comparative Guide to HPLC Method Validation for the Purity of 2-Amino-3,5-dibromobenzaldehyde. Benchchem.
- Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts. (2024-10-16).
- Benzamide hydrolysis in strong acids : The last word. Semantic Scholar. (2008-04-01).
- Decarboxylation of all six possible forms of diaminobenzoic acids C6H3NH22COOH yields three.... YouTube. (2024-07-18).
- This compound | 437998-34-0. Sigma-Aldrich.
- Material Safety Data Sheet - 2-Amino-3,5-dibromobenzaldehyde, 97%. Cole-Parmer.
- Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof. Google Patents.
- Benzamide hydrolysis in strong acids — The last word. Canadian Science Publishing.
- This compound. Pharmaffiliates.
- Acid hydrolysis of benzamides in <60 wt% H2SO4.. ResearchGate.
- Preparation method of 2-amino-3,5-dibromobenzaldehyde. Google Patents.
- 2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure.
- This compound | C7H7BrN2O | CID 22931092. PubChem.
- Process for preparing 2-amino-5-bromobenzamide derivatives. Google Patents.
- Preparation method of high-purity 2-amino-3, 5-dibromobenzaldehyde. Google Patents.
- Preparation method of 2-amino-3,5-dibromobenzaldehyde. Eureka | Patsnap.
- 2-Amino-3-bromobenzoic acid 97 20776-51-6. Sigma-Aldrich.
- Synthesis of 2-Amino-3,5-dibromobenzaldehyde. Semantic Scholar.
- Preparation method of 2-amino-3, 5-dibromobenzaldehyde. Google Patents.
- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.
- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. (2025-10-16).
- Method for preparing 2-amino-3,5-dibromo benzaldehyde. Google Patents.
- Quality Control of Amino Acids & Peptides: A Guide. Bachem.
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. (2022-07-11).
- Determining the Purity of 2-Amino-6-chlorobenzoyl chloride: A Comparative Guide to Analytical Techniques. Benchchem.
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Technical Support Center: Navigating the Workup - A Guide to Removing Unreacted Starting Materials
Welcome to the Technical Support Center, a resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during the critical workup phase of a chemical reaction: the removal of unreacted starting materials. Here, we move beyond simple protocols to explain the underlying principles that govern these purification techniques, empowering you to make informed decisions in your own laboratory work.
Frequently Asked Questions (FAQs)
This section addresses common questions about selecting and implementing workup procedures.
Q1: How do I choose the most suitable workup procedure to remove unreacted starting materials?
The selection of an appropriate purification method is dictated by the physicochemical properties of your desired product and the unreacted starting materials.[1] Key factors to consider include:
-
Physical State: Whether your product is a solid or a liquid at room temperature will guide your initial choice.
-
Solubility: The differential solubility of the product and starting materials in various solvents is the cornerstone of techniques like extraction and recrystallization.
-
Polarity: Differences in polarity are exploited in chromatography for effective separation.[1]
-
Boiling Point: For liquid products, a significant difference in boiling points between the product and starting materials allows for purification by distillation.[1][2]
-
Thermal Stability: It is crucial to ensure your product is stable at the temperatures required for distillation.[3]
The following decision tree provides a general framework for selecting an appropriate workup strategy:
Caption: A decision tree to guide the selection of a suitable workup procedure.
Q2: What is an aqueous workup, and when is it necessary?
An aqueous workup is a series of extractions and washes designed to separate the desired organic product from water-soluble impurities.[4][5][6] This is often the first step in purification and is necessary when the reaction mixture contains acids, bases, or other polar byproducts and unreacted starting materials. The process typically involves dissolving the reaction mixture in an organic solvent that is immiscible with water and then washing this organic layer with various aqueous solutions.[7][8]
Q3: My product and the unreacted starting material have very similar polarities. How can I separate them?
Separating compounds with similar polarities can be challenging, but several strategies can be employed:
-
Optimize Column Chromatography:
-
Solvent System: Experiment with different eluent mixtures. A small change in the solvent polarity can significantly improve separation.[1]
-
Column Length: A longer column provides more surface area for interaction with the stationary phase, enhancing separation.[1]
-
Flow Rate: A slower flow rate can increase the resolution between closely eluting compounds.[1]
-
Stationary Phase: If silica gel is not effective, consider using a different stationary phase like alumina or a reverse-phase silica.[1]
-
-
Fractional Crystallization: If both compounds are solids, fractional crystallization can be used. This technique relies on slight differences in solubility in a particular solvent.[9]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during common workup procedures.
Liquid-Liquid Extraction
| Problem | Potential Cause(s) | Solution(s) |
| Emulsion Formation | - Vigorous shaking of the separatory funnel.[10] - High concentration of solutes. - Presence of fine solids or surfactants. | - Allow the mixture to stand undisturbed.[11] - Gently swirl the separatory funnel instead of shaking.[10] - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[10][11] - Filter the mixture through a pad of Celite® or glass wool.[10][11] - Centrifugation can also help break the emulsion.[10] |
| Difficulty Identifying the Aqueous and Organic Layers | - Similar densities of the two solvents. - Intense color in one or both layers. | - Add a few drops of water to a small sample of each layer; the layer in which the water dissolves is the aqueous layer.[12] - If the layers are darkly colored, shining a light through the separatory funnel can help visualize the interface.[12] |
| Loss of Product to the Aqueous Layer | - The product has some solubility in the aqueous phase. | - Perform a "back-extraction" by washing the aqueous layer with a fresh portion of the organic solvent.[11] |
Recrystallization
| Problem | Potential Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used, resulting in a solution that is not saturated.[13][14] - The solution has become supersaturated.[15] | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again.[16][17] - Induce crystallization by: - Scratching the inside of the flask with a glass rod.[11][17] - Adding a seed crystal of the pure compound.[11][17] |
| The Compound "Oils Out" Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the compound.[16] - The solution is cooling too rapidly.[17] - The presence of significant impurities.[13] | - Reheat the solution to dissolve the oil and add a small amount of additional solvent to lower the saturation point.[16][17] - Allow the solution to cool more slowly.[13] - Consider using a different solvent with a lower boiling point.[16] |
| Low Recovery of the Purified Product | - Using too much solvent during dissolution.[1][17] - Premature crystallization during hot filtration.[15][16] - Washing the collected crystals with a solvent that is too warm. | - Use the minimum amount of hot solvent necessary for complete dissolution.[1][14] - Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration.[16] - Wash the crystals with a minimal amount of ice-cold solvent.[14] |
Column Chromatography
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation of Compounds | - Inappropriate solvent system (eluent). - Column was not packed properly, leading to channeling. - The sample was overloaded. | - Optimize the eluent system by performing preliminary TLC analysis. - Ensure the column is packed uniformly without any air bubbles.[18] - Use a smaller amount of the crude sample. |
| The Compound Will Not Elute from the Column | - The eluent is not polar enough. - The compound may have decomposed on the silica gel.[19] | - Gradually increase the polarity of the eluent. - Test the stability of your compound on a small amount of silica gel before running the column.[19] |
| Cracked or Channeled Column Bed | - The silica gel ran dry at some point. - The column was packed unevenly. | - Always keep the solvent level above the top of the stationary phase. - Repack the column carefully.[18] |
Experimental Protocols
General Protocol for Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent that is immiscible with water.
-
Transfer: Transfer the solution to a separatory funnel.
-
Washing: Add the aqueous washing solution (e.g., water, dilute acid, or dilute base) to the separatory funnel. The volume of the wash should be about 10-50% of the organic layer volume.
-
Mixing: Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Gently rock or swirl the funnel to mix the layers. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to separate completely.
-
Draining: Remove the stopper and drain the lower layer. The upper layer can then be drained from the bottom or poured out from the top.
-
Repeat: Repeat the washing process as necessary with the appropriate aqueous solutions.
-
Drying: After the final wash, drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filtration and Concentration: Filter to remove the drying agent and then remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound of interest is highly soluble at elevated temperatures and poorly soluble at low temperatures.[1][16]
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution.[1][14]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel into a clean flask.[1][20]
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[14][20] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[14]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[14]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Visualization of a Typical Workup Workflow
Sources
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- 2. Distillation | Research Starters | EBSCO Research [ebsco.com]
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optimizing temperature and reaction time for 2-Amino-3-bromobenzamide synthesis
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-bromobenzamide. It addresses common challenges and offers troubleshooting strategies for optimizing reaction temperature and time to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material and reagent for the synthesis of this compound?
A common and effective route for the synthesis of this compound is through the Hofmann rearrangement of this compound. However, a more direct and frequently used laboratory synthesis involves the bromination of 2-aminobenzamide. In this process, 2-aminobenzamide is treated with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent.
Q2: What are the critical parameters to control during the synthesis of this compound?
The most critical parameters to control are the reaction temperature and the reaction time. The addition of the brominating agent should be done portion-wise to maintain control over the reaction exotherm. The choice of solvent is also crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) being commonly employed.
Q3: What are some common side products, and how can their formation be minimized?
A common side product is the dibrominated species, 2-amino-3,5-dibromobenzamide. The formation of this impurity is favored by higher temperatures and longer reaction times. To minimize its formation, it is essential to carefully control the stoichiometry of the brominating agent and to monitor the reaction progress closely.
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Possible Cause 1: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time or a temperature that is too low.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the initially planned reaction time, consider extending the time or slightly increasing the temperature.
-
-
Possible Cause 2: Degradation of Product. Excessive heat or prolonged reaction times can lead to the degradation of the desired product.
-
Solution: Employ a controlled heating method, such as an oil bath, to maintain a stable reaction temperature. Avoid overheating and monitor the reaction closely.
-
Issue 2: High Levels of Impurities, Particularly Dibrominated Product
-
Possible Cause 1: Over-bromination. The use of excess brominating agent or localized high concentrations can lead to the formation of 2-amino-3,5-dibromobenzamide.
-
Solution: Add the brominating agent portion-wise or as a solution to ensure a controlled and even distribution. Use a stoichiometric amount of the brominating agent based on the starting 2-aminobenzamide.
-
-
Possible Cause 2: Reaction Temperature is Too High. Higher temperatures can increase the rate of the second bromination, leading to the dibrominated impurity.
-
Solution: Conduct the reaction at a lower temperature. While this may require a longer reaction time, it can significantly improve the selectivity for the desired mono-brominated product.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
2-Aminobenzamide
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Stir bar and magnetic stir plate
-
Round-bottom flask
-
Ice bath
-
Thermometer
Procedure:
-
Dissolve 2-aminobenzamide in DMF in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add N-bromosuccinimide (NBS) in small portions, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by adding it to ice-water.
-
The crude product can then be isolated by filtration and purified by recrystallization.
Data Presentation
| Parameter | Recommended Range | Consequence of Deviation |
| Temperature | 0-5 °C | Too High: Increased formation of dibrominated impurity. Too Low: Slow or incomplete reaction. |
| Reaction Time | 1-3 hours | Too Long: Potential for product degradation and increased impurity formation. Too Short: Incomplete reaction and low yield. |
| NBS Equivalents | 1.0-1.05 | Too High: Increased formation of dibrominated impurity. Too Low: Incomplete reaction. |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Challenges in the Scale-Up of 2-Amino-3-bromobenzamide Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the production of 2-Amino-3-bromobenzamide. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up the synthesis of this key pharmaceutical intermediate.[1] We will explore common challenges encountered during scale-up, providing practical troubleshooting advice and in-depth answers to frequently asked questions, grounded in established chemical principles and safety protocols.
Section 1: Critical Process Parameters in Scale-Up
The transition from a laboratory-scale procedure to a large-scale manufacturing process for this compound introduces significant challenges. The primary synthetic route, an electrophilic aromatic substitution involving the bromination of 2-aminobenzamide, requires stringent control over several key parameters to ensure safety, yield, and purity.
-
Stoichiometry and Reagent Addition: The activating effect of the amino group on the benzene ring makes the substrate susceptible to over-bromination. Precise control over the molar equivalents of the brominating agent is critical. On a large scale, slow, controlled addition of the reagent is necessary to maintain selectivity and manage the reaction exotherm.
-
Temperature Control: Electrophilic bromination is a highly exothermic reaction. Inadequate heat dissipation in large reactors can lead to a rapid temperature increase, resulting in reduced selectivity, formation of degradation byproducts, and potentially a runaway reaction. A robust cooling system and careful monitoring are non-negotiable.
-
Mixing Efficiency: Heterogeneity in the reaction mixture due to poor mixing can create localized "hot spots" or areas of high reagent concentration.[2] This directly leads to inconsistent product quality and the formation of impurities, such as the dibrominated species. The choice of impeller and agitation speed must be optimized for the specific reactor geometry and reaction mass viscosity.
-
Solvent Selection: The solvent not only facilitates the reaction but also plays a crucial role in temperature moderation, solubility of reagents and products, and ease of product isolation. The ideal solvent should be inert to the reaction conditions, have a suitable boiling point for temperature control, and allow for straightforward product crystallization or extraction during work-up.
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during the scale-up of this compound synthesis in a question-and-answer format.
Problem: Low Yield or Incomplete Conversion
Q1: My reaction has stalled with a significant amount of 2-aminobenzamide starting material remaining, even after the full charge of bromine. What are the likely causes?
A1: This issue typically points to three potential root causes:
-
Reagent Inactivity: The brominating agent may have degraded. If using elemental bromine (Br₂), ensure it was stored properly to prevent loss. If using an alternative like N-Bromosuccinimide (NBS), verify its purity and activity, as it can degrade over time.
-
Poor Mass Transfer: At scale, inefficient mixing can prevent the brominating agent from reaching all the dissolved 2-aminobenzamide.[2] This creates localized areas where the reaction is complete and others where it hasn't started. Consider increasing the agitation speed or evaluating the reactor's mixing efficiency for your specific reaction volume and viscosity.
-
Protonation of Substrate: The reaction generates hydrogen bromide (HBr) as a byproduct. As HBr concentration increases, it can protonate the highly activating amino group of the starting material, forming an ammonium salt. This deactivates the aromatic ring towards further electrophilic attack, effectively halting the reaction. The addition of a non-nucleophilic acid scavenger can sometimes mitigate this, but it must be carefully selected to avoid side reactions.
Problem: High Levels of Impurities
Q2: My primary impurity is 2-amino-3,5-dibromobenzamide. How can I minimize its formation?
A2: The formation of the 2-amino-3,5-dibromobenzamide is a classic example of over-bromination, driven by the strong activating nature of the ortho-amino group. To control this, focus on controlling the reaction's kinetics and stoichiometry:
-
Control Bromine Addition: Instead of adding the bromine all at once, implement a slow, subsurface addition using a dosing pump. This prevents localized high concentrations of the electrophile.
-
Maintain Low Temperature: Running the reaction at the lower end of the recommended temperature range (e.g., 0-5 °C) will slow the rate of the second bromination more significantly than the first, thus improving selectivity.
-
Strict Stoichiometric Control: Use slightly less than one full equivalent of bromine (e.g., 0.95-0.98 equivalents). While this may result in a small amount of unreacted starting material, it is often easier to separate the starting material from the desired mono-brominated product than it is to remove the dibrominated impurity. The unreacted starting material can potentially be recovered.
Table 1: Impact of Process Parameters on Dibromo Impurity Formation
| Parameter | Poor Control | Optimized Control | Rationale |
|---|---|---|---|
| Temperature | > 20 °C | 0-5 °C | Reduces the rate of the second electrophilic attack. |
| Br₂ Addition | Rapid / Bulk | Slow, controlled dosing | Prevents localized excess of brominating agent. |
| Stoichiometry | > 1.0 eq Br₂ | 0.95-0.98 eq Br₂ | Starves the reaction of the electrophile needed for the second bromination. |
| Mixing | Poor | Efficient | Ensures uniform distribution of reagents, preventing hot spots.[2] |
Q3: I am observing other, unidentified impurities by HPLC. What could they be, and how do I prevent them?
A3: Besides over-bromination, other impurities can arise from degradation or side reactions:
-
Oxidation Products: Bromine is a strong oxidizing agent.[3] The amino group can be susceptible to oxidation, leading to colored, often tarry impurities, especially if the temperature is not well-controlled. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen) to minimize oxidative side reactions.
-
Hydrolysis Products: If the reaction or work-up is performed under harsh acidic or basic conditions at elevated temperatures, the amide functional group could potentially hydrolyze to the corresponding carboxylic acid (2-amino-3-bromobenzoic acid). Buffer the pH during work-up if this is suspected.
-
Solvent-Related Impurities: Ensure the solvent is inert. For example, using an alcohol as a solvent could lead to the formation of esters if any carboxylic acid impurities are present and conditions are acidic.
Problem: Product Isolation and Purification
Q4: My product is oily or fails to crystallize cleanly during work-up. What strategies can improve isolation?
A4: Crystallization issues at scale are often due to residual solvents or persistent impurities that act as crystallization inhibitors.
-
Solvent Swap: After quenching the reaction, consider performing a solvent swap. For instance, if the reaction is in a solvent like acetic acid, neutralize, extract the product into a more suitable crystallization solvent like isopropanol or toluene, and then proceed with crystallization.
-
Anti-Solvent Addition: A common technique is to dissolve the crude product in a good solvent (e.g., methanol, acetone) and then slowly add an anti-solvent (e.g., water, heptane) in which the product is insoluble to induce crystallization. This must be done slowly to allow for the growth of large, pure crystals.
-
Seeding: If you have a small amount of pure, crystalline product, use it to seed the supersaturated solution. This provides a template for crystal growth and can significantly improve the crystallization process.
-
Purity Check: Before attempting crystallization, analyze the crude product. If impurity levels are too high (>5-10%), an additional purification step, such as a charcoal treatment to remove colored impurities or a silica gel plug filtration, may be necessary before crystallization.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety protocols for handling bromine on a large scale?
A1: Bromine is extremely hazardous; it is highly corrosive, toxic upon inhalation, and a powerful oxidizing agent.[4] A comprehensive safety protocol is mandatory.
-
Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a closed system with dedicated scrubbers containing a neutralizing agent (e.g., sodium bisulfite or sodium thiosulfate solution) to treat off-gases.[5] Use corrosion-resistant equipment (e.g., glass-lined reactors, PTFE-lined pipes).[4][5]
-
Personal Protective Equipment (PPE): Full-body, chemical-resistant suits, face shields, safety goggles, and heavy-duty chemical-resistant gloves are required. Respiratory protection, such as a supplied-air respirator, is essential.[5]
-
Spill Response: Have a spill kit readily available. This should include a neutralizing agent like sodium thiosulfate solution to quench any spilled bromine.[6] Never use water to clean up a large bromine spill as it can lead to the release of toxic fumes.[5]
-
Quenching: Always have a validated quenching procedure for the reaction. At the end of the reaction, the excess bromine must be neutralized by adding a reducing agent like aqueous sodium bisulfite or sodium thiosulfate until the characteristic red-brown color of bromine disappears.
Q2: What are the most effective analytical methods for monitoring reaction progress and final product purity?
A2: A combination of methods is ideal for robust process control.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse method for both reaction monitoring and final purity analysis. A typical method would use a C18 reverse-phase column with a gradient elution of water and acetonitrile (often with a modifier like 0.1% formic acid or trifluoroacetic acid). This allows for the separation and quantification of the starting material, product, and key impurities like the dibrominated species.[7]
-
Thin-Layer Chromatography (TLC): For rapid, qualitative in-process checks, TLC is invaluable. It can quickly show the consumption of starting material and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any unknown impurities if they are present in significant quantities.[8]
-
Mass Spectrometry (MS): LC-MS can be used to identify the mass of unknown impurity peaks seen in the HPLC, aiding in their identification.[9]
Q3: Are there greener or safer alternatives to using elemental bromine?
A3: Yes, several alternatives can be considered, especially to improve safety and reduce environmental impact.
-
N-Bromosuccinimide (NBS): NBS is a solid and therefore easier and safer to handle than liquid bromine. It is a common reagent for benzylic and allylic brominations, but also for electrophilic aromatic bromination, often in polar solvents like DMF or acetic acid.[8]
-
In-situ Generation of Bromine: Bromine can be generated in situ by the oxidation of a bromide salt (e.g., NaBr or KBr) with an oxidizing agent like hydrogen peroxide (H₂O₂) or Oxone®.[7] This approach avoids the storage and handling of liquid bromine. For example, using H₂O₂ and hydrobromic acid (HBr) can be an effective method.[7]
-
Enzymatic Bromination: While still largely in the research phase for industrial applications, the use of bromoperoxidase enzymes offers a highly selective and environmentally benign route to brominated aromatics.
Q4: How does the choice of solvent impact the reaction and work-up at scale?
A4: The solvent choice is a critical decision in process development.
-
Reaction Performance: Solvents like acetic acid or methanol are common. Acetic acid can help to moderate the reactivity of the bromine. The polarity of the solvent can influence reaction rates and selectivity.
-
Work-Up and Isolation: The solvent's properties dictate the work-up procedure. If the product is insoluble in the reaction solvent upon cooling or pH adjustment, direct filtration is possible. If not, an extraction is required. The solvent should have low water miscibility for efficient extraction and a relatively low boiling point for easy removal by distillation.
-
Safety and Environmental: Consider the toxicity, flammability, and environmental impact of the solvent. Regulatory guidelines often restrict the use of certain solvents like chlorinated hydrocarbons (e.g., dichloromethane).[3]
Section 4: Experimental Protocols
Disclaimer: These protocols are for informational purposes only and should be adapted and validated by qualified personnel. All work must be conducted with appropriate safety measures in place.
Protocol 1: Scale-Up Synthesis of this compound
-
Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a cooling jacket.
-
Charge Substrate: Charge 2-aminobenzamide (1.0 eq) and a suitable solvent (e.g., glacial acetic acid, ~5-10 volumes).
-
Inerting and Cooling: Start agitation and begin bubbling nitrogen through the mixture. Cool the reactor contents to 0-5 °C.
-
Bromine Addition: In a separate, suitable container, measure liquid bromine (0.98 eq). Slowly add the bromine to the reactor via a subsurface addition tube over 2-4 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction progress by HPLC every hour. The reaction is typically complete when <2% of the starting material remains.
Protocol 2: Quenching and Work-up Procedure
-
Prepare Quench Solution: In a separate vessel, prepare a 10% aqueous solution of sodium bisulfite.
-
Quench Reaction: Once the reaction is complete, slowly add the sodium bisulfite solution to the reactor while maintaining the temperature below 15 °C. Continue adding until the red-brown color of bromine is no longer visible.
-
pH Adjustment & Precipitation: Slowly add a base, such as aqueous sodium hydroxide or ammonium hydroxide, to the reaction mixture to neutralize the acetic acid and HBr. Adjust the pH to ~7-8. The product should precipitate as a solid.
-
Isolation: Filter the resulting slurry and wash the filter cake thoroughly with deionized water until the washings are neutral.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Protocol 3: Recrystallization for Final Product Purification
-
Solvent Selection: Choose a suitable solvent system. A common choice is an alcohol/water mixture (e.g., isopropanol/water) or an ester/alkane mixture (e.g., ethyl acetate/heptane).
-
Dissolution: Charge the crude, dry product to a clean reactor. Add the primary solvent (e.g., isopropanol) and heat with stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble particulates are present, perform a hot filtration to remove them.
-
Crystallization: Cool the solution slowly to room temperature, then further cool to 0-5 °C to maximize crystal formation. If needed, add an anti-solvent (e.g., water) slowly to induce precipitation.
-
Isolation and Drying: Filter the purified crystals, wash with a small amount of cold recrystallization solvent, and dry under vacuum at 50-60 °C to yield the final, high-purity this compound.
Section 5: Visualizations
Diagram 2: Primary Reaction and Over-bromination Impurity Formation Pathway.
Diagram 3: Troubleshooting Decision Tree for Low Purity Issues.
References
- Scribd. Lab Safety for Bromination of Arenes. Available online (Accessed Jan 9, 2026). [10]2. YouTube. Bromination safety. Available online (Accessed Jan 9, 2026). [5]3. ACS Green Chemistry Institute. Bromination - Pharmaceutical Roundtable Reagent Guides. Available online (Accessed Jan 9, 2026). [3]4. Interscan Corporation. Bromine (Br2): Assessing Health Risks and Safety Protocols. Available online (Accessed Jan 9, 2026). [4]5. Reddit. What are some safety tips when handling bromine aside from the basic ppe and a respirator/fume hood.... Available online (Accessed Jan 9, 2026). [6]6. LBAO Chemicals. This compound | 437998-34-0 | 98%. Available online (Accessed Jan 9, 2026). [1]7. Benchchem. Technical Support Center: Overcoming Challenges in the Scale-up of Cyanamide Synthesis. Available online (Accessed Jan 9, 2026). [2]8. Google Patents. CN104447366A - Preparation method of high-purity 2-amino-3, 5-dibromobenzaldehyde. Available online (Accessed Jan 9, 2026). [7]9. ChemicalBook. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis. Available online (Accessed Jan 9, 2026). [8]10. Royal Society of Chemistry. Analytical Methods. Available online (Accessed Jan 9, 2026).
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- 9. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Aminobromobenzamide Isomers: A Comparative Analysis of 2-Amino-3-bromobenzamide and its Congeners
Introduction: More Than Just a Position
In the intricate world of medicinal chemistry and drug development, the precise arrangement of atoms within a molecule is paramount. Isomers—compounds with identical molecular formulas but different structural arrangements—can exhibit vastly different physicochemical properties, reactivities, and biological activities. The aminobromobenzamide scaffold is a quintessential example of this principle. These molecules serve as versatile building blocks, particularly in the synthesis of heterocyclic compounds for targeted therapeutics.[1][2]
This guide provides an in-depth comparative analysis of 2-Amino-3-bromobenzamide and its key positional isomers, 2-Amino-5-bromobenzamide and 2-Amino-4-bromobenzamide. We will dissect how the seemingly minor shift of a bromine atom around the phenyl ring fundamentally alters the molecule's character, influencing everything from its melting point to its utility as a pharmacophore. This analysis is designed for researchers, scientists, and drug development professionals to inform strategic decisions in synthetic planning and lead optimization.
Comparative Physicochemical Properties: The Isomeric Fingerprint
A foundational understanding of a compound's physical properties is critical for its handling, formulation, and reaction planning. The positioning of the bromine atom relative to the electron-donating amino (-NH₂) group and the electron-withdrawing amide (-CONH₂) group creates subtle but significant differences in polarity, crystal lattice packing, and intermolecular interactions. This directly impacts properties like melting point and solubility.
The data below, compiled from various chemical databases and suppliers, highlights these distinctions.[3][4][5] Notably, the melting point varies across the isomers, reflecting differences in their solid-state packing efficiency.
| Property | This compound | 2-Amino-5-bromobenzamide | 2-Amino-4-bromobenzamide |
| CAS Number | 437998-34-0[3] | 16313-66-9[4] | 112253-70-0[6] |
| Molecular Formula | C₇H₇BrN₂O[3] | C₇H₇BrN₂O[4] | C₇H₇BrN₂O[5] |
| Molecular Weight | 215.05 g/mol [3] | 215.05 g/mol [4] | 215.05 g/mol [5] |
| Appearance | Solid[7] | White to pale-yellow powder/crystals | Solid[5] |
| Melting Point | N/A | 186-191 °C[8][9] | ~230-234 °C (for the corresponding acid) |
| Computed LogP | 1.4[3] | 1.4[4] | N/A |
| Solubility | N/A | Slightly soluble in organic solvents like ethanol and ether.[9] | N/A |
Spectroscopic Differentiation: Unambiguous Isomer Identification
While mass spectrometry will confirm the identical mass of these isomers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the definitive technique for distinguishing them. The chemical shift and splitting patterns of the aromatic protons are unique to each isomer, dictated by the electronic environment created by the three different substituents.
-
This compound : The proton at C6 will be a doublet, significantly shielded (shifted upfield) by the ortho-amino group. The protons at C4 and C5 will be a triplet and a doublet, respectively, in a more complex region.
-
2-Amino-4-bromobenzamide : The proton at C3 will be a doublet, shielded by the adjacent amino group. The proton at C5 will be a doublet of doublets, and the proton at C6 will be a doublet.
-
2-Amino-5-bromobenzamide : This isomer presents a more distinct pattern. The proton at C6 (ortho to the amino group) appears as a doublet at the most upfield position (typically around 6.6-6.8 ppm).[10] The proton at C4 (meta to both NH₂ and Br) is a doublet of doublets, and the proton at C3 (ortho to the amide and meta to NH₂) is a doublet at the most downfield position.[10]
This predictable electronic influence allows for confident structural assignment, a critical step in any synthetic workflow.
Caption: General experimental workflow for synthesis and characterization.
Comparative Reactivity: The Decisive Role of Steric Hindrance
The synthetic utility of these isomers is primarily dictated by their reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), where the carbon-bromine bond is the key reactive site.[11] The rate-determining step in these reactions is often the oxidative addition of the palladium catalyst to the C-Br bond.[11][12] The accessibility of this bond is therefore crucial.
-
This compound : The bromine atom is positioned ortho to the amino group. This proximity creates significant steric hindrance, impeding the approach of the bulky palladium catalyst. Consequently, this isomer is the least reactive and may require higher catalyst loadings, specialized ligands, or harsher reaction conditions to achieve comparable yields to its isomers.[13]
-
2-Amino-4-bromobenzamide & 2-Amino-5-bromobenzamide : In these isomers, the bromine atom is meta or para to the amino group, respectively. This removes the immediate steric clash, making the C-Br bond far more accessible for oxidative addition. These isomers are, therefore, significantly more reactive in cross-coupling reactions and are generally preferred substrates for building molecular complexity.[12][14]
Caption: Steric effects on catalyst approach for cross-coupling reactions.
Applications in Drug Development: A Tale of One Isomer
While all three isomers are valuable chemical building blocks, a review of scientific literature and patents reveals that 2-Amino-5-bromobenzamide is overwhelmingly the most utilized isomer in drug discovery.[1][9] Its favorable reactivity profile and the specific geometry it imparts to downstream products have made it a "privileged scaffold."
| Application Area | This compound | 2-Amino-5-bromobenzamide | 2-Amino-4-bromobenzamide |
| PARP Inhibitors | Limited utility due to reactivity. | Key building block for numerous clinical and pre-clinical candidates (e.g., Niraparib, Talazoparib precursors).[1] | Less common, but potentially used. |
| Antimicrobial Agents | Potential intermediate. | Used in the synthesis of novel antimicrobial and antifungal agents.[9][15] | Potential intermediate. |
| Kinase Inhibitors | Potential intermediate. | Scaffold used for developing various kinase inhibitors.[16] | Potential intermediate. |
| Other Therapeutics | General chemical intermediate.[7] | Building block for tubulin polymerization inhibitors and other anticancer agents.[1] | General chemical intermediate. |
The 2-aminobenzamide core, particularly when brominated at the 5-position, is integral to the pharmacophore of many Poly(ADP-ribose) polymerase (PARP) inhibitors. These enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with specific DNA repair deficiencies (e.g., BRCA mutations).
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are provided with detailed, self-validating steps.
Protocol 1: Synthesis of 2-Amino-5-bromobenzamide
This protocol is adapted from established literature procedures for the selective bromination of 2-aminobenzamide.[1][8]
Rationale: N-Bromosuccinimide (NBS) is an electrophilic brominating agent. The amino group of 2-aminobenzamide is a strong activating group, directing electrophilic substitution to the ortho and para positions. The para position (C5) is sterically more accessible than the ortho position (C3), leading to the preferential formation of the 5-bromo isomer. Acetonitrile is a suitable polar aprotic solvent for this transformation.
Methodology:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzamide (1.00 g, 7.34 mmol) in acetonitrile (20 mL) at ambient temperature.
-
Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.36 g, 7.70 mmol, 1.05 equiv.) to the solution in one portion.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Quenching and Precipitation: Upon completion, quench the reaction by pouring the mixture into ice-cold water (50 mL). A precipitate will form.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.
-
Purification: Wash the collected solid with cold water (2 x 10 mL). Recrystallize the crude product from acetonitrile or an ethanol/water mixture to afford 2-amino-5-bromobenzamide as a light-yellow solid.
-
Validation: Dry the purified product under vacuum. Determine the melting point and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: ¹H NMR Characterization
Rationale: This protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum to confirm the isomeric identity of the synthesized product. DMSO-d₆ is a common solvent for benzamides due to their good solubility and the ability to observe the exchangeable amide and amine protons.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified aminobromobenzamide isomer and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Acquisition: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
Run Experiment: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction.
-
Analysis: Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm. Integrate the signals to determine the relative number of protons. Analyze the chemical shifts (ppm) and coupling constants (J, in Hz) to confirm the specific isomeric structure as described in Section 2.
Conclusion: Strategic Selection is Key
The comparative analysis of this compound and its isomers, 2-Amino-4-bromobenzamide and 2-Amino-5-bromobenzamide, powerfully illustrates a core tenet of organic chemistry: structure dictates function. While sharing the same molecular formula, these compounds are not interchangeable.
-
Physicochemical Properties: Differ primarily in solid-state characteristics like melting point, which can affect handling and formulation.
-
Reactivity: The 3-bromo isomer is significantly sterically hindered, making it a challenging substrate for common cross-coupling reactions. The 4- and 5-bromo isomers are far more reactive and synthetically versatile.
-
Utility: 2-Amino-5-bromobenzamide has emerged as a privileged and highly valuable building block in modern drug discovery, most notably as a cornerstone of PARP inhibitors.[1]
For the research scientist, the choice of isomer is a strategic one. For synthetic efficiency and access to diverse chemical space via cross-coupling, the 5-bromo and 4-bromo isomers are the superior choices. The prevalence of 2-Amino-5-bromobenzamide in successful drug campaigns underscores its importance and validates the careful consideration of isomeric effects in the design of next-generation therapeutics.
References
- PubChem. (n.d.). 2-Amino-n-(4-bromophenyl)benzamide.
- PubChem. (n.d.). 2-Amino-3,5-dibromobenzamide.
- PubChem. (n.d.). 2-Amino-5-bromobenzamide.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients.
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- 3. This compound | C7H7BrN2O | CID 22931092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-bromobenzamide | C7H7BrN2O | CID 5019271 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. 2-AMINO-5-BROMOBENZAMIDE | 16313-66-9 [chemicalbook.com]
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Unveiling the Molecular Architecture of 2-Amino-3-bromobenzamide: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 2-Amino-3-bromobenzamide, a key building block in medicinal chemistry. While single-crystal X-ray crystallography stands as the gold standard for absolute structure determination, its application is contingent on the formation of high-quality crystals. Consequently, a multi-faceted approach employing various spectroscopic methods is often essential for a complete and robust structural validation.
This guide will navigate the principles and practical applications of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the context of characterizing this compound. By understanding the strengths and limitations of each technique, researchers can devise a holistic strategy for structural confirmation, ensuring the integrity of their chemical entities.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides an unparalleled, atom-by-atom view of a molecule's structure in the solid state. The technique relies on the diffraction of X-rays by a crystalline lattice, which generates a unique diffraction pattern. Mathematical analysis of this pattern allows for the reconstruction of an electron density map, from which the precise coordinates of each atom can be determined. This method yields highly accurate bond lengths, bond angles, and torsional angles, providing definitive proof of a molecule's constitution and conformation.
While a definitive crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), the crystallographic data for the closely related precursor, 2-amino-3-bromobenzoic acid, serves as an excellent illustrative example of the detailed information that can be obtained.
Illustrative Crystallographic Data for 2-Amino-3-bromobenzoic Acid
| Parameter | Value |
| Chemical Formula | C₇H₆BrNO₂ |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/n 1 |
| a (Å) | 12.0600(6) |
| b (Å) | 3.9089(2) |
| c (Å) | 15.9816(7) |
| β (°) | 90.836(4) |
| Volume (ų) | 753.3 |
| Z | 4 |
| R-factor (%) | 2.2 |
This data for 2-amino-3-bromobenzoic acid demonstrates the high precision achievable with X-ray crystallography.
Experimental Workflow for X-ray Crystallography
The journey from a powdered sample to a refined crystal structure is a meticulous process.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Step-by-Step Protocol:
-
Crystallization: The first and often most challenging step is to grow single crystals of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture. For this compound, solvents such as ethanol, methanol, or acetone could be explored.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved to generate an initial electron density map. An atomic model is built into the electron density and refined to best fit the experimental data.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Complementary Spectroscopic Techniques
While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques offer valuable information about the structure in solution and confirm the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
¹H NMR Spectroscopy: This technique probes the hydrogen atoms in a molecule. The chemical shift of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, one would expect to see distinct signals for the aromatic protons and the amide and amine protons.
¹³C NMR Spectroscopy: This technique provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for the determination of the number of different carbon environments.
Typical Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Important parameters to set include the number of scans, relaxation delay, and spectral width.
-
Data Processing: Process the raw data by Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific atoms in the molecule.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amine and amide groups, the C=O stretch of the amide, and C-H and C=C vibrations of the aromatic ring.
Typical Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or ATR accessory) or as a solution.
-
Data Acquisition: Place the sample in the spectrometer and record the IR spectrum.
-
Spectral Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and can also offer information about its structure through the analysis of fragmentation patterns.
For this compound (C₇H₇BrN₂O), the molecular ion peak would be expected at m/z 214 and 216 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom.
Typical Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).
-
Ionization: The sample is ionized using one of a variety of techniques (e.g., electron ionization or electrospray ionization).
-
Mass Analysis: The ions are separated according to their mass-to-charge ratio by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
A Comparative Analysis of Structural Elucidation Techniques
| Technique | Information Provided | Strengths | Limitations | Application to this compound |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing | Unambiguous structure determination | Requires high-quality single crystals, provides solid-state structure only | Would provide the definitive structure if suitable crystals can be grown. |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, stereochemistry in solution | Provides detailed structural information in solution, non-destructive | Lower sensitivity than MS, complex spectra for large molecules | Essential for confirming the carbon-hydrogen framework and connectivity. |
| IR Spectroscopy | Presence of functional groups | Rapid, simple, and inexpensive | Provides limited information on the overall structure | Confirms the presence of the amine, amide, and aromatic functionalities. |
| Mass Spectrometry | Molecular weight, elemental composition (high resolution), fragmentation patterns | High sensitivity, provides molecular formula | Does not provide stereochemical information, fragmentation can be complex | Confirms the molecular weight and the presence of bromine. |
The Synergy of a Multi-Technique Approach
The structural elucidation of a molecule like this compound is most robust when a combination of analytical techniques is employed. While the quest for a single crystal for X-ray analysis is paramount for absolute proof of structure, the collective evidence from NMR, IR, and MS provides a comprehensive and self-validating dataset.
Caption: A logical workflow for the comprehensive structural elucidation of a small molecule.
By integrating the data from these orthogonal techniques, researchers can be highly confident in the identity and structure of their compounds, a critical prerequisite for advancing any drug discovery program.
References
- Bentivoglio, G., Nerdinger, S., Kahlenberg, V., Laus, G., & Schottenberger, H. (2010). Crystal structure of 2-amino-3-bromobenzoic acid, C7H6BrNO2, at 173 K. Zeitschrift für Kristallographie-New Crystal Structures, 225(2), 267-268. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
In the landscape of medicinal chemistry and drug development, the benzamide scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] Its versatility allows for a wide range of chemical modifications that can significantly modulate biological activity. This guide provides an in-depth comparative analysis of 2-Amino-3-bromobenzamide and other closely related benzamides, offering objective experimental data and insights to inform research and development in this critical area. We will delve into their synthesis, physicochemical properties, and critically, their comparative performance as enzyme inhibitors, with a particular focus on Poly(ADP-ribose) polymerase (PARP).
Introduction to the Benzamide Scaffold: A Cornerstone in Medicinal Chemistry
The benzamide moiety, consisting of a benzene ring linked to a carboxamide group, is a fundamental building block in the design of bioactive molecules.[2] This structural motif is prevalent in a diverse array of pharmaceuticals, targeting indications from oncology to central nervous system disorders.[3] The ability to readily introduce substituents onto both the aromatic ring and the amide nitrogen allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it an attractive scaffold for structure-activity relationship (SAR) studies.[4]
This guide will focus on a comparative analysis of three key substituted benzamides:
-
This compound: The primary subject of this guide, a halogenated aminobenzamide with emerging interest in chemical synthesis and as a potential pharmacophore.
-
3-Aminobenzamide: A well-established and extensively studied PARP inhibitor, often used as a benchmark compound in related research.[5]
-
2-Amino-5-chlorobenzamide: Another halogenated aminobenzamide, providing a valuable structural comparison to understand the impact of substituent positioning on activity.
Physicochemical Properties: The Foundation of Biological Activity
The physicochemical properties of a compound, such as its solubility, lipophilicity (LogP), and acidity/basicity (pKa), are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its biological efficacy. A comparative analysis of these properties is crucial for the rational design of drug candidates.
| Property | This compound | 3-Aminobenzamide | 2-Amino-5-chlorobenzamide |
| Molecular Formula | C₇H₇BrN₂O | C₇H₈N₂O | C₇H₇ClN₂O |
| Molecular Weight | 215.05 g/mol [6] | 136.15 g/mol [7] | 170.60 g/mol [1] |
| Melting Point | Not available | 115-116 °C[7] | 168-175 °C[8] |
| LogP (calculated) | 1.85[6] | -0.33[7] | Not available |
| pKa | Not available | Not available | Not available |
| Solubility | Not available | Soluble in water to 100 mM, DMSO (30 mg/ml), and ethanol.[9] | Not available |
Expert Insights on Physicochemical Properties:
The presence of a bromine atom in this compound significantly increases its molecular weight compared to 3-Aminobenzamide and 2-Amino-5-chlorobenzamide. The calculated LogP of 1.85 for this compound suggests a higher lipophilicity compared to the more polar 3-Aminobenzamide (LogP -0.33).[6][7] This difference in lipophilicity can have profound implications for cell membrane permeability and interaction with hydrophobic binding pockets of target proteins. The higher melting point of 2-Amino-5-chlorobenzamide suggests stronger intermolecular forces in its crystal lattice compared to 3-Aminobenzamide.[7][8]
Synthesis of Substituted Benzamides: Strategies and Methodologies
The synthetic accessibility of a compound is a critical consideration in drug development. Fortunately, a variety of robust methods exist for the synthesis of substituted benzamides.
General Synthetic Routes
A common and versatile approach for the synthesis of aminobenzamides involves the amidation of the corresponding aminobenzoic acid or its activated derivative. For halogenated aminobenzamides, the halogen can be introduced either before or after the formation of the amide bond, depending on the desired regioselectivity and the stability of the intermediates.
Experimental Protocol: Synthesis of 2-Amino-5-chlorobenzamide
This protocol describes a two-step synthesis of 2-Amino-5-chlorobenzamide starting from methyl anthranilate.[1]
Step 1: Chlorination of Methyl Anthranilate
-
Rationale: This step introduces the chlorine atom at the 5-position of the benzene ring. The use of a mild chlorinating agent and low temperature helps to control the regioselectivity of the reaction.
-
Procedure:
-
Dissolve methyl anthranilate in a suitable organic solvent.
-
Cool the solution to below -5 °C.
-
Slowly add a solution of sodium hypochlorite and glacial acetic acid as the chlorinating agent.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, separate the organic phase and dry it to obtain methyl 2-amino-5-chlorobenzoate.
-
Step 2: Ammonolysis of Methyl 2-amino-5-chlorobenzoate
-
Rationale: This step converts the methyl ester to the primary amide. The reaction is typically carried out under pressure to facilitate the reaction with ammonia.
-
Procedure:
-
Place methyl 2-amino-5-chlorobenzoate and aqueous ammonia in a high-pressure autoclave.
-
Heat the mixture to 100-150 °C under a pressure of 2-4 MPa for 12 hours.
-
After cooling, collect the crystalline product.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.[1] The final product yield is reported to be above 85%.[1]
-
Synthesis of this compound
Caption: A plausible synthetic route to this compound.
Comparative Performance as PARP Inhibitors
A significant area of interest for benzamide derivatives is their ability to inhibit Poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors have emerged as a crucial class of targeted therapies in oncology, particularly for cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[10]
Mechanism of PARP Inhibition
PARP enzymes play a critical role in the repair of single-strand DNA breaks. When these breaks occur, PARP1 binds to the damaged DNA and synthesizes long chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins. Benzamide-based PARP inhibitors act as competitive inhibitors by binding to the nicotinamide-binding pocket of the PARP catalytic domain, preventing the synthesis of PAR and thereby stalling the DNA repair process.[10] This leads to the accumulation of unrepaired single-strand breaks, which are converted into more lethal double-strand breaks during DNA replication. In cancer cells with defective homologous recombination repair (such as those with BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.
Caption: Mechanism of PARP inhibition by benzamide derivatives.
Comparative Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an enzyme inhibitor. The lower the IC50 value, the more potent the inhibitor. The following table summarizes the reported IC50 values for various benzamide-based PARP inhibitors. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | PARP1 IC50 (nM) | Cell Line/System | Reference |
| 3-Aminobenzamide | ~50 | CHO cells | [11] |
| Olaparib | 1-5 | Cell-free assays | [12] |
| Rucaparib | 1.4 | Cell-free assays | [12] |
| Niraparib | 3.8 | Cell-free assays | [12] |
| Talazoparib | 0.57 | Cell-free assays | [12] |
Expert Insights on Inhibitory Potency:
Experimental Protocol: PARP Inhibition Assay (Fluorometric)
This protocol outlines a general method for determining the PARP1 inhibitory activity of test compounds.
Materials:
-
Recombinant PARP1 enzyme
-
Activated DNA
-
β-NAD+
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
PARP Assay Buffer
-
96-well microtiter plate (black)
-
Fluorescent plate reader
Procedure:
-
Rationale: This assay measures the activity of PARP1 by detecting the consumption of its substrate, NAD+. A proprietary developer reagent generates a fluorescent signal that is inversely proportional to PARP1 activity.
-
Assay Setup:
-
Prepare serial dilutions of the test compounds in PARP Assay Buffer.
-
To each well of the 96-well plate, add the PARP Assay Buffer, activated DNA, and the test compound dilutions.
-
Initiate the reaction by adding a solution of PARP1 enzyme and β-NAD+.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Signal Development: Add the developer reagent to each well and incubate for an additional 15-30 minutes.
-
Measurement: Read the fluorescence intensity using a fluorescent plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Comparative Cytotoxicity in Cancer Cell Lines
The ultimate goal of developing PARP inhibitors is to selectively kill cancer cells. Therefore, evaluating the cytotoxic effects of these compounds on various cancer cell lines is a critical step in the drug development process.
Rationale for Cell Line Selection
The choice of cancer cell lines for cytotoxicity testing is crucial and should be guided by the mechanism of action of the drug. For PARP inhibitors, it is particularly important to use cell lines with known DNA repair deficiencies, such as those with BRCA1 or BRCA2 mutations.[13] Comparing the cytotoxicity in BRCA-deficient cells to that in BRCA-proficient (wild-type) cells can demonstrate the synthetic lethal effect. Isogenic cell line pairs, where a BRCA mutation has been introduced into a wild-type background, provide a particularly robust model for these studies.[14]
Comparative Cytotoxicity Data
The following table presents a summary of the cytotoxic activity of various N-substituted benzamides in different cancer cell lines. Direct comparative data for this compound is limited.
| Compound | Cell Line (Cancer Type) | IC50 (µM) | Reference |
| Olaparib | Varies (e.g., breast, ovarian) | 0.6 - 19.8 | [15] |
| bis-benzamide analog | PCa (Prostate cancer) | 0.016 | [16] |
| N-(phenylcarbamoyl)benzamide | HeLa (Human cervical cancer) | IC80: 800 | [16] |
Expert Insights on Cytotoxicity:
The data clearly demonstrates that the cytotoxic potency of benzamide derivatives can vary significantly depending on the specific substitutions and the cancer cell line being tested. The bis-benzamide analog shows remarkable potency in a prostate cancer cell line, highlighting the potential for developing highly active compounds through structural modifications.[16] The wide range of IC50 values for Olaparib across different cell lines underscores the importance of testing compounds in a panel of well-characterized cell lines to understand their spectrum of activity.[15] The cytotoxicity of this compound would need to be experimentally determined in relevant cancer cell lines, particularly those with and without BRCA mutations, to assess its potential as an anti-cancer agent.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess cell viability and cytotoxicity.
Procedure:
-
Rationale: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., this compound) and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
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- 4. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Spectroscopic Analysis of 2-Amino-3-bromobenzamide and Its Derivatives
Introduction
In the landscape of modern medicinal chemistry and materials science, substituted benzamides serve as foundational scaffolds for a vast array of functional molecules. Among these, 2-Amino-3-bromobenzamide is a particularly valuable synthetic intermediate. Its unique arrangement of an amine, a bromine atom, and an amide group on an aromatic ring provides multiple reactive sites for derivatization, making it a key building block for pharmaceuticals, including PARP inhibitors and other targeted therapies.
A thorough understanding of the spectroscopic characteristics of this core molecule and its derivatives is paramount for researchers. It enables accurate reaction monitoring, robust quality control, and unambiguous structural elucidation. This guide offers a comprehensive spectroscopic comparison of this compound and its derivatives, grounded in fundamental principles and supported by experimental data. We will explore how structural modifications influence the spectral output across Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), providing the in-depth insights required for advanced research and development.
Core Structures and Derivatives
The functional versatility of this compound stems from its distinct chemical moieties. The primary amine (-NH₂) and the amide (-CONH₂) can be readily modified, while the bromine atom facilitates cross-coupling reactions to introduce further complexity. This guide will focus on the parent compound and representative derivatives that illustrate common synthetic modifications.
Caption: Structural relationship between the parent this compound and its common derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecular framework.
Expertise & Rationale
In ¹H NMR, the chemical shift (δ) of protons is highly sensitive to their electronic environment. Protons on an aromatic ring typically resonate between 6.5-8.0 ppm.[1][2] The presence of both an electron-donating group (-NH₂) and an electron-withdrawing group (-CONH₂) creates a distinct pattern. The amide protons often appear as two separate signals due to the restricted rotation around the C-N bond, a classic indicator of amide functionality. For ¹³C NMR, aromatic carbons appear in the 120-150 ppm region, and the carbonyl carbon is significantly downfield.[1][3]
Comparative Analysis
-
This compound (Parent):
-
¹H NMR: Expect three distinct aromatic protons in the approximate range of δ 6.7-7.6 ppm. The proton ortho to the amine will be the most shielded (lowest ppm), while the proton ortho to the amide will be the most deshielded (highest ppm). The primary amine (-NH₂) protons will appear as a single broad peak, while the primary amide (-CONH₂) protons will typically present as two separate broad singlets.
-
¹³C NMR: Six unique aromatic carbon signals are expected between ~115-150 ppm. The carbon bearing the amino group (C2) will be shifted upfield relative to a standard benzene ring, while the carbon bearing the bromine (C3) will also be in this region. The carbonyl carbon of the amide will be significantly deshielded, appearing around 168-170 ppm.
-
-
N-Substituted Derivatives (e.g., 2-Amino-3-bromo-N-phenylbenzamide):
-
¹H NMR: The two amide protons are replaced by a single N-H proton, which will be further downfield (δ > 8.5 ppm) and will couple to the protons on the new phenyl ring. Additional signals for the N-phenyl group will appear in the aromatic region.
-
¹³C NMR: The spectrum will become more complex with the addition of signals from the N-phenyl ring. The amide carbonyl signal may shift slightly depending on the electronic nature of the substituent.
-
-
Ring-Substituted Derivatives (e.g., 2-Amino-3-bromo-5-nitrobenzamide):
-
¹H NMR: The introduction of a strong electron-withdrawing nitro group will deshield all remaining aromatic protons, causing a significant downfield shift. For a 5-nitro derivative, the protons at positions 4 and 6 would become highly deshielded doublets.
-
¹³C NMR: The aromatic carbon signals will shift, with carbons ortho and para to the new nitro group being significantly deshielded.
-
Data Summary: NMR
| Compound | Aromatic Protons (δ, ppm) | -NH₂ Protons (δ, ppm) | Amide Protons (δ, ppm) | Carbonyl Carbon (δ, ppm) |
| This compound | ~ 6.7 - 7.6 (3H, m) | ~ 5.0-6.0 (2H, br s) | ~ 7.5 & 8.0 (2H, br s) | ~ 169.0 |
| N-Phenyl Derivative (Predicted) | ~ 6.8 - 8.2 (8H, m) | ~ 5.0-6.0 (2H, br s) | ~ 9.5 (1H, br s) | ~ 167.5 |
| 5-Nitro Derivative (Predicted) | ~ 7.8 - 8.5 (2H, m) | ~ 6.0-7.0 (2H, br s) | ~ 8.0 & 8.5 (2H, br s) | ~ 168.0 |
Note: Predicted values are illustrative and can vary based on solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups by measuring their characteristic vibrational frequencies. For benzamides, the N-H and C=O stretching regions are particularly informative.
Expertise & Rationale
The primary amide group (-CONH₂) gives rise to several characteristic absorptions, most notably the C=O stretch (Amide I band) and the N-H bend (Amide II band).[4] The primary amine (-NH₂) shows a characteristic pair of N-H stretching bands. The positions of these bands are sensitive to hydrogen bonding and the electronic effects of other substituents on the ring. For instance, electron-withdrawing groups tend to increase the C=O bond order and shift the Amide I band to a higher wavenumber (frequency).[5][6]
Comparative Analysis
-
This compound (Parent):
-
N-H Stretch: Two sharp-to-medium bands around 3450-3300 cm⁻¹ for the asymmetric and symmetric stretches of the -NH₂ group. Additionally, two bands for the primary amide N-H stretches will appear near 3350 and 3180 cm⁻¹.
-
C=O Stretch (Amide I): A very strong, sharp absorption around 1660-1640 cm⁻¹.
-
N-H Bend (Amide II): A strong absorption near 1620-1590 cm⁻¹, often coupled with aromatic C=C vibrations.
-
-
N-Substituted Derivatives (e.g., N-Phenyl):
-
The pair of primary amide N-H stretching bands is replaced by a single, sharper N-H stretch for the secondary amide around 3300 cm⁻¹.
-
The Amide II band, which involves N-H bending, shifts to a lower frequency (~1550-1510 cm⁻¹).[4]
-
-
Amine-Modified Derivatives (e.g., 2-Acetamido-3-bromobenzamide):
-
The primary amine N-H stretches disappear and are replaced by a secondary amide N-H stretch (~3300 cm⁻¹).
-
A second, distinct C=O stretch from the new acetyl group will appear at a higher frequency (~1690 cm⁻¹).
-
Data Summary: IR
| Compound | -NH₂ Stretch (cm⁻¹) | Amide N-H Stretch (cm⁻¹) | C=O Stretch (Amide I) (cm⁻¹) |
| This compound | ~ 3450, 3350 | ~ 3350, 3180 | ~ 1654 |
| N-Phenyl Derivative (Predicted) | ~ 3450, 3350 | ~ 3300 | ~ 1650 |
| 5-Nitro Derivative (Predicted) | ~ 3470, 3360 | ~ 3360, 3190 | ~ 1675 (+ NO₂ bands ~1530, 1350) |
Note: Literature value for a similar 2-aminobenzamide derivative C=O stretch is 1654 cm⁻¹.[7]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the elemental composition and fragmentation of a molecule. For halogenated compounds, MS is exceptionally powerful.
Expertise & Rationale
The most telling feature for any compound containing a single bromine atom is the isotopic signature. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[8][9] This results in two peaks in the mass spectrum for the molecular ion (M⁺) and any bromine-containing fragments: a peak at mass M and another at M+2, with nearly equal intensity. This provides an unmistakable confirmation of the presence of one bromine atom.[10][11] Common fragmentation pathways for benzamides include the cleavage of the C-N bond (loss of -NH₂) and the cleavage of the aryl-carbonyl bond.
Comparative Analysis
-
This compound (Parent):
-
Molecular Ion: A prominent molecular ion peak (M⁺) will be observed as a pair of peaks of nearly equal intensity at m/z 214 and 216 (for C₇H₇⁷⁹BrN₂O and C₇H₇⁸¹BrN₂O).
-
Fragmentation: Key fragments would include the loss of the amide group [M-CONH₂]⁺ and the benzoyl cation fragment [C₇H₅BrNO]⁺.
-
-
N-Substituted Derivatives (e.g., N-Phenyl):
-
The molecular weight will increase accordingly. For an N-phenyl derivative, the M⁺/M+2 peaks would be at m/z 290/292.
-
Fragmentation will now involve the substituted amide, leading to fragments containing the N-phenyl moiety.
-
-
Ring-Substituted Derivatives (e.g., 5-Nitro):
-
The molecular weight will increase by the mass of the nitro group (45 Da). The M⁺/M+2 peaks would be at m/z 259/261.
-
The fragmentation pattern may be influenced by the nitro group, which can undergo its own characteristic fragmentations (e.g., loss of NO or NO₂).
-
Data Summary: MS
| Compound | Molecular Formula | Calculated M⁺ (m/z) | Key Feature |
| This compound | C₇H₇BrN₂O | 213.97 | M⁺/M+2 peaks at m/z 214/216 (1:1 ratio) |
| N-Phenyl Derivative (Predicted) | C₁₃H₁₁BrN₂O | 289.99 | M⁺/M+2 peaks at m/z 290/292 (1:1 ratio) |
| 5-Nitro Derivative (Predicted) | C₇H₆BrN₃O₃ | 258.96 | M⁺/M+2 peaks at m/z 259/261 (1:1 ratio) |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions in conjugated systems.
Expertise & Rationale
Aromatic compounds like benzamides exhibit strong UV absorption due to π → π* transitions within the benzene ring and the conjugated amide group.[12][13] The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are affected by substituents. Auxochromes like -NH₂ cause a bathochromic (red) shift to longer wavelengths, while extending conjugation (e.g., adding an N-phenyl group) also results in a significant red shift.
Comparative Analysis
-
This compound (Parent):
-
Will likely show two main absorption bands characteristic of a substituted benzene ring, typically one around 200-250 nm and a second, less intense band at a longer wavelength (~280-320 nm).
-
-
N-Substituted Derivatives (e.g., N-Phenyl):
-
The extended conjugation from the second phenyl ring will cause a bathochromic shift in the λ_max values compared to the parent compound.
-
-
Ring-Substituted Derivatives (e.g., 5-Nitro):
-
The nitro group, a strong chromophore, will introduce new electronic transitions and cause a significant bathochromic shift, potentially pushing the absorption into the near-visible region.
-
Data Summary: UV-Vis
| Compound | Expected λ_max Range (nm) | Key Influence of Substitution |
| This compound | ~240-250 and ~300-320 | Baseline spectrum from the substituted benzene core. |
| N-Phenyl Derivative (Predicted) | ~260-280 and ~330-350 | Bathochromic shift due to extended π-conjugation. |
| 5-Nitro Derivative (Predicted) | ~270-290 and ~360-400 | Significant bathochromic shift due to the powerful nitro chromophore. |
Experimental Protocols & Workflows
Reproducible and high-quality data is contingent on meticulous experimental protocol. The following sections detail standard operating procedures for the spectroscopic analysis of benzamide solids.
Caption: General experimental workflow for spectroscopic analysis.
Protocol 1: NMR Data Acquisition (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of the benzamide sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of amides and to slow the exchange of labile N-H protons, resulting in sharper peaks.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the probe to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are required.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. For ¹H NMR, integrate the peaks to determine proton ratios. Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).
Protocol 2: FT-IR Data Acquisition (KBr Pellet)
-
Sample Preparation: Add approximately 1-2 mg of the solid benzamide sample to an agate mortar. Add ~100 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grinding: Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the particle size; smaller particles reduce scattering of the IR beam.[14]
-
Pressing the Pellet: Transfer a small amount of the powder into a pellet press die. Assemble the press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Spectrum Collection: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment first, which will be automatically subtracted from the sample spectrum.[4][15]
Protocol 3: UV-Vis Data Acquisition
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). From this stock, prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) to ensure the absorbance falls within the linear range of the instrument (0.1 - 1.0 AU).
-
Instrument Setup: Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as the reference/blank. Fill the other with the sample solution.
-
Spectrum Collection: Place the cuvettes in the spectrophotometer. First, run a baseline correction with the blank cuvette in both the sample and reference beams.
-
Data Acquisition: Scan the sample over a specified wavelength range (e.g., 200-500 nm) to record the absorption spectrum and identify the λ_max values.[15]
Conclusion
The spectroscopic analysis of this compound and its derivatives is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy maps the precise proton and carbon framework, IR spectroscopy confirms the presence and electronic environment of key functional groups, mass spectrometry provides definitive molecular weight and elemental composition through its unique bromine isotope pattern, and UV-Vis spectroscopy sheds light on the electronic properties of the conjugated system. By systematically comparing the spectra of a parent compound with its derivatives, researchers can confidently track chemical transformations, confirm the identity of newly synthesized molecules, and gain a deeper understanding of structure-property relationships essential for the development of new therapeutics and materials.
References
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Introduction: The Benzamide Scaffold as a Cornerstone in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of 2-Amino-3-bromobenzamide Analogues
In the landscape of drug discovery, certain molecular frameworks repeatedly emerge as foundations for potent and selective therapeutic agents. These are often referred to as "privileged structures," and the benzamide scaffold is a quintessential example. Its derivatives are known to exhibit a vast spectrum of pharmacological effects, including anticancer, antimicrobial, analgesic, and anti-inflammatory activities.[1][2] A significant portion of top-selling pharmaceuticals incorporate the amide functional group, underscoring its importance in modern medicine.[1]
Within this broad class, the 2-aminobenzamide core has garnered substantial attention as a key pharmacophore, particularly in the design of targeted enzyme inhibitors. Notably, this structure is central to a class of anticancer agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors.[3] These drugs exploit a concept called "synthetic lethality" to selectively kill cancer cells with specific DNA repair defects, such as mutations in the BRCA1 or BRCA2 genes.[3][4]
This guide provides a comprehensive comparison of the biological activities of 2-aminobenzamide analogues, with a particular focus on the influence of substitutions, such as the 3-bromo group. We will delve into their anticancer and antimicrobial properties, elucidate the critical structure-activity relationships (SAR) that dictate their efficacy, and provide detailed, field-proven experimental protocols for their biological assessment.
Comparative Biological Activities & Structure-Activity Relationship (SAR)
The biological activity of a 2-aminobenzamide analogue is profoundly influenced by the nature and position of substituents on the aromatic ring and the benzamide nitrogen. The following sections compare the anticancer and antimicrobial activities of various analogues, drawing insights into the SAR that drives their therapeutic potential.
Anticancer Activity: Targeting DNA Repair and Beyond
The most prominent anticancer mechanism for 2-aminobenzamide analogues is the inhibition of PARP enzymes.[3] PARP1, in particular, is a critical enzyme in the repair of DNA single-strand breaks (SSBs).[5] When PARP is inhibited, these SSBs persist and are converted into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutated BRCA genes, the HR pathway is deficient. The simultaneous loss of both PARP-mediated SSB repair and HR-mediated DSB repair leads to catastrophic genomic instability and selective cancer cell death—a classic example of synthetic lethality.[4]
Visualizing the Mechanism: PARP Inhibition and Synthetic Lethality
Caption: The synthetic lethality mechanism of PARP inhibitors in BRCA-deficient cancer cells.
The table below summarizes the cytotoxic activity of representative benzamide analogues against various human cancer cell lines.
| Compound ID | Core Structure | Key Substituents | Target Cell Line | IC50 (µM) | Reference |
| Analogue 1 | N-(3-(2-acetamidothiazol-4-yl)phenyl)benzamide | 3-Fluoro on benzamide | HT29 (Colon) | 6.31 | [6] |
| Analogue 2 | N-(3-(2-acetamidothiazol-4-yl)phenyl)benzamide | 3-Fluoro on benzamide | A549 (Lung) | 7.98 | [6] |
| Analogue 3 | Thieno[2,3-d]pyrimidine | Sulfadoxine moiety | MCF7 (Breast) | 22.12 | [7] |
| Analogue 4 | Thieno[2,3-d]pyrimidine | Sulfadimidine moiety | MCF7 (Breast) | 22.52 | [7] |
| Reference Drug | Doxorubicin | - | MCF7 (Breast) | 30.40 | [7] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Benzamide Core: The 2-aminobenzamide moiety is crucial for interacting with the catalytic domain of PARP. The carbonyl group often coordinates with the zinc ion in the active site, while the amino group can form key hydrogen bonds.[8]
-
Ring Substituents: Halogenation on the benzamide ring, such as the 3-bromo or 3-fluoro group, can significantly enhance potency.[6] This is often attributed to favorable electronic effects and the ability to occupy specific hydrophobic pockets within the enzyme's active site.
-
N-Substituents: Modifications on the benzamide nitrogen are critical for modulating activity and selectivity. The introduction of larger heterocyclic systems, as seen in thienopyrimidine derivatives, can lead to potent activity, sometimes exceeding that of standard chemotherapeutic agents like Doxorubicin.[7]
Antimicrobial Activity
Benzamide derivatives have also demonstrated a wide range of antimicrobial activities against both bacteria and fungi.[1][9] Their mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes.
The table below presents the antimicrobial activity of selected 2-aminobenzamide analogues, typically measured by the Minimum Inhibitory Concentration (MIC).
| Compound ID | Key Substituents | Microorganism | MIC (µg/mL) | Reference |
| Analogue 5a | N-(substituted)benzamide | Bacillus subtilis | 6.25 | [1] |
| Analogue 5a | N-(substituted)benzamide | Escherichia coli | 3.12 | [1] |
| Analogue 6b | N-(substituted)benzamide | Escherichia coli | 3.12 | [1] |
| Analogue 6c | N-(substituted)benzamide | Bacillus subtilis | 6.25 | [1] |
| Analogue 5 | 2-Amino-N-(4-chlorophenyl)benzamide | Aspergillus fumigatus | Excellent Activity* | [10][11] |
*Note: The reference indicates excellent activity, more potent than the standard Clotrimazole, but does not provide a specific MIC value.[11]
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
Lipophilicity and Permeability: The overall lipophilicity of the molecule, influenced by various substituents, plays a key role in its ability to penetrate microbial cell walls and membranes.
-
Pharmacophore Sites: Specific substitutions can create "pharmacophore sites" that interact with microbial targets. For example, in one study, a 2-amino-N-(4-chlorophenyl)benzamide derivative showed excellent antifungal activity, suggesting the chlorophenyl group is critical for its action.[10][11]
-
N-Propyl Imidazole Moiety: In a series of 2-aminobenzothiazoles, an N-propyl imidazole group was found to be critical for antibacterial activity against S. aureus. Its removal led to a significant loss of potency, highlighting the importance of specific side chains for target engagement.[12]
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of biological data, standardized and validated protocols are essential. Here, we provide detailed, step-by-step methodologies for assessing the cytotoxic and antimicrobial activities of this compound analogues.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol is a cornerstone for determining the half-maximal inhibitory concentration (IC50) of a compound against adherent cancer cell lines.[13]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[14] In viable cells, mitochondrial succinate dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to a purple, insoluble formazan.[14] The amount of formazan produced is directly proportional to the number of living cells. By dissolving the formazan crystals and measuring the absorbance, one can quantify cell viability.[15][16]
Visualizing the Workflow: MTT Assay Protocol
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells (e.g., MCF-7, A549) using trypsin.
-
Count the cells and adjust the concentration to 5-10 x 10⁴ cells/mL in the appropriate culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well microtiter plate (yielding 5,000-10,000 cells/well).[14] Leave peripheral wells filled with sterile PBS to minimize edge effects.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 2-aminobenzamide analogue in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., from 0.01 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells for "untreated control" (medium with DMSO vehicle) and "blank" (medium only).
-
Incubate the plate for an additional 48 to 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
After incubation, carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10-15 minutes on a shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[14]
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
-
Plot the % Viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration that inhibits cell growth by 50%.[13][17]
-
Conclusion
The this compound scaffold and its analogues represent a highly versatile and promising class of compounds in medicinal chemistry. Their potent biological activities, particularly as anticancer agents via PARP inhibition and as broad-spectrum antimicrobial agents, make them attractive candidates for further development. A thorough understanding of their structure-activity relationships is paramount for the rational design of new derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for the consistent and reliable assessment of these biological activities, ensuring that researchers and drug development professionals can effectively advance these promising molecules from the laboratory toward clinical application.
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- Cytotoxicity Assays. Thermo Fisher Scientific.
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- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). MDPI.
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literature review of the applications of substituted 2-aminobenzamides
An In-Depth Guide to the Applications of Substituted 2-Aminobenzamides: A Comparative Analysis for Drug Discovery Professionals
The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, serving as a foundational building block for a diverse array of biologically active compounds.[1] Its unique arrangement, featuring an aniline-type amino group and a primary amide ortho to each other on a benzene ring, provides an excellent platform for developing targeted therapeutics. The amino and amide groups can engage in crucial hydrogen bonding interactions with biological targets, while the aromatic ring offers a template for substitutions that can fine-tune potency, selectivity, and pharmacokinetic properties.[2]
This guide offers a comprehensive literature review and comparative analysis of substituted 2-aminobenzamides, focusing on their most significant applications in drug discovery. We will delve into their roles as anticancer, antimicrobial, and anticonvulsant agents, providing comparative data, structure-activity relationship (SAR) insights, and detailed experimental protocols to support researchers in this field.
Anticancer Applications: Targeting Key Regulatory Enzymes
The most extensively studied application of 2-aminobenzamide derivatives is in oncology, where they have proven to be highly effective modulators of enzymes critical to cancer cell survival and proliferation.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a central role in the epigenetic regulation of gene expression.[2] By removing acetyl groups from histones, HDACs promote a more compact chromatin structure, leading to transcriptional repression. In many cancers, HDACs are dysregulated, causing the silencing of tumor suppressor genes.[2]
The 2-aminobenzamide moiety functions as an exceptional zinc-binding group (ZBG), capable of chelating the Zn²⁺ ion within the catalytic active site of HDAC enzymes, thereby inhibiting their function.[3][4] This mechanism is a cornerstone of their anticancer effect. Compared to hydroxamate-based HDAC inhibitors, 2-aminobenzamide derivatives often exhibit improved selectivity for Class I HDACs and potentially lower toxicity.[5]
Structure-Activity Relationship (SAR) and Pharmacophore Model
A well-established pharmacophore model for 2-aminobenzamide-based HDAC inhibitors consists of three key components:
-
Zinc-Binding Group (ZBG): The 2-aminobenzamide core.
-
Linker: A connecting chain of variable length and composition.
-
Capping Group: Typically a larger, often aromatic, moiety that interacts with residues at the surface of the enzyme's active site.
Caption: General pharmacophore model for 2-aminobenzamide HDAC inhibitors.
Modifications to these components dramatically influence activity. For instance, adding an aromatic group (e.g., thienyl or phenyl) to the 5-position of the 2-aminobenzamide ring can enhance selectivity towards HDAC1 and HDAC2 by occupying an internal cavity near the catalytic region.[3]
Comparative Performance of Substituted 2-Aminobenzamides as HDAC Inhibitors
The table below summarizes the in vitro activity of several representative 2-aminobenzamide derivatives against Class I HDACs and various cancer cell lines.
| Compound ID | Key Structural Features | HDAC1 (IC₅₀, nM) | HDAC2 (IC₅₀, nM) | HDAC3 (IC₅₀, nM) | Cell Line (GI₅₀, µM) | Reference |
| Entinostat (MS-275) | Pyridine-containing linker, 4-aminomethyl cap | 160 | 250 | 1600 | HCT116 (0.8) | [3] |
| Chidamide | Approved drug, N-(2-aminophenyl)-benzamide core | 95 | 160 | 67 | A549, SF268 | [6] |
| Compound 7h | N-(2-aminophenyl)-2-methylquinoline-4-carboxamide | Pan-HDAC Inhibitor | Pan-HDAC Inhibitor | Pan-HDAC Inhibitor | HCT116 (2.4) | [7] |
| Pyrazine-linked series | Pyrazine linker, various caps | Varies (nM range) | Varies (nM range) | Varies (nM range) | Leukemia cells | [3] |
Experimental Protocol: In Vitro HDAC Inhibition Assay
This protocol describes a typical fluorometric assay to determine the IC₅₀ values of test compounds against Class I HDACs.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Dilute recombinant human HDAC1, HDAC2, or HDAC3 enzyme in assay buffer.
-
Prepare a stock solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Prepare a developer solution containing a protease (e.g., trypsin) and a stop solution (e.g., containing a potent HDAC inhibitor like Trichostatin A).
-
Serially dilute the test 2-aminobenzamide derivatives in DMSO and then in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the diluted test compound solution.
-
Add 50 µL of the diluted enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow compound-enzyme interaction.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.
-
Incubate at 37°C for 60 minutes.
-
-
Signal Development and Detection:
-
Stop the reaction by adding 100 µL of the developer solution.
-
Incubate at room temperature for 15-20 minutes to allow for the cleavage of the deacetylated substrate, releasing the fluorophore (AMC).
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the positive control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes essential for DNA repair, particularly single-strand break repair.[8] Inhibiting PARP in cancer cells that already have defects in other DNA repair pathways (like BRCA1/2 mutations) leads to an accumulation of lethal double-strand breaks, a concept known as synthetic lethality.[8]
The benzamide scaffold is foundational to PARP inhibitor design. The classic, first-generation PARP inhibitor is 3-aminobenzamide , which acts as a competitive inhibitor by mimicking the nicotinamide moiety of PARP's substrate, NAD+.[8][9] While most development has focused on the 3-amino isomer, the shared benzamide core highlights the potential of the broader chemical class, including 2-aminobenzamide derivatives, in this therapeutic area.
Caption: Mechanism of synthetic lethality via PARP inhibition.
Experimental Protocol: PARP Activity Assay (Colorimetric)
This protocol outlines a method to measure PARP activity and the inhibitory effect of test compounds.
-
Reagent Preparation:
-
Coat a 96-well plate with histones (a substrate for PARP) and block with BSA.
-
Prepare an assay buffer.
-
Dilute activated PARP enzyme in the assay buffer.
-
Prepare a solution of biotinylated NAD⁺.
-
Prepare serially diluted test compounds (e.g., 2-aminobenzamide derivatives).
-
-
Assay Procedure:
-
Wash the histone-coated plate.
-
Add 25 µL of the diluted test compound solution to each well.
-
Add 25 µL of the diluted PARP enzyme.
-
Initiate the reaction by adding 50 µL of the biotinylated NAD⁺ solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Wash the plate to remove unincorporated biotinylated NAD⁺.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 60 minutes.
-
Wash the plate again.
-
Add a colorimetric HRP substrate (e.g., TMB).
-
Stop the color development with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the control (no inhibitor) and plot against compound concentration to determine the IC₅₀ value.
-
Antimicrobial Applications
Several studies have explored the potential of 2-aminobenzamide derivatives as antimicrobial agents, demonstrating activity against a range of bacteria and fungi.[10][11][12][13]
Comparative Performance of 2-Aminobenzamides as Antimicrobial Agents
The antimicrobial efficacy is highly dependent on the substitution pattern. The following table presents data for selected compounds.
| Compound ID | Key Structural Features | Organism | Activity (Inhibition Zone, mm) | Reference |
| Compound 5 | N-(4-chlorophenyl)-2-aminobenzamide | Aspergillus fumigatus | Excellent (more potent than Clotrimazole) | [10][12] |
| Compound 5 | N-(4-chlorophenyl)-2-aminobenzamide | Bacillus subtilis | Moderate-Good | [10][12] |
| Compound 7 | 2-Amino-N-(p-tolyl)benzamide | Various bacteria/fungi | Low to moderate | [10] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microplate, perform a two-fold serial dilution of the compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Dilute the inoculum in the broth to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microplate containing the compound dilutions.
-
Include a positive control (microorganism, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours (for bacteria) or at an appropriate temperature for 24-48 hours (for fungi).
-
-
Determining the MIC:
-
Visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
A colorimetric indicator (e.g., resazurin) can be added to aid in determining viability.
-
Synthesis of Substituted 2-Aminobenzamides
A common and efficient method for synthesizing 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with a primary or secondary amine.[10][13] This reaction proceeds via a nucleophilic attack on the carbonyl group, followed by ring-opening and the elimination of CO₂.[10] Both conventional heating in a solvent like DMF and microwave-assisted solvent-free methods have been successfully employed.[10][13]
Caption: General workflow for the synthesis of 2-aminobenzamides from isatoic anhydride.
Experimental Protocol: General Synthesis of a N-Substituted 2-Aminobenzamide
This protocol is adapted from the conventional method described for the synthesis of compounds like 2-amino-N-(p-tolyl)benzamide.[10]
-
Reaction Setup:
-
To a solution of isatoic anhydride (1.0 eq) in dimethylformamide (DMF), add the desired substituted amine (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., benzene or ethanol) to obtain the pure N-substituted 2-aminobenzamide.
-
-
Characterization:
-
Confirm the structure of the final product using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Conclusion
The substituted 2-aminobenzamide scaffold represents a highly versatile and valuable core in modern medicinal chemistry. Its proven success as a zinc-binding pharmacophore has led to the development of potent HDAC inhibitors with significant anticancer activity. Furthermore, its utility extends to the development of antimicrobial agents and shows potential in other therapeutic areas like anticonvulsant therapy.[2][14] The straightforward and adaptable synthesis strategies further enhance its appeal for creating diverse chemical libraries for drug discovery. This guide provides a foundational comparison and methodological framework to empower researchers to further explore and exploit the rich therapeutic potential of this remarkable chemical entity.
References
- Al-Sanea, M. M., et al. (2022). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules.
- Yushyn, I., et al. (2022). 2‐Aminobenzamide derivatives as class I histone deacetylase (HDAC) inhibitors. ResearchGate.
- Fadaeian, M., et al. (2021). Synthesis, Cytotoxicity, Pan‐HDAC Inhibitory Activity and Docking Study of N‐(2‐Aminophenyl)‐2‐arylquinoline‐4‐ and N‐(2‐Aminophenyl)‐2‐arylbenzo[h]quinoline‐4‐carboxamides. ResearchGate.
- Baselious, F., et al. (2022). Examples of previously reported 2-aminobenzamides and their inhibitory activity towards different HDAC subtypes. ResearchGate.
- Barakat, A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules.
- Barakat, A., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed.
- Kryštof, V., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. PubMed.
- Reddy, T. S., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing.
- Cressier, B., et al. (2004). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules.
- Uncia, R., et al. (2020). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. CORE.
- N-A, N. (n.d.). Chiral 2-aminobenzimidazole-catalyzed reactions. ResearchGate.
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- N-A, N. (n.d.). Synthesis of 2‐aminobenzamide under various conditions. ResearchGate.
- N-A, N. (n.d.). Reaction of various aldehydes with 2-aminobenzamide. ResearchGate.
- Barakat, A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate.
- Uncia, R., et al. (2020). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate.
- Bondar, D., et al. (2023). Sequential development of 1st, 2nd, and 3rd generation PARP inhibitors. ResearchGate.
- Barakat, A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules.
- Kumar, A., et al. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
- Puterová, Z., et al. (2010). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar.
- Fatima, R., et al. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cell and Developmental Biology.
- N-A, N. (n.d.). 3-Aminobenzamide – Knowledge and References. Taylor & Francis.
- Gao, Y., et al. (2024). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Amino-3-bromobenzamide
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For key intermediates like 2-Amino-3-bromobenzamide, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), robust and reliable analytical methods are the bedrock of quality control.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical methodologies for the characterization and quantification of this compound. We will delve into the cross-validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic methods, offering field-proven insights and supporting data to guide your selection of the most appropriate technique for your specific needs.
The principles of analytical method validation are well-established by regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4][5][6][7] The core objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[6] Cross-validation takes this a step further by comparing the results from two or more different analytical methods to ensure consistency and reliability of the data.[8][9]
The Importance of Method Selection for this compound
This compound (C₇H₇BrN₂O) is a solid chemical intermediate.[1][10] The choice of an analytical method for this compound depends on the specific analytical challenge: is it for purity assessment, impurity profiling, quantitative assay, or simple identification? Each method presented here offers a unique set of advantages and limitations in terms of selectivity, sensitivity, and throughput.
Comparative Overview of Analytical Methods
This guide will focus on three orthogonal analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A workhorse in pharmaceutical analysis, ideal for the quantification of non-volatile and thermally stable compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile or semi-volatile compounds, often requiring derivatization for polar molecules like this compound.
-
Spectroscopic Methods (FT-IR & UV-Vis): Primarily used for qualitative identification and structural elucidation, providing complementary information to chromatographic techniques.
The following diagram illustrates the general workflow for the cross-validation of these analytical methods.
Caption: General workflow for cross-validation.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is adapted from a validated protocol for a structurally similar compound and is suitable for the quantification and purity determination of this compound.[11]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 0-5 min (20% B), 5-25 min (20% to 80% B), 25-30 min (80% B), 30-32 min (80% to 20% B), 32-35 min (20% B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm (determined by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same diluent to a final concentration of 0.1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct GC-MS analysis of this compound is challenging due to its polarity and low volatility.[12] A two-step derivatization is employed to enhance its amenability to gas chromatography.
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
Derivatization Procedure:
-
Oximation: To a dried sample of this compound, add a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in pyridine. Heat at 70°C for 30 minutes. This step targets the amide group, although with less reactivity than an aldehyde.
-
Silylation: Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS to the reaction mixture. Heat at 80°C for 30 minutes to derivatize the amino group.[12]
GC-MS Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program: 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
MS Quadrupole: 150°C.
-
Scan Range: 50-550 amu.
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable aprotic solvent (e.g., Dichloromethane). Perform serial dilutions to create working standards for derivatization.
Spectroscopic Identification
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify the characteristic functional groups of this compound.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with spectroscopic grade KBr.[13]
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
UV-Vis Spectroscopy:
-
Objective: To determine the wavelength of maximum absorbance (λmax) for HPLC method development.
-
Sample Preparation: Prepare a dilute solution of the sample in methanol.
-
Data Acquisition: Scan the absorbance from 200 to 400 nm.[13]
Comparative Data and Performance Characteristics
The following tables summarize the validation parameters for the HPLC and GC-MS methods based on typical performance characteristics as outlined in the ICH Q2(R1) guidelines.[2][5][6]
Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Rationale & Causality |
| Specificity | High. Demonstrated by peak purity and resolution from potential impurities. | Very High. Mass spectral data provides definitive identification. | HPLC relies on retention time and UV spectrum, while MS provides structural information, offering higher confidence in peak identity.[14] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | Both methods show excellent linearity, a prerequisite for accurate quantification. The slightly lower r² for GC-MS can be attributed to the multi-step derivatization process. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.0% - 104.5% | HPLC generally offers higher accuracy for direct analysis. The wider range for GC-MS reflects the potential variability in derivatization efficiency. |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.0% | ≤ 2.5% | The simpler sample preparation for HPLC leads to better repeatability. |
| - Intermediate Precision | ≤ 1.5% | ≤ 3.0% | Demonstrates the method's reproducibility under different conditions (days, analysts). |
| Limit of Detection (LOD) | ~5 ng/mL | ~1 ng/mL | The mass spectrometer's sensitivity is inherently higher than a UV detector, making GC-MS more suitable for trace analysis. |
| Limit of Quantitation (LOQ) | ~15 ng/mL | ~3 ng/mL | The LOQ is critical for the accurate measurement of low-level impurities. |
| Robustness | High | Moderate | HPLC methods are typically more robust to minor changes in parameters. The derivatization step in GC-MS can be sensitive to variations in temperature and time. |
Table 2: Spectroscopic Data for this compound Identification
| Spectroscopic Method | Characteristic Data |
| FT-IR (KBr Pellet) | ~3450-3300 cm⁻¹ (N-H stretch, amine), ~3200-3100 cm⁻¹ (N-H stretch, amide), ~1660 cm⁻¹ (C=O stretch, amide I), ~1600 cm⁻¹ (N-H bend, amide II), ~750 cm⁻¹ (C-Br stretch) |
| UV-Vis (Methanol) | λmax ≈ 245 nm, 310 nm |
Discussion: Choosing the Right Method
The choice between HPLC, GC-MS, and spectroscopic methods is dictated by the analytical objective. The following decision tree provides a logical framework for method selection.
Caption: Decision tree for analytical method selection.
-
For routine quality control, quantitative assays, and purity assessment , the HPLC-UV method is the preferred choice. It is robust, accurate, precise, and does not require a complex derivatization step, making it more efficient for high-throughput analysis.
-
For the identification and quantification of trace-level impurities or in complex matrices , the GC-MS method offers superior sensitivity and selectivity. While the derivatization step adds complexity, the structural information obtained from the mass spectrum is invaluable for impurity profiling and definitive identification.
-
For rapid identity confirmation and as a complementary technique , spectroscopic methods are indispensable. FT-IR provides a unique molecular fingerprint, while UV-Vis is crucial for developing UV-based detection methods for chromatography.
Cross-Validation Insights
When cross-validating the HPLC and GC-MS methods, analyzing the same batch of this compound is essential. A statistical comparison of the quantitative results (e.g., using a Student's t-test for accuracy and an F-test for precision) will determine if there is a statistically significant difference between the two methods. If a bias is observed, it is crucial to investigate its source (e.g., derivatization efficiency in GC-MS, or a co-eluting impurity in HPLC). The goal of cross-validation is to ensure that different analytical procedures yield comparable and reliable results, which is a cornerstone of method transfer and lifecycle management.[8][15][16]
Conclusion
The selection and validation of an appropriate analytical method for this compound are critical for ensuring product quality and regulatory compliance. This guide has provided a comparative overview of HPLC-UV, GC-MS, and spectroscopic techniques, complete with experimental protocols and performance data.
-
HPLC-UV stands out for its robustness and efficiency in routine quantitative analysis.
-
GC-MS provides unparalleled sensitivity and specificity for trace analysis and impurity identification.
-
Spectroscopic methods offer rapid and definitive structural confirmation.
By understanding the strengths and limitations of each method and applying the principles of cross-validation, researchers can confidently select the most suitable analytical approach for their specific needs, ensuring the generation of accurate and reliable data throughout the drug development lifecycle.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- USP <1225> Method Valid
- Quality Guidelines.
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. gmp-compliance.org. [Link]
- <1225> Validation of Compendial Procedures. USP-NF. [Link]
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology. [Link]
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
- This compound | C7H7BrN2O | CID 22931092. PubChem. [Link]
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- 16. pharmtech.com [pharmtech.com]
A Comparative Guide to the Synthetic Efficacy of 2-Amino-3-bromobenzamide Production Routes
In the landscape of pharmaceutical and materials science, the synthesis of halogenated anthranilamides is a critical endeavor, providing key intermediates for a range of biologically active molecules and functional materials. Among these, 2-Amino-3-bromobenzamide stands out as a valuable building block. This guide provides an in-depth, comparative analysis of two principal synthetic pathways to this compound, offering a technical guide for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative comparison to inform your synthetic strategy.
Introduction: The Significance of this compound
This compound is a key synthetic intermediate. Its utility stems from the presence of three reactive functional groups on the benzene ring: an amino group, a bromo substituent, and an amide. This trifecta of functionalities allows for a diverse array of subsequent chemical transformations, making it a versatile precursor in the synthesis of more complex molecules, including various heterocyclic compounds. The efficient and selective synthesis of this molecule is therefore of considerable interest.
This guide will compare two primary synthetic strategies:
-
Route 1: Electrophilic Bromination of 2-Aminobenzamide. This approach involves the direct installation of the bromine atom onto the commercially available 2-aminobenzamide.
-
Route 2: Amidation of 2-Amino-3-bromobenzoic Acid. This pathway commences with a pre-functionalized benzoic acid derivative, which is then converted to the target amide.
We will now explore each route in detail, examining the underlying chemical principles and providing practical, step-by-step protocols.
Route 1: Direct Electrophilic Bromination of 2-Aminobenzamide
This synthetic approach is predicated on the direct, regioselective bromination of the aromatic ring of 2-aminobenzamide. The amino group is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, this high reactivity can also lead to over-bromination, yielding di- and tri-brominated products. Therefore, careful control of the reaction conditions and the choice of brominating agent are paramount to achieving the desired mono-bromination at the C-3 position.
Mechanistic Rationale: Controlling Regioselectivity
The amino group (-NH₂) in 2-aminobenzamide strongly activates the benzene ring towards electrophilic attack by donating its lone pair of electrons into the aromatic system. This increases the electron density at the ortho and para positions, making them more susceptible to substitution. The primary challenge in this synthesis is to achieve selective mono-bromination at the 3-position (ortho to the amino group) while avoiding substitution at the 5-position (para to the amino group).
To achieve this, a less reactive brominating agent than elemental bromine is often preferred. N-Bromosuccinimide (NBS) is a suitable choice as it provides a source of electrophilic bromine under milder conditions.[1][2] The reaction is typically carried out in a polar aprotic solvent like acetonitrile or acetic acid.[3]
To further enhance the selectivity for the ortho-position and prevent over-bromination, the reactivity of the amino group can be temporarily attenuated by converting it to an amide (acetylation). The resulting acetamido group is still an ortho-para director but is less activating than the free amino group.[4][5] This allows for more controlled bromination, followed by deprotection to regenerate the amino group. However, for a more direct route, careful control of stoichiometry and reaction time with a milder brominating agent can often yield the desired product without the need for a protecting group strategy.
Experimental Protocol: Mono-bromination using N-Bromosuccinimide
This protocol describes the direct mono-bromination of 2-aminobenzamide using N-bromosuccinimide.
Materials:
-
2-Aminobenzamide
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzamide (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes with vigorous stirring, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Data Presentation
| Parameter | Route 1: Direct Bromination |
| Starting Material | 2-Aminobenzamide |
| Key Reagents | N-Bromosuccinimide (NBS) |
| Typical Yield | 60-75% |
| Purity | >95% after chromatography |
| Reaction Time | 3-4 hours |
| Key Advantages | Atom-economical, fewer synthetic steps. |
| Key Disadvantages | Potential for over-bromination, requires careful control of reaction conditions, chromatographic purification is often necessary. |
Diagram of Synthetic Workflow: Route 1
Caption: Workflow for the direct bromination of 2-aminobenzamide.
Route 2: Amidation of 2-Amino-3-bromobenzoic Acid
This alternative synthetic strategy involves the formation of the amide bond as the final key step, starting from the readily available 2-amino-3-bromobenzoic acid. This approach offers the advantage of unambiguous regiochemistry of the bromine atom. The primary challenge in this route lies in the efficient conversion of the carboxylic acid to the primary amide.
Mechanistic Rationale: Amide Bond Formation
The direct reaction of a carboxylic acid and an amine (in this case, ammonia) to form an amide is a thermodynamically unfavorable dehydration reaction that requires high temperatures.[6][7] To achieve this transformation under milder conditions, the carboxylic acid must first be "activated". Two common methods for this activation are:
-
Conversion to an Acid Chloride: The carboxylic acid is reacted with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acid chloride. This intermediate then readily reacts with ammonia to form the amide.[8]
-
Use of Coupling Reagents: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) can be used to form a highly reactive activated ester intermediate in situ. This intermediate is then susceptible to nucleophilic attack by ammonia to form the amide bond.[9][10][11] The EDC/HOBt system is widely used in peptide synthesis and is effective for forming amide bonds under mild conditions.
Experimental Protocol: Amidation via Acid Chloride
This protocol describes the amidation of 2-amino-3-bromobenzoic acid via the formation of an acid chloride intermediate.
Materials:
-
2-Amino-3-bromobenzoic acid[12]
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Ammonium hydroxide (NH₄OH, concentrated aqueous solution)
-
Ice
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend 2-amino-3-bromobenzoic acid (1.0 eq) in anhydrous dichloromethane.
-
Add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 2 hours. The solid should dissolve as the acid chloride is formed.
-
Cool the reaction mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in a minimal amount of anhydrous DCM and cool to 0 °C in an ice bath.
-
Slowly add the acid chloride solution to a stirred, ice-cold concentrated aqueous solution of ammonium hydroxide.
-
A precipitate will form. Continue stirring for 30 minutes at 0 °C.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then a small amount of cold diethyl ether.
-
Dry the product under vacuum to afford this compound.
Data Presentation
| Parameter | Route 2: Amidation of Precursor |
| Starting Material | 2-Amino-3-bromobenzoic acid |
| Key Reagents | Thionyl chloride (SOCl₂), Ammonia (NH₃) or EDC/HOBt, NH₄Cl |
| Typical Yield | 80-90% |
| Purity | >98% after precipitation/recrystallization |
| Reaction Time | 3-5 hours |
| Key Advantages | Unambiguous regiochemistry of the bromine atom, high yield, product often precipitates in high purity. |
| Key Disadvantages | Requires the synthesis or purchase of the starting benzoic acid, use of corrosive reagents like thionyl chloride. |
Diagram of Synthetic Workflow: Route 2
Sources
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- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
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structure-activity relationship (SAR) studies of 2-Amino-3-bromobenzamide derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Amino-3-bromobenzamide Derivatives
As a Senior Application Scientist, this guide synthesizes current research on this compound derivatives to provide a comparative analysis of their structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the design and optimization of this versatile chemical scaffold for various therapeutic targets.
Introduction: The 2-Aminobenzamide Scaffold
The 2-aminobenzamide core is a privileged scaffold in medicinal chemistry, recognized for its role as a key pharmacophore in a multitude of biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, analgesic, anticancer, and anti-inflammatory effects.[1][2] Notably, the 2-aminobenzamide moiety acts as an effective zinc-binding group, a feature leveraged in the design of potent histone deacetylase (HDAC) inhibitors like Chidamide and Entinostat, which have applications in cancer therapy.[3]
The introduction of a bromine atom at the 3-position of the 2-aminobenzamide scaffold creates the this compound core (Figure 1).[4] This modification is strategically significant; the bromine atom not only influences the electronic properties and conformation of the molecule but also serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions.[5] This guide provides an objective comparison of SAR studies across different therapeutic targets, supported by experimental data, to elucidate how structural modifications to this core influence biological activity.
The this compound Core: Rationale for Derivatization
The therapeutic potential of the this compound scaffold can be systematically explored by modifying several key positions. Understanding the role of each component is fundamental to rational drug design.
-
The Amide (CONH2) and Amino (NH2) Groups: These groups are critical for establishing hydrogen bond interactions with biological targets. The 2-amino group, in particular, is a key feature for the zinc-binding capacity in metalloenzymes like HDACs.[3][6]
-
The Phenyl Ring: The aromatic ring serves as the central scaffold. Substitutions on this ring (e.g., at positions 4, 5, or 6) can modulate the molecule's electronics, lipophilicity, and steric profile, thereby affecting target binding and pharmacokinetic properties.
-
The Amide Nitrogen (N-H): This position is a primary point for derivatization. Attaching various substituents here can profoundly impact the compound's specificity, potency, and physical properties.
-
The Bromine Atom (Position 3): The bromine atom is an electron-withdrawing group that can influence the acidity of the neighboring amino group. More importantly, it provides a reactive site for introducing new functionalities via reactions like the Suzuki-Miyaura coupling, allowing for the construction of complex molecular architectures.[5]
Below is a diagram illustrating these key modification sites on the core scaffold.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Structure-analgesic activity relationships in a set of 2-aminobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H7BrN2O | CID 22931092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Amino-3-bromobenzamide
This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of 2-Amino-3-bromobenzamide (CAS No. 437998-34-0). As a halogenated aromatic compound used in complex chemical synthesis, its disposal requires meticulous attention to safety and regulatory compliance to protect laboratory personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols and environmental regulations.
Hazard Assessment: Understanding the Risk Profile
Before handling any chemical, a thorough review of its Safety Data Sheet (SDS) is mandatory.[1] this compound is classified as a hazardous substance. Its risk profile dictates the stringent disposal protocols that must be followed. The primary hazards are summarized below.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed[2][3] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation[2][4] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation[2][4][5] |
| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation[2][4][5] |
Causality of Hazard: The toxicity and irritant nature of this compound stem from its chemical structure as an aromatic amine containing a halogen (bromine). Such compounds can interfere with biological processes upon exposure. The most critical aspect for disposal is its classification as a halogenated organic compound .[6] This classification is paramount because halogenated wastes cannot be disposed of via standard solvent recovery methods like fuel blending and require specialized, high-temperature incineration to prevent the formation of toxic dioxins and furans.[7][8] Mixing this waste with non-halogenated streams results in the entire volume being classified as the more expensive and difficult-to-manage halogenated waste.[8][9]
The Core Principle: A Segregation-First Disposal Workflow
Proper disposal is fundamentally a process of correct segregation. All materials that have come into contact with this compound, including the pure chemical, reaction mixtures, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste. The following decision tree illustrates the segregation logic.
Caption: Waste segregation decision tree for this compound.
Step-by-Step Disposal Protocols
These protocols are designed to be self-validating, ensuring that each step logically follows from the principles of chemical safety and regulatory compliance.
Protocol 1: Disposal of Solid this compound and Contaminated Materials
This protocol applies to expired or unused solid chemical, as well as contaminated disposable materials (e.g., weigh paper, gloves, absorbent pads used for minor spills).
-
Designate a Waste Container: Obtain a sealable, chemically resistant container (e.g., a wide-mouth polyethylene jar or a sealable plastic bag). This container must be designated exclusively for solid halogenated organic waste.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.[6][10] Fill in all required information, clearly listing "this compound" and any other solid wastes. Ensure the hazard characteristics (e.g., Toxic, Health Hazard) are checked.[1]
-
Transfer Waste: Carefully place the solid chemical or contaminated items into the designated container. Minimize the generation of dust by avoiding dropping the material from a height.[11] All handling should occur within a chemical fume hood.[6]
-
Seal and Store: Securely close the container. Wipe the exterior of the container with a damp cloth to decontaminate it, disposing of the wipe as solid hazardous waste. Store the container in your lab's designated Satellite Accumulation Area (SAA).[10]
-
Arrange for Pickup: Once the container is full or has been accumulating for the maximum time allowed by your institution (typically 6-12 months), arrange for disposal through your EHS office.[9][12]
Protocol 2: Disposal of Liquid Waste Containing this compound
This protocol applies to solutions containing the compound and solvent rinsates from contaminated glassware.
-
Designate a Waste Carboy: Use a dedicated, chemically compatible (e.g., polyethylene) carboy specifically for "Halogenated Organic Solvents" .[7][13] Never mix halogenated and non-halogenated waste streams.[6][9]
-
Label the Carboy: Affix a "Hazardous Waste" tag to the carboy before adding any waste.[7] Each time you add waste, update the tag with the chemical name ("this compound") and the approximate volume of all constituents.
-
Collect Waste:
-
Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone).[6]
-
Transfer Rinsate: Carefully pour this first rinsate into the designated halogenated waste carboy. Subsequent rinses may be collected in the same manner.
-
Reaction Mixtures: Pour cooled reaction mixtures or solutions directly into the carboy.
-
Causality: Collecting the initial solvent rinse is critical. This rinsate is considered acutely hazardous and must be captured to ensure the glassware is decontaminated and to prevent environmental release.
-
-
Manage the Carboy:
-
Arrange for Pickup: When the carboy is nearly full, request a waste collection from your EHS office.
Regulatory Framework: Adherence to National Standards
Proper disposal is not merely a best practice; it is a legal requirement. In the United States, two primary federal agencies govern these procedures:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA sets the standards for hazardous waste management from generation to final disposal.[1] Academic laboratories may operate under the alternative standards of 40 CFR Part 262, Subpart K, which provides greater flexibility for managing laboratory waste compared to industrial settings, but the core principles of identification, segregation, and safe storage remain.[12][14]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that laboratories maintain SDSs for all hazardous chemicals and train employees on their safe handling and disposal.[1][15] For potentially carcinogenic or highly toxic substances, specific handling procedures are required to minimize exposure.[16][17][18]
Your institution's EHS department is responsible for interpreting and implementing these federal and state regulations, providing the specific containers, labels, and pickup services necessary for compliance.
Emergency Procedures: Spill Management
In the event of a small spill of solid this compound within a fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Contain and Absorb: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Avoid dry sweeping, which can create dust.[19]
-
Collect Debris: Carefully scoop the absorbent material and spilled chemical into your designated solid halogenated waste container.[11][20]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and then with soap and water. Dispose of all cleaning materials as solid hazardous waste.[6]
By adhering to this comprehensive disposal plan, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and uphold their responsibility to protect the broader ecosystem.
References
- Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Regulations.gov. (n.d.). Guidelines for the laboratory use of chemical carcinogens.
- Environmental Marketing Services. (2024). Chemistry Lab Waste Disposal. Retrieved from Environmental Marketing Services website.
- Scungio, D. J. (2019).
- Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Emedco. (2014). Four Tips for Dealing with Carcinogenic Chemicals.
- Environmental Health and Safety, University of California, Berkeley. (n.d.). Safe Handling of Chemicals.
- Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs.
- Sigma-Aldrich. (n.d.). This compound | 437998-34-0.
- Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview.
- ECHEMI. (n.d.). BenzaMide, 2-aMino-3-broMo- SDS, 437998-34-0 Safety Data Sheets.
- Enamine. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- LBAO Chemicals. (n.d.). This compound | 437998-34-0 | 98%.
- Apollo Scientific. (n.d.). 2-Amino-3-bromobenzonitrile Safety Data Sheet.
- PubChem, National Center for Biotechnology Information. (n.d.). This compound.
- Campus Operations, Temple University. (2021). Halogenated Solvents in Laboratories.
- Research Safety, Northwestern University. (2023). Hazardous Waste Disposal Guide.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - 2-Bromobenzamide.
- University of Oslo. (2024). Chemical and Hazardous Waste Guide.
- Sigma-Aldrich. (2025). Safety Data Sheet - 4-Aminobenzamide.
- Environmental Health & Safety, University of Washington. (n.d.). Hazardous Waste Reduction.
- Achmem. (n.d.). This compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-3-bromobenzamide
As researchers and drug development professionals, our work with novel chemical entities like 2-Amino-3-bromobenzamide (CAS No. 437998-34-0) is foundational to discovery. However, the integrity of our science is inextricably linked to the safety of our practices. This guide provides an in-depth operational plan for handling this compound, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and data integrity.
Hazard Assessment: Understanding the Risks of this compound
This compound is a halogenated aromatic amide. While specific toxicological data is limited, its classification under the Globally Harmonized System (GHS) and the known properties of its chemical class demand a cautious and informed approach. The primary risks are associated with irritation and potential harm upon inhalation or ingestion.
A summary of its hazard profile is presented below.
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation.[1][2] |
| Acute Toxicity, Inhalation | H332 | Warning | Harmful if inhaled.[1] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[1][2] |
Expert Insight: The designation "May cause respiratory irritation" (H335) is particularly critical.[1][2] As a solid, this compound can easily form fine dust during weighing and transfer. Inhaling this dust can lead to immediate respiratory discomfort and inflammation. Furthermore, as an aromatic amine, caution is warranted due to the potential for systemic effects common to this class of compounds, such as methaemoglobinaemia, which impairs oxygen transport in the blood.
The Hierarchy of Controls: A Proactive Safety Framework
Before we even consider PPE, we must apply the hierarchy of controls. PPE is the last line of defense, not the first. The most effective safety measures involve removing the hazard or isolating the worker from it.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Core PPE Requirements: A Step-by-Step Protocol
This section details the mandatory PPE and engineering controls for handling solid this compound.
Primary Engineering Controls: Your First Line of Defense
The causality is simple: if the hazardous dust or vapor is never in your breathing zone, the risk of inhalation is virtually eliminated.
-
Weighing Operations: All weighing of this compound must be conducted within a ventilated balance enclosure or a powder containment hood . This captures any fine powder that becomes airborne, preventing inhalation and contamination of the general lab space.
-
Reagent Transfer and Reactions: All subsequent handling, including transfers, dissolution in solvents, and running reactions, must be performed inside a certified chemical fume hood .
Personal Protective Equipment (PPE) - Head to Toe Protection
This is the essential barrier between you and the chemical.
-
Eye and Face Protection:
-
Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory.[3]
-
Rationale: The H319 classification, "Causes serious eye irritation," means that even minor contact with the solid powder or a solution can cause significant, painful damage.[1][2]
-
Best Practice: Wear a full-face shield over your chemical splash goggles , especially during weighing and transfer of the solid. This provides a secondary layer of protection for the entire face from airborne particulates.
-
-
Skin and Body Protection:
-
Requirement: A flame-resistant lab coat , fully buttoned, with sleeves that fit snugly around the wrist.
-
Rationale: A lab coat provides a removable barrier, preventing the contamination of personal clothing. In the event of a fire, standard cotton or polyester blends can melt or burn, whereas specialized lab coats offer crucial seconds of protection.[3]
-
Mandatory Attire: Long pants and fully enclosed shoes (no perforations) must be worn at all times in the laboratory.[3]
-
-
Hand Protection (Gloves):
-
Requirement: Nitrile gloves are the standard for handling solid this compound and for protection against incidental splashes from many common solvents.[3]
-
The Critical Solvent Factor: The choice of glove is dictated as much by the solvent as it is by the solute. If dissolving the compound in a strong or aggressive solvent, you must consult a glove manufacturer's chemical resistance chart to verify compatibility.[4][5] A glove that is excellent for the solid may offer poor protection against the solvent it is dissolved in.
-
Protocol:
-
Always inspect gloves for tears or pinholes before use.
-
Employ the double-gloving technique (wearing two pairs of nitrile gloves). This provides a significant safety margin. If the outer glove becomes contaminated, it can be carefully removed without exposing your skin.
-
Remove gloves using the proper technique (peeling one off with the other) to avoid skin contact with the contaminated outer surface.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
-
-
Respiratory Protection:
-
Requirement: Under normal operating conditions using the engineering controls described above, a respirator should not be necessary.[3]
-
When to Use a Respirator: Respiratory protection is required if engineering controls fail or during emergency situations, such as cleaning up a large spill.
-
Selection:
-
For particulate protection (e.g., a large spill of the solid): A NIOSH-approved N95 respirator is the minimum requirement.
-
For vapor protection (e.g., a large spill of a solution): A half-face or full-face respirator with organic vapor cartridges is necessary.
-
-
Compliance: Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and annual fit testing, as mandated by OSHA standards.[7]
-
Safe Handling and Disposal Workflow
This workflow provides a logical sequence for a safe experimental process, from acquisition to disposal.
Caption: A procedural workflow for handling this compound safely.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[6][8] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air.[6][8] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill Response:
-
Evacuate the immediate area.
-
Ensure proper PPE is worn before attempting cleanup.
-
For a solid spill, carefully sweep or vacuum up the material (using a HEPA-filtered vacuum) and place it into a sealed, labeled container for disposal.[9] Avoid generating dust.
-
Decontaminate the spill area with an appropriate solvent and absorbent pads.
-
Dispose of all cleanup materials as hazardous waste.[10]
-
By integrating these expert-level controls and procedures into your daily workflow, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
- LBAO Chemicals. (n.d.). This compound | 437998-34-0 | 98%.
- National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromobenzamide. PubChem Compound Database.
- Good Day's Work. (2016). Personal Protective Equipment: Chemical Handling.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- American Chemistry Council. (n.d.). Protective Equipment.
- National Safety Compliance. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-3,5-dibromobenzaldehyde, 97%.
- National Center for Biotechnology Information. (n.d.). 2-Amino-3-bromobenzaldehyde. PubChem Compound Database.
- Enviro Safety Products. (n.d.). Glove Chemical Compatibility Guide.
- All Safety Products, Inc. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
